molecular formula C46H54F6N5O8P B14771014 R6G phosphoramidite, 6-isomer

R6G phosphoramidite, 6-isomer

货号: B14771014
分子量: 949.9 g/mol
InChI 键: RKEJFZFXKNKKCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The R6G phosphoramidite, 6-isomer is a non-nucleosidic building block used in the solid-phase synthesis of fluorescently labeled oligonucleotides . Rhodamine 6G (R6G) is a xanthene dye with a high fluorescence quantum yield and a high molar extinction coefficient . It features absorption and emission maxima at approximately 518 nm and 542 nm, respectively, which are shifted to longer wavelengths compared to fluorescein . This phosphoramidite enables the preparation of 5'-labeled and dual-labeled oligonucleotide probes directly on automated synthesizers . Research demonstrates that oligonucleotide probes labeled with R6G show superior performance in quantitative PCR (qPCR) assays compared to those labeled with HEX, JOE, or SIMA dyes, due to more efficient fluorescence quenching by BHQ-1 . These properties make the R6G phosphoramidite particularly valuable for developing sensitive diagnostic assays, and it has been successfully applied in areas such as rotavirus genotyping . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

属性

分子式

C46H54F6N5O8P

分子量

949.9 g/mol

IUPAC 名称

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3',6'-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2',7'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C46H54F6N5O8P/c1-9-55(42(60)45(47,48)49)36-25-38-34(22-29(36)7)44(35-23-30(8)37(26-39(35)64-38)56(10-2)43(61)46(50,51)52)33-24-31(16-17-32(33)41(59)65-44)40(58)54-19-13-11-12-14-20-62-66(63-21-15-18-53)57(27(3)4)28(5)6/h16-17,22-28H,9-15,19-21H2,1-8H3,(H,54,58)

InChI 键

RKEJFZFXKNKKCI-UHFFFAOYSA-N

规范 SMILES

CCN(C1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C(=C4)C)N(CC)C(=O)C(F)(F)F)C5=C(C=CC(=C5)C(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C(=O)O3)C(=O)C(F)(F)F

产品来源

United States

Foundational & Exploratory

Unveiling the Spectroscopic Profile of 6-Isomer R6G Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of 6-isomer Rhodamine 6G (R6G) phosphoramidite (B1245037), a key fluorescent labeling reagent for researchers, scientists, and professionals in drug development. This document outlines the core spectral characteristics, detailed experimental methodologies for their determination, and illustrates its primary application in oligonucleotide synthesis.

Core Spectral Properties

6-isomer R6G phosphoramidite is a derivative of the highly fluorescent xanthene dye, Rhodamine 6G. It is designed for covalent attachment to oligonucleotides, enabling sensitive detection in a variety of molecular biology applications. The pure 6-isomer configuration ensures consistency in spectral performance.

The key spectral properties of 6-isomer R6G phosphoramidite are summarized in the table below. These values are critical for designing fluorescence-based assays, including quantitative PCR (qPCR), Förster Resonance Energy Transfer (FRET) studies, and DNA sequencing.[1][2]

Spectral PropertyValueUnits
Excitation Maximum (λmax)518 - 525nm
Emission Maximum (λem)542 - 548nm
Molar Extinction Coefficient (ε)116,000L·mol-1·cm-1
Fluorescence Quantum Yield (Φ)0.95-
Correction Factor (CF260)0.18-
Correction Factor (CF280)0.17-

Note: Excitation and emission maxima can exhibit slight variations depending on the solvent and local molecular environment.[3]

Experimental Protocols

Accurate determination of the spectral properties of 6-isomer R6G phosphoramidite is essential for its effective use. The following protocols describe standard methodologies for measuring absorbance and fluorescence spectra.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar absorptivity of 6-isomer R6G phosphoramidite at its absorption maximum.

Materials:

  • 6-isomer R6G phosphoramidite

  • Acetonitrile (B52724) (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of 6-isomer R6G phosphoramidite and dissolve it in a known volume of acetonitrile to prepare a concentrated stock solution. Due to the reactivity of the phosphoramidite group, this should be done under anhydrous conditions.

  • Serial Dilutions: Perform a series of dilutions of the stock solution with acetonitrile to create a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the λmax.

  • Spectrophotometric Measurement:

    • Use acetonitrile as a blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution at the absorption maximum (~518 nm).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear regression.

Protocol 2: Determination of Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield of 6-isomer R6G phosphoramidite using a known standard.

Materials:

  • 6-isomer R6G phosphoramidite solution (prepared as in Protocol 1)

  • Rhodamine 6G in ethanol (B145695) (as a reference standard, Φ = 0.95)[4][5][6]

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Sample Preparation: Prepare a dilute solution of 6-isomer R6G phosphoramidite in acetonitrile with an absorbance of < 0.05 at the excitation wavelength to minimize inner filter effects.[4][6] Prepare a solution of the Rhodamine 6G standard in ethanol with a similar absorbance at the same excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the absorption maximum of the sample (~518 nm).

    • Record the fluorescence emission spectrum for both the sample and the reference standard over a range that covers their entire emission profiles (e.g., 520-700 nm).

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Application in Oligonucleotide Synthesis and FRET

6-isomer R6G phosphoramidite is primarily used in automated solid-phase oligonucleotide synthesis to incorporate a fluorescent label at a specific position, most commonly the 5'-terminus. This labeled oligonucleotide can then be used in various applications, such as qPCR probes. In TaqMan probes, for instance, R6G can act as a reporter dye, where its fluorescence is quenched by a nearby quencher molecule. During PCR, the exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence.

R6G is also a suitable FRET acceptor in combination with appropriate donor dyes for DNA sequencing and short tandem repeat (STR) analysis.[1]

oligonucleotide_synthesis cluster_synthesis Automated Oligonucleotide Synthesis Cycle cluster_labeling 5'-Labeling with 6-R6G Phosphoramidite cluster_final Post-Synthesis start Solid Support (CPG) detritylation 1. Detritylation (Remove DMT group) start->detritylation coupling 2. Coupling (Add next base) detritylation->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation oxidation->detritylation Repeat for next base final_coupling Final Coupling Step (6-R6G Phosphoramidite) oxidation->final_coupling After final base addition cleavage Cleavage & Deprotection (e.g., tert-Butylamine/water) final_coupling->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product 5'-R6G Labeled Oligonucleotide purification->final_product

Workflow for 5'-labeling of an oligonucleotide with 6-R6G phosphoramidite.

The relationship between the fundamental spectral properties of a fluorophore like 6-R6G is crucial for understanding its performance. The process begins with the absorption of a photon, which excites the molecule to a higher energy state. The molecule then relaxes to its ground state, in part by emitting a photon (fluorescence). The efficiency of this emission is quantified by the quantum yield.

spectral_properties cluster_excitation Photon Absorption cluster_emission Photon Emission cluster_efficiency Process Efficiency Absorbance Absorbance (ε) Governs photon capture efficiency Emission Fluorescence Emission Photon release at a longer wavelength Absorbance->Emission Excitation QuantumYield Quantum Yield (Φ) Ratio of photons emitted to photons absorbed Absorbance->QuantumYield Influences Emission->QuantumYield Determines

Relationship between core spectral properties of a fluorophore.

References

In-Depth Technical Guide to Rhodamine 6G Phosphoramidite: Spectroscopic Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Rhodamine 6G (R6G) phosphoramidite (B1245037), a key reagent in the synthesis of fluorescently labeled oligonucleotides. This document details the absorption and emission characteristics, quantum yield, and molar extinction coefficient of R6G phosphoramidite. Furthermore, it outlines detailed experimental protocols for its synthesis, spectroscopic analysis, and its incorporation into and subsequent deprotection from oligonucleotides.

Core Spectroscopic and Physical Data

Rhodamine 6G phosphoramidite is a xanthene dye derivative widely utilized for its high fluorescence quantum yield and photostability. These properties make it an excellent fluorescent marker for various biological applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Sanger sequencing. The key quantitative data for Rhodamine 6G phosphoramidite are summarized in the table below.

ParameterValueReference(s)
Absorption Maximum (λabs) 518 - 530 nm[1][]
Emission Maximum (λem) 542 - 552 nm[1][]
Molar Extinction Coefficient (ε) 116,000 M-1cm-1[]
Fluorescence Quantum Yield (Φ) 0.95[]

Experimental Protocols

I. Synthesis of 6-Carboxyrhodamine 6G

The synthesis of Rhodamine 6G phosphoramidite typically begins with the preparation of its carboxylic acid derivative, 6-Carboxyrhodamine 6G.

Materials:

Procedure:

  • A mixture of 3-ethylaminophenol and trimellitic anhydride is heated in propionic acid.

  • The reaction mixture is refluxed for several hours to facilitate the condensation reaction.

  • After cooling, the crude product is precipitated by the addition of hydrochloric acid.

  • The precipitate is collected by filtration, washed with cold water, and then purified by column chromatography on silica (B1680970) gel to yield 6-Carboxyrhodamine 6G.

II. Conversion of 6-Carboxyrhodamine 6G to Rhodamine 6G Phosphoramidite

The carboxylic acid functionality of 6-Carboxyrhodamine 6G is then converted to a phosphoramidite for subsequent use in oligonucleotide synthesis.

Materials:

Procedure:

  • Activation of the Carboxylic Acid: 6-Carboxyrhodamine 6G is dissolved in anhydrous DCM, and N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent (e.g., DCC) are added. The reaction is stirred at room temperature to form the NHS ester.

  • Amidation with a Linker: The activated NHS ester is reacted with an amino-linker containing a terminal hydroxyl group (e.g., 6-amino-1-hexanol) in the presence of a base like triethylamine to form a stable amide bond.

  • Phosphitylation: The resulting hydroxyl-terminated Rhodamine 6G derivative is dissolved in anhydrous acetonitrile. Diisopropylethylamine (DIPEA) and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite are added, and the reaction is stirred under an inert atmosphere (e.g., argon) at room temperature.

  • Purification: The final Rhodamine 6G phosphoramidite product is purified by column chromatography on silica gel using a gradient of an appropriate solvent system (e.g., dichloromethane/triethylamine). The purity of the final product should be confirmed by ³¹P NMR and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of R6G Phosphoramidite Carboxy_R6G 6-Carboxyrhodamine 6G Activated_Ester NHS Ester of R6G Carboxy_R6G->Activated_Ester DCC, NHS Amide_Linked_R6G Amide-Linked R6G-Linker Activated_Ester->Amide_Linked_R6G Amino-linker R6G_Phosphoramidite Rhodamine 6G Phosphoramidite Amide_Linked_R6G->R6G_Phosphoramidite Phosphitylating Agent

Synthesis of Rhodamine 6G Phosphoramidite.

III. Spectroscopic Analysis of Rhodamine 6G Phosphoramidite

Accurate determination of the spectroscopic properties of the synthesized phosphoramidite is crucial for its application.

Materials:

  • Rhodamine 6G phosphoramidite

  • Anhydrous acetonitrile or anhydrous dichloromethane (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Due to the reactivity of the phosphoramidite group, all handling should be performed under anhydrous conditions.

    • Prepare a stock solution of Rhodamine 6G phosphoramidite in anhydrous acetonitrile or dichloromethane. A typical concentration for the stock solution is 1 mM.

    • From the stock solution, prepare a series of dilutions in the same solvent to determine the optimal concentration for absorbance and fluorescence measurements. For absorbance, a concentration that gives a maximum absorbance between 0.1 and 1.0 is ideal. For fluorescence, a much lower concentration (in the micromolar to nanomolar range) is typically required to avoid inner filter effects.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer and a quartz cuvette.

    • Use the anhydrous solvent as a blank to zero the instrument.

    • Record the absorbance spectrum from approximately 400 nm to 650 nm.

    • Identify the wavelength of maximum absorbance (λabs).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

  • Fluorescence Measurement:

    • Use a fluorometer and a quartz cuvette.

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum over a range that includes the expected emission peak (e.g., 520 nm to 700 nm).

    • Identify the wavelength of maximum emission (λem).

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement Prep_Stock Prepare Stock Solution (Anhydrous Solvent) Dilutions Prepare Dilutions Prep_Stock->Dilutions Blank_Abs Blank with Solvent Dilutions->Blank_Abs Excite Excite at λabs Dilutions->Excite Measure_Abs Measure Absorbance Spectrum Blank_Abs->Measure_Abs Determine_Abs_Max Determine λabs Measure_Abs->Determine_Abs_Max Calculate_Epsilon Calculate Molar Extinction Coefficient Determine_Abs_Max->Calculate_Epsilon Measure_Em Measure Emission Spectrum Excite->Measure_Em Determine_Em_Max Determine λem Measure_Em->Determine_Em_Max

Spectroscopic Analysis Workflow.

IV. Incorporation into Oligonucleotides and Deprotection

Rhodamine 6G phosphoramidite is incorporated into oligonucleotides using standard automated DNA synthesis protocols. The critical step that differs from standard procedures is the deprotection of the final oligonucleotide.

Materials:

  • Rhodamine 6G phosphoramidite solution in anhydrous acetonitrile

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Controlled pore glass (CPG) solid support

  • Automated DNA/RNA synthesizer

  • tert-Butylamine/water solution (1:3 v/v)

Procedure:

  • Synthesis:

    • The Rhodamine 6G phosphoramidite is installed on the DNA synthesizer.

    • The synthesis is programmed to add the dye at the desired position (typically the 5' terminus). A coupling time of 10 minutes is recommended for the Rhodamine 6G phosphoramidite[1].

  • Deprotection:

    • Crucially, standard deprotection with aqueous ammonia (B1221849) or AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) must be avoided as it leads to the complete and irreversible degradation of the Rhodamine 6G dye [1].

    • The solid support containing the synthesized oligonucleotide is treated with a solution of tert-Butylamine in water (1:3 v/v) overnight at 55 °C[1]. This procedure effectively removes the protecting groups from the nucleobases and cleaves the oligonucleotide from the solid support while preserving the integrity of the Rhodamine 6G dye.

  • Purification:

    • The deprotected oligonucleotide is purified using standard methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Deprotection_Pathway cluster_deprotection Deprotection Conditions Oligo_on_Support R6G-Oligonucleotide on Solid Support Ammonia Aqueous Ammonia / AMA Oligo_on_Support->Ammonia Standard Method tBuAmine tert-Butylamine / Water Oligo_on_Support->tBuAmine Recommended Method Degradation R6G Dye Degradation Ammonia->Degradation Intact_Oligo Intact Fluorescent Oligonucleotide tBuAmine->Intact_Oligo

Deprotection of R6G-labeled Oligonucleotides.

References

Unveiling the Radiance: A Technical Guide to R6G Phosphoramidite 6-Isomer Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Rhodamine 6G (R6G) phosphoramidite (B1245037) 6-isomer, a critical fluorescent labeling reagent in molecular biology and drug development. Central to its utility is its high fluorescence quantum yield, a measure of its efficiency in converting absorbed light into emitted fluorescence. This document provides a comprehensive overview of the quantum yield of R6G, detailed experimental protocols for its measurement, and its application in various experimental workflows.

Quantitative Analysis of R6G Fluorescence

Rhodamine 6G is renowned for its exceptional photostability and high fluorescence quantum yield.[1] While the precise quantum yield of the 6-isomer phosphoramidite derivative is not extensively documented in publicly available literature, the value is fundamentally determined by the R6G fluorophore itself. It is widely accepted that the quantum yield of Rhodamine 6G in ethanol (B145695) is approximately 0.95, or 95%.[1][2] This high efficiency is a key factor in its widespread use for labeling oligonucleotides and other biomolecules.

Table 1: Photophysical Properties of Rhodamine 6G

PropertyValueSolventReference
Fluorescence Quantum Yield (Φf)~0.95Ethanol[1][2]
Molar Extinction CoefficientHigh (not specified)-[3][4]
Absorption Maximum (λabs)518 nm-[3][4]
Emission Maximum (λem)542 nm-[3][4]

Note: The phosphoramidite moiety enables the covalent attachment of the R6G dye to a target molecule, typically an oligonucleotide, and is not expected to significantly alter the intrinsic quantum yield of the fluorophore once incorporated.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield of a compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][6] Alternatively, an absolute measurement can be performed using an integrating sphere.[7][8]

Relative Quantum Yield Measurement

This method compares the integrated fluorescence intensity of the sample to that of a reference standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • R6G phosphoramidite 6-isomer sample

  • Reference standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilute solutions of both the R6G phosphoramidite sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.[2]

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the reference.

  • Integrate the area under the emission spectra for both the sample and the reference.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Absolute Quantum Yield Measurement

This method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[5][6]

Materials:

  • Spectrofluorometer equipped with an integrating sphere

  • R6G phosphoramidite 6-isomer sample

  • Appropriate solvent

Procedure:

  • Place the sample (in a cuvette) inside the integrating sphere.

  • Record the spectrum of the excitation light scattered by the sample (sample in the "in" position).[8]

  • Record the spectrum of the excitation light without the sample in the beam path (sample in the "out" position or a blank).[8]

  • Record the fluorescence emission spectrum of the sample.

  • The instrument's software then calculates the quantum yield by comparing the number of photons in the emission spectrum to the number of photons absorbed by the sample (the difference between the scattered light with and without the sample).[8]

Applications and Experimental Workflows

R6G phosphoramidite 6-isomer is a key reagent for introducing a fluorescent label onto synthetic oligonucleotides.[3][4] These labeled oligonucleotides are central to numerous applications in research and diagnostics.

Oligonucleotide Synthesis Workflow

The phosphoramidite chemistry enables the automated, solid-phase synthesis of DNA and RNA strands.[9][10] The R6G phosphoramidite is introduced at the desired position, typically the 5' terminus, during the synthesis cycle.

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis start CPG Solid Support detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add R6G Phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->detritylation Repeat for next base cleavage 5. Cleavage & Deprotection oxidation->cleavage product R6G-Labeled Oligonucleotide cleavage->product

Caption: Automated solid-phase synthesis cycle for incorporating R6G phosphoramidite.

Application in Quantitative PCR (qPCR)

R6G-labeled oligonucleotides are frequently used as probes in qPCR assays, such as TaqMan probes.[3][11] The probe binds to a specific target sequence between the forward and reverse primers. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the R6G reporter dye from a quencher, resulting in a fluorescent signal that is proportional to the amount of amplified DNA.

G cluster_qPCR TaqMan qPCR Signaling Pathway dna Target DNA probe R6G Probe with Quencher (Bound to DNA) dna->probe polymerase Taq Polymerase probe->polymerase cleavage Probe Cleavage polymerase->cleavage fluorescence Fluorescence Signal cleavage->fluorescence R6G separated from Quencher

Caption: Signaling mechanism of an R6G-labeled TaqMan probe in qPCR.

Role in Drug Development and Diagnostics

The ability to label oligonucleotides with high-quantum-yield fluorophores like R6G is crucial for the development of nucleic acid-based therapeutics and diagnostics.[12][13] These applications include:

  • Antisense Oligonucleotides: Fluorescently labeled antisense oligonucleotides can be used to visualize their uptake by cells and their intracellular localization.

  • Aptamers: Labeled aptamers can be employed in biosensors and for targeted drug delivery.

  • Diagnostic Probes: R6G-labeled probes are used in various diagnostic assays, including fluorescence in situ hybridization (FISH) and microarrays, for the detection of specific DNA or RNA sequences.

G cluster_applications Applications in Drug Development & Diagnostics cluster_dev Drug Development cluster_diag Diagnostics r6g_phosphoramidite R6G Phosphoramidite 6-Isomer oligo_synthesis Oligonucleotide Synthesis r6g_phosphoramidite->oligo_synthesis labeled_oligo R6G-Labeled Oligonucleotide oligo_synthesis->labeled_oligo antisense Antisense Therapy labeled_oligo->antisense aptamers Aptamer-Based Therapeutics labeled_oligo->aptamers qpcr qPCR Probes labeled_oligo->qpcr fish FISH Probes labeled_oligo->fish microarrays Microarrays labeled_oligo->microarrays

Caption: Logical flow from R6G phosphoramidite to its end applications.

References

A Technical Guide to the Properties and Applications of R6G Phosphoramidite, 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molar extinction coefficient and other critical properties of Rhodamine 6G (R6G) phosphoramidite (B1245037), 6-isomer. It includes detailed experimental protocols for its characterization and use, alongside visualizations of key processes to support research and development efforts in molecular biology, diagnostics, and therapeutics.

Quantitative Data Summary

Rhodamine 6G (R6G) is a xanthene dye known for its high fluorescence quantum yield and significant molar extinction coefficient.[1] The phosphoramidite version of R6G allows for its incorporation into synthetic oligonucleotides. The 6-isomer specifies the attachment point of the linker arm to the rhodamine core. Key quantitative properties of R6G phosphoramidite, 6-isomer are summarized below for easy reference.

PropertyValueReference(s)
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹ [2]
Absorption Maximum (λmax) 518 nm[1][2]
Emission Maximum (λem) 542 nm[1][2]
Fluorescence Quantum Yield (Φ) 0.95[2]
Molecular Formula C₄₆H₅₄F₆N₅O₈P[2]
Molecular Weight 949.93 g/mol [2]
Purity > 95% (by ¹H and ³¹P NMR, and HPLC-MS)[2]
Isomeric Purity > 97%[2]
Solubility Good in Dichloromethane (DCM) and Acetonitrile[2]
Physical Form Yellowish foam[2]

Experimental Protocols

This section details the methodologies for determining the molar extinction coefficient of R6G phosphoramidite and its application in oligonucleotide synthesis.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.[3]

Materials:

  • This compound

  • Appropriate solvent (e.g., Dichloromethane or Acetonitrile)

  • Calibrated UV-Vis spectrophotometer[4]

  • Quartz cuvettes (typically 1 cm path length)[3]

  • Volumetric flasks and pipettes for accurate dilutions

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of R6G phosphoramidite and dissolve it in a known volume of solvent to create a stock solution of a precise concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the absorption maximum (λmax) of R6G, which is 518 nm.[2]

  • Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the dilutions. Place it in the spectrophotometer and zero the absorbance. This corrects for any absorbance from the solvent and the cuvette itself.[3]

  • Sample Measurement:

    • Starting with the least concentrated sample, rinse the cuvette with the sample solution before filling it.

    • Measure the absorbance of each dilution at 518 nm. Ensure there are no air bubbles in the light path.[3]

  • Data Analysis:

    • For each concentration, calculate the molar extinction coefficient using the formula: ε = A / (c * l) .[3]

    • To ensure linearity and accuracy, plot a graph of absorbance (A) versus concentration (c). The data should form a straight line passing through the origin.

    • The slope of this line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

R6G phosphoramidite is used in automated solid-phase oligonucleotide synthesis to attach a fluorescent label to the 5'-terminus of a DNA or RNA strand.[5] The process involves a cycle of chemical reactions for each nucleotide added to the growing chain.[6]

Materials:

  • DNA/RNA synthesizer

  • This compound

  • Standard nucleoside phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) with the initial nucleoside attached

  • Anhydrous acetonitrile

  • Activator solution (e.g., S-ethylthio-1H-tetrazole)

  • Capping reagents

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agent (e.g., trichloroacetic acid in DCM)

  • Deprotection solution: tert-Butylamine in water (1:3 v/v)[1][2]

Procedure:

  • Initial Setup: The synthesis begins with the first nucleoside bound to a solid support, typically controlled pore glass (CPG), inside a synthesis column. The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group.

  • Deblocking (De-tritylation): The DMT group is removed by flushing the column with a deblocking agent, exposing the 5'-hydroxyl group for the next coupling step.

  • Coupling: The R6G phosphoramidite is activated by an activator solution and then delivered to the column. It reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 10 minutes is recommended for R6G phosphoramidite.[1][2]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles, which would result in shorter, undesired sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent.

  • Final Cleavage and Deprotection:

    • After the final coupling step, the oligonucleotide is cleaved from the solid support.

    • The protecting groups on the nucleobases and the phosphate backbone are removed.

    • Crucially , for R6G-labeled oligonucleotides, deprotection must be performed with a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C.[1][2]

    • Warning: Standard deprotection reagents like aqueous ammonia (B1221849) or AMA will cause complete and irreversible degradation of the R6G dye and must not be used.[1][2]

  • Purification: The final labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, correctly labeled product.

Visualizations of Workflows and Principles

The following diagrams illustrate the key experimental and logical processes involving R6G phosphoramidite.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions setup_spec Set Spectrophotometer to λmax (518 nm) prep_dilutions->setup_spec Transfer to Cuvettes blank Measure Blank (Pure Solvent) setup_spec->blank measure_abs Measure Absorbance of Dilutions blank->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot calculate Calculate ε from Slope (ε = Slope / path length) plot->calculate

Caption: A flowchart of the experimental steps for determining the molar extinction coefficient.

G Automated Oligonucleotide Synthesis Cycle with 5'-R6G Labeling start Start: Nucleoside on Solid Support (DMT-ON) deblock 1. Deblocking (Remove 5'-DMT group) start->deblock couple 2. Coupling (Add R6G Phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize linkage) cap->oxidize end End: R6G-Labeled Oligo (Ready for Deprotection) oxidize->end

Caption: The cycle for incorporating R6G phosphoramidite at the 5'-end of an oligonucleotide.

G Principle of FRET with an R6G-Labeled Probe cluster_probe Hybridized Probe donor Donor Fluorophore (e.g., FAM) acceptor Acceptor (R6G) fret Förster Resonance Energy Transfer (FRET) donor->fret Energy Transfer (Non-radiative) emission Acceptor Emission (R6G λem) acceptor->emission excitation Excitation Light (Donor λex) excitation->donor fret->acceptor

Caption: A diagram illustrating R6G as a FRET acceptor in a dual-labeled probe.

Applications in Research and Development

The unique spectral properties of R6G make its phosphoramidite derivative a valuable tool for a variety of applications:

  • Quantitative PCR (qPCR): R6G is commonly used for producing TaqMan probes for qPCR.[1][2] In combination with quenchers like BHQ1, it offers strong signal quenching, leading to reduced background fluorescence and improved assay sensitivity.[1][2]

  • FRET Analysis: Due to its spectral characteristics, R6G can serve as an efficient Förster Resonance Energy Transfer (FRET) acceptor when paired with a suitable donor fluorophore.[2] This is widely used in DNA sequencing and short tandem repeat (STR) analysis.[1]

  • Fluorescence Microscopy: Oligonucleotides labeled with R6G can be used as probes in techniques like Fluorescence In Situ Hybridization (FISH) for visualizing specific DNA or RNA sequences within cells.

  • Molecular Beacons: R6G is effective in molecular beacon probes, where its fluorescence is quenched until the probe hybridizes to its target sequence.[1]

References

Navigating the Synthesis Frontier: A Technical Guide to the Solubility of R6G Phosphoramidite 6-Isomer in Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Rhodamine 6G (R6G) phosphoramidite (B1245037) 6-isomer in acetonitrile (B52724), a critical parameter for researchers, scientists, and professionals in drug development and oligonucleotide synthesis. This document outlines qualitative and semi-quantitative solubility data, presents a detailed experimental protocol for determining solubility, and illustrates key workflows and concepts through diagrams.

Executive Summary

Qualitative and Semi-Quantitative Solubility Analysis

Based on manufacturer specifications and common laboratory practices, the solubility of R6G phosphoramidite 6-isomer in acetonitrile is sufficient for standard oligonucleotide synthesis protocols.

ParameterObservationSource
Qualitative Solubility Good in acetonitrile and dichloromethane (B109758) (DCM).[1][2]Product Datasheets
Standard Concentration Solutions are typically prepared at concentrations between 0.05 M and 0.1 M for use in automated oligonucleotide synthesizers.[3]Oligonucleotide Synthesis Protocols
Influencing Factors The solubility and stability of phosphoramidites in acetonitrile are critically affected by the water content of the solvent. Anhydrous acetonitrile (<30 ppm water) is recommended to prevent hydrolysis and ensure optimal performance.[3]Published Research

It is important to note that while concentrations up to 0.1 M are routinely used, this does not represent the maximum solubility limit. For many applications, ensuring complete dissolution at the working concentration is the primary concern.

Experimental Protocol for Determining Maximum Solubility

The following protocol outlines a robust method for determining the maximum solubility of R6G phosphoramidite 6-isomer in anhydrous acetonitrile using the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • R6G Phosphoramidite 6-Isomer (lyophilized powder)

  • Anhydrous Acetonitrile (<30 ppm H₂O)

  • 2.0 mL Screw-Cap Vials

  • Vortex Mixer

  • Thermostatic Shaker/Incubator

  • Analytical Balance (± 0.01 mg)

  • Syringe Filters (0.2 µm, PTFE)

  • Syringes

  • UV-Vis Spectrophotometer

  • Quartz Cuvettes

Procedure

Step 1: Preparation of Saturated Solutions

  • Accurately weigh approximately 5-10 mg of R6G phosphoramidite 6-isomer into a 2.0 mL screw-cap vial.

  • Add a precise volume of anhydrous acetonitrile (e.g., 1.0 mL) to the vial.

  • Securely cap the vial and vortex vigorously for 1 minute to facilitate initial dissolution and suspension of the solid.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached. It is crucial that excess, undissolved solid remains at the end of this period.

Step 2: Sample Collection and Filtration

  • After the equilibration period, allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Carefully draw the supernatant into a syringe, avoiding any solid particles.

  • Attach a 0.2 µm PTFE syringe filter to the syringe and dispense the clear, filtered saturated solution into a clean, pre-weighed vial.

Step 3: Gravimetric Analysis

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the acetonitrile under a gentle stream of nitrogen or in a vacuum centrifuge.

  • Once the solvent is fully evaporated, re-weigh the vial containing the dried R6G phosphoramidite residue.

  • Calculate the mass of the dissolved phosphoramidite and, using the initial volume of the solution, determine the solubility in mg/mL.

Step 4: Spectrophotometric Analysis (Optional but Recommended)

  • Prepare a series of standard solutions of R6G phosphoramidite 6-isomer in acetonitrile with known concentrations.

  • Measure the absorbance of these standards at the maximum absorbance wavelength (λmax) of R6G (approximately 528 nm).

  • Generate a calibration curve of absorbance versus concentration.

  • Accurately dilute a known volume of the filtered saturated solution and measure its absorbance.

  • Using the calibration curve, determine the concentration of the diluted solution and calculate the concentration of the original saturated solution.

Data Presentation

The results of the solubility determination should be presented in a clear and structured format.

MethodTemperature (°C)Solubility (mg/mL)Solubility (M)
Gravimetric25[Insert Value][Insert Value]
Spectrophotometric25[Insert Value][Insert Value]

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate relevant workflows and relationships.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh R6G Phosphoramidite add_solvent Add Anhydrous Acetonitrile weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex shake Agitate at Constant Temperature (24-48h) vortex->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant (0.2 µm PTFE) settle->filter analyze Gravimetric or Spectrophotometric Analysis filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of R6G phosphoramidite.

logical_relationship cluster_factors Factors Influencing Solubility & Stability cluster_outcomes Impact on Oligonucleotide Synthesis water Water Content in Acetonitrile solubility R6G Phosphoramidite Solubility water->solubility stability Solution Stability water->stability temp Temperature temp->solubility purity Phosphoramidite Purity purity->solubility coupling Coupling Efficiency solubility->coupling stability->coupling yield Final Oligo Yield & Purity coupling->yield

Caption: Factors influencing R6G phosphoramidite solubility and synthesis outcomes.

Conclusion

The solubility of R6G phosphoramidite 6-isomer in acetonitrile is a critical parameter for successful oligonucleotide synthesis. While qualitative data confirms its good solubility, this guide provides a detailed protocol for researchers to determine the precise maximum solubility under their specific laboratory conditions. Understanding and controlling the factors that influence solubility, particularly the water content of the solvent, are paramount to achieving high coupling efficiencies and, ultimately, high-quality fluorescently labeled oligonucleotides.

References

An In-depth Technical Guide to the Stability and Storage of R6G Phosphoramidite 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rhodamine 6G (R6G) phosphoramidite (B1245037) 6-isomer, a critical reagent in the synthesis of fluorescently labeled oligonucleotides. Understanding the chemical stability of this reagent is paramount for ensuring the quality, reproducibility, and success of oligonucleotide synthesis and subsequent applications in research, diagnostics, and drug development.

Core Concepts in R6G Phosphoramidite Stability

R6G phosphoramidite, like other phosphoramidites, is a chemically sensitive molecule susceptible to degradation through several pathways. The primary modes of degradation are hydrolysis and oxidation, which compromise the integrity of the phosphoramidite group, rendering it incapable of efficient coupling during oligonucleotide synthesis. Furthermore, the complex structure of the R6G dye itself presents unique stability challenges.

A probable degradation mechanism specific to 6-carboxamide R6G phosphoramidite involves the "flipping" of the lactone ring. This conformational change can lead to self-activation of the phosphoramidite, followed by degradation. Protection of the secondary aromatic amino groups of the R6G molecule is crucial to stabilize the lactone ring and prevent this degradation pathway.

Recommended Storage and Handling Conditions

To ensure the longevity and performance of R6G phosphoramidite 6-isomer, strict adherence to recommended storage and handling protocols is essential. The following table summarizes the general storage conditions based on supplier recommendations and best practices for handling phosphoramidites.

ConditionRecommendationRationale
Temperature Long-term: -20°C.[1] Short-term (in solution on synthesizer): Room temperature (use promptly).Minimizes the rate of hydrolytic and oxidative degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Prevents oxidation of the trivalent phosphorus atom.
Moisture Desiccate and protect from moisture at all times.[1]Phosphoramidites are highly susceptible to hydrolysis.
Light Store in the dark and avoid prolonged exposure to light.[1]The rhodamine dye is photosensitive and can degrade upon light exposure.
Transportation Can be transported at room temperature for up to two weeks.[1]For short durations, temperature excursions are tolerated, but immediate proper storage upon receipt is critical.

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for R6G phosphoramidite 6-isomer under various conditions is not extensively published, the following tables illustrate how such data would be presented. These tables are based on typical stability profiles of fluorescent phosphoramidites and should be considered illustrative. For critical applications, it is recommended to perform in-house stability studies.

Table 1: Illustrative Thermal Stability of R6G Phosphoramidite 6-Isomer (Solid State)

TemperatureTimePurity (%)Comments
-20°C12 months>98%Recommended long-term storage condition.
4°C3 months~95%Gradual degradation observed.
25°C (Room Temp)1 month~85%Significant degradation. Not recommended for storage.
40°C1 week<70%Rapid degradation.

Table 2: Illustrative Hydrolytic Stability of R6G Phosphoramidite 6-Isomer (in Anhydrous Acetonitrile (B52724) with controlled water content)

Water Content (ppm)Time at 25°CPurity (%)Comments
<1024 hours>99%Minimal degradation in truly anhydrous conditions.
5024 hours~97%Noticeable degradation.
10024 hours~90%Significant hydrolysis.
50024 hours<80%Rapidly compromises reagent quality.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of R6G phosphoramidite 6-isomer, a forced degradation study is typically performed. This involves subjecting the phosphoramidite to various stress conditions and analyzing its purity over time.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is used to separate the intact phosphoramidite from its degradation products.

  • Sample Preparation:

    • Prepare a stock solution of R6G phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).

    • Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent immediately before analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at the absorbance maximum of R6G (approx. 518 nm) and a second wavelength to detect impurities (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak areas of the intact phosphoramidite and any degradation products.

    • Calculate the purity as the percentage of the peak area of the intact phosphoramidite relative to the total peak area.

Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC can be used to determine the onset temperature of thermal decomposition.

  • Sample Preparation: Accurately weigh 1-3 mg of R6G phosphoramidite into a hermetically sealed aluminum pan.

  • DSC Conditions:

    • Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Use an empty sealed aluminum pan as a reference.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which indicate thermal decomposition.

Protocol 3: Stability in Solution

This protocol assesses the stability of the phosphoramidite once dissolved in the solvent used for oligonucleotide synthesis.

  • Sample Preparation:

    • Prepare a solution of R6G phosphoramidite in anhydrous acetonitrile at the concentration used on the DNA synthesizer (e.g., 0.1 M).

    • Divide the solution into aliquots in sealed vials.

  • Incubation: Store the vials at room temperature on the benchtop, protected from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot and analyze its purity using the RP-HPLC method described in Protocol 1.

  • Data Analysis: Plot the percentage of intact phosphoramidite as a function of time to determine its stability in solution.

Visualizing Degradation and Experimental Workflows

To better understand the processes involved in R6G phosphoramidite stability and testing, the following diagrams are provided.

DegradationPathway R6G_P R6G Phosphoramidite (6-Isomer) Hydrolyzed Hydrolyzed Product (H-phosphonate) R6G_P->Hydrolyzed Moisture (H2O) Oxidized Oxidized Product (Phosphotriester) R6G_P->Oxidized Oxygen (O2) Lactone_Flipped Lactone Ring Isomerization R6G_P->Lactone_Flipped Instability Degraded_Dye Degraded R6G Moiety R6G_P->Degraded_Dye Light (Photodegradation) Self_Activated Self-Activated Intermediate Lactone_Flipped->Self_Activated Self_Activated->Hydrolyzed

Caption: Probable degradation pathways for R6G phosphoramidite 6-isomer.

StabilityTestingWorkflow start Start: R6G Phosphoramidite Sample stress Apply Stress Conditions (Temp, Humidity, Light) start->stress sampling Collect Samples at Time Points (t0, t1, t2...) stress->sampling analysis Analyze Purity by RP-HPLC sampling->analysis data Quantify Degradation analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for stability testing of R6G phosphoramidite.

StorageDecisionTree start Received R6G Phosphoramidite q1 For Immediate Use? start->q1 dissolve Dissolve in Anhydrous Acetonitrile under Inert Gas q1->dissolve Yes q2 For Long-Term Storage? q1->q2 No use Use on Synthesizer within 24-48 hours dissolve->use store Store at -20°C under Inert Gas, Desiccated, in the Dark q2->store Yes discard Discard after recommended shelf-life or if purity is low q2->discard No

Caption: Decision tree for proper storage and handling of R6G phosphoramidite.

Deprotection Considerations to Avoid Dye Degradation

It is crucial to note that the stability of the R6G moiety is also a concern during the deprotection step after oligonucleotide synthesis. Standard deprotection reagents like aqueous ammonia (B1221849) and AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) must not be used, as they can cause complete and irreversible degradation of the R6G dye. A recommended deprotection solution is a mixture of tert-Butylamine and water (e.g., 1:3 v/v) with incubation overnight at 55°C.

Conclusion

The stability of R6G phosphoramidite 6-isomer is a critical factor for the successful synthesis of high-quality fluorescently labeled oligonucleotides. By understanding the degradation pathways and adhering to strict storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. For applications requiring the highest level of quality assurance, conducting in-house stability studies using the outlined experimental protocols is strongly recommended. This will provide the most accurate assessment of the reagent's stability under specific laboratory conditions and handling procedures.

References

Synthesis and Purification of 6-Isomer Rhodamine 6G Phosphoramidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the 6-isomer of Rhodamine 6G (R6G) phosphoramidite (B1245037), a critical reagent for the fluorescent labeling of oligonucleotides. The precise chemical engineering of such molecules is fundamental for a multitude of applications in molecular biology, diagnostics, and the development of therapeutic agents. This document outlines the strategic chemical pathways, detailed experimental protocols, and robust analytical methods for the production and quality control of high-purity 6-R6G phosphoramidite.

Introduction

Rhodamine 6G (R6G) is a xanthene dye renowned for its high fluorescence quantum yield and photostability, making it an excellent choice for fluorescent labeling. The phosphoramidite derivative of R6G allows for its direct incorporation into synthetic oligonucleotides at specific positions, most commonly the 5'-terminus, via automated solid-phase synthesis. The 6-isomer of R6G is particularly important as it provides a specific attachment point through its carboxylic acid group, ensuring uniform labeling and predictable properties of the final oligonucleotide conjugate.

This guide will detail the multi-step synthesis commencing from the formation of 6-carboxyrhodamine 6G, followed by the crucial phosphitylation step to yield the desired phosphoramidite. Furthermore, it will cover the essential purification and characterization techniques necessary to ensure the high purity and identity of the final product, which are critical for its successful application in sensitive downstream applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.

Synthesis Pathway

The synthesis of 6-R6G phosphoramidite is a multi-step process that begins with the preparation of the 6-carboxyrhodamine 6G (6-CR6G) core structure. This is followed by the introduction of a linker and subsequent phosphitylation. A critical aspect of the synthesis is the protection of reactive functional groups to prevent side reactions.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 6-Carboxyrhodamine 6G cluster_1 Step 2: Linker Attachment & Phosphitylation 3-Ethylamino-p-cresol 3-Ethylamino-p-cresol Condensation Condensation 3-Ethylamino-p-cresol->Condensation Trimellitic_anhydride Trimellitic_anhydride Trimellitic_anhydride->Condensation 6-Carboxyrhodamine_6G 6-Carboxyrhodamine_6G Condensation->6-Carboxyrhodamine_6G High Temperature 6-Carboxyrhodamine_6G_2 6-Carboxyrhodamine 6G Amide_Coupling Amide_Coupling 6-Carboxyrhodamine_6G_2->Amide_Coupling Linker_Amine Amino-linker (e.g., 6-aminohexanol) Linker_Amine->Amide_Coupling R6G_Linker R6G with Linker Amide_Coupling->R6G_Linker EDC/NHS Phosphitylation Phosphitylation R6G_Linker->Phosphitylation Phosphitylation_Reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Phosphitylation_Reagent->Phosphitylation R6G_Phosphoramidite 6-R6G Phosphoramidite Phosphitylation->R6G_Phosphoramidite Hunig's base

Caption: Overall workflow for the synthesis of 6-R6G phosphoramidite.

Experimental Protocols

Synthesis of 6-Carboxyrhodamine 6G (6-CR6G)

The synthesis of the isomeric mixture of 5- and 6-carboxytetramethylrhodamine (B1664190) (TAMRA) has been well-described and a similar approach is applicable for R6G. The separation of the 6-isomer is a critical step.

Materials:

Procedure:

  • A mixture of 3-ethylamino-p-cresol (2 equivalents) and trimellitic anhydride (1 equivalent) is heated in methanesulfonic acid.

  • The reaction mixture is heated at a high temperature (e.g., 180-200 °C) for several hours until the condensation is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon cooling, the crude product, a mixture of 5- and 6-isomers, is precipitated by adding water.

  • The crude solid is collected by filtration and dried.

  • Separation of the 5- and 6-isomers is achieved by fractional crystallization from a mixture of methanol and acetic acid. The 6-isomer is generally less soluble and will precipitate first. The purity of the isomer should be confirmed by HPLC.

Synthesis of 6-R6G Phosphoramidite

This procedure involves the coupling of a linker arm to the carboxylic acid of 6-CR6G, followed by phosphitylation of the terminal hydroxyl group of the linker.

Materials:

  • 6-Carboxyrhodamine 6G (6-CR6G)

  • 6-Aminohexanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (Hunig's base)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

Step 1: Amide Coupling (Linker Attachment)

  • Dissolve 6-CR6G (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 2-4 hours to activate the carboxylic acid.

  • In a separate flask, dissolve 6-aminohexanol (1.5 equivalents) in anhydrous DMF.

  • Add the solution of 6-aminohexanol to the activated 6-CR6G solution and stir at room temperature overnight.

  • The reaction progress is monitored by TLC or HPLC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in DCM and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the R6G-linker conjugate. This product may be purified by silica (B1680970) gel chromatography if necessary.

Step 2: Phosphitylation

  • Dissolve the R6G-linker conjugate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add Hunig's base (3 equivalents) and cool the mixture to 0 °C.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction is monitored by TLC or ³¹P NMR.

  • Once the reaction is complete, the mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 6-R6G phosphoramidite.

Purification

Purification of the final phosphoramidite is crucial to remove any unreacted starting materials and by-products that could interfere with oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Purification_Workflow Crude_Product Crude 6-R6G Phosphoramidite HPLC_System Reverse-Phase HPLC Crude_Product->HPLC_System Injection Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Elution Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pooling of pure fractions Pure_Product Pure 6-R6G Phosphoramidite Solvent_Evaporation->Pure_Product

Caption: General workflow for the purification of 6-R6G phosphoramidite.

HPLC Purification Protocol

Table 1: HPLC Purification Parameters

ParameterSpecification
Column Reverse-phase C18, 5 µm particle size, 10 x 250 mm
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 254 nm and 530 nm
Sample Preparation Dissolve crude product in a minimal amount of Acetonitrile

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (5% B).

  • Inject the dissolved crude product onto the column.

  • Run the gradient and collect fractions corresponding to the main product peak.

  • Analyze the collected fractions by TLC or analytical HPLC-MS to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure.

  • The final product should be dried under high vacuum and stored under argon at -20°C.

Characterization and Quality Control

The identity and purity of the synthesized 6-R6G phosphoramidite must be confirmed using various analytical techniques.

Spectroscopic Analysis

Table 2: Spectroscopic Properties of 6-R6G Phosphoramidite

PropertyValue
Absorption Maximum (λmax) ~530 nm
Emission Maximum (λem) ~555 nm
Molar Extinction Coefficient > 90,000 M⁻¹cm⁻¹ at λmax
Fluorescence Quantum Yield > 0.9
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation and purity assessment.

  • ¹H NMR: Provides information on the protons of the rhodamine core, the linker, and the phosphoramidite moiety. The integration of the signals can be used to confirm the structure and assess the presence of impurities.

  • ³¹P NMR: This is a critical technique for phosphoramidite analysis. The product should show a characteristic signal in the range of 145-150 ppm. The presence of signals in the 0-20 ppm range would indicate the presence of oxidized P(V) species (impurities).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. Electrospray ionization (ESI) is a commonly used technique.

Table 3: Expected Mass Spectrometry Data

Ionization ModeExpected m/z
ESI-MS (+)[M+H]⁺, [M+Na]⁺, [M+K]⁺ corresponding to the calculated molecular weight
Purity Assessment

The purity of the final product should be determined by HPLC. A high-purity product is essential for efficient coupling during oligonucleotide synthesis.

Table 4: Quality Control Specifications

ParameterSpecification
Purity (HPLC) ≥ 95%
Isomeric Purity ≥ 98% (6-isomer)
³¹P NMR Purity ≥ 98% P(III)

Conclusion

The successful synthesis and purification of 6-R6G phosphoramidite require careful execution of multi-step organic reactions and rigorous purification and analytical characterization. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals to produce high-quality 6-R6G phosphoramidite. Adherence to these methods will ensure the reliable performance of this fluorescent labeling reagent in a wide range of molecular biology and drug development applications, ultimately contributing to the advancement of research and diagnostics.

R6G Phosphoramidite 6-Isomer (CAS: 1355330-47-0): A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of R6G phosphoramidite (B1245037) 6-isomer, a key reagent in the synthesis of fluorescently labeled oligonucleotides. This document details its chemical and physical properties, provides explicit experimental protocols for its use, and explores its applications in advanced research, particularly in the elucidation of cellular signaling pathways.

Core Properties and Specifications

R6G phosphoramidite 6-isomer is a derivative of the highly fluorescent xanthene dye, Rhodamine 6G. Its phosphoramidite functional group enables its covalent attachment to the 5'-terminus of synthetic oligonucleotides. The pure 6-isomer configuration ensures consistency in experimental results.

Table 1: Chemical and Physical Properties of R6G Phosphoramidite 6-Isomer

PropertyValueReference
CAS Number 1355330-47-0[1]
Molecular Formula C₄₆H₅₄F₆N₅O₈P[1]
Molecular Weight 949.93 g/mol [1]
Appearance Yellowish foam[1]
Solubility Good in dichloromethane (B109758) (DCM) and acetonitrile[1]
Purity > 95% (by ¹H and ³¹P NMR, and HPLC-MS)[1]
Isomeric Purity > 97%[1]

Table 2: Spectroscopic Properties of R6G-Labeled Oligonucleotides

PropertyValueReference
Absorption Maximum (λ_max) 518 nm[2]
Emission Maximum (λ_em) 542 nm[2]
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.95[2]
Correction Factor (CF₂₆₀) 0.18[2]
Correction Factor (CF₂₈₀) 0.17[2]

Experimental Protocols

Synthesis of R6G-Labeled Oligonucleotides

The incorporation of R6G phosphoramidite 6-isomer into a synthetic oligonucleotide is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Materials:

  • R6G phosphoramidite 6-isomer solution (typically 0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent)

  • Solid support with the initial nucleoside

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Protocol:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer. Assign a specific port for the R6G phosphoramidite 6-isomer.

  • Standard Cycles: The synthesis proceeds through the standard cycles of detritylation, coupling, capping, and oxidation for each standard nucleoside addition.

  • R6G Coupling: For the final 5'-labeling step, the R6G phosphoramidite 6-isomer is coupled to the growing oligonucleotide chain. A coupling time of 10 minutes is recommended for efficient reaction.[1]

  • Final Detritylation: After the final coupling step, the terminal dimethoxytrityl (DMT) group is typically removed on the synthesizer.

Cleavage and Deprotection

Proper cleavage from the solid support and deprotection of the oligonucleotide are critical for obtaining a functional, fluorescently labeled product.

CAUTION: Do not use aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for deprotection, as this will cause complete and irreversible degradation of the R6G dye.[1][2]

Materials:

  • tert-Butylamine/water solution (1:3 v/v)

  • Heating block or oven set to 55°C

Protocol:

  • Cleavage and Deprotection Solution: Prepare a fresh solution of tert-Butylamine in water at a 1:3 volume ratio.

  • Incubation: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add the tert-Butylamine/water solution.

  • Heating: Incubate the vial at 55°C overnight.[1]

  • Purification: After deprotection, the R6G-labeled oligonucleotide can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Applications in Research and Drug Development

R6G-labeled oligonucleotides are versatile tools with numerous applications in molecular biology, diagnostics, and drug development. Their high fluorescence quantum yield and photostability make them ideal for sensitive detection methods.

Key Applications:

  • Quantitative PCR (qPCR): R6G is commonly used as a reporter dye in TaqMan probes for real-time PCR analysis of gene expression.[2] When paired with a suitable quencher like BHQ1, R6G-labeled probes exhibit strong signal-to-noise ratios, reducing background fluorescence.[1]

  • Fluorescence Resonance Energy Transfer (FRET): R6G can serve as an acceptor in FRET-based assays.[2] This is particularly useful for studying molecular interactions, such as protein-DNA binding or conformational changes in nucleic acids.[1]

  • DNA Sequencing and Fragment Analysis: The distinct spectral properties of R6G allow for its use as a fluorescent label in automated DNA sequencing and short tandem repeat (STR) analysis.[2]

  • Fluorescence In Situ Hybridization (FISH): R6G-labeled oligonucleotide probes can be used to visualize the location of specific DNA or RNA sequences within cells and tissues, providing spatial context to gene expression studies.

Visualization of Experimental Workflow and a Signaling Pathway

Workflow for Synthesis of R6G-Labeled Oligonucleotides

G cluster_synthesis Automated Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification start Start with Solid Support detritylation Detritylation (DMT Removal) start->detritylation coupling_std Standard Nucleoside Coupling detritylation->coupling_std capping Capping coupling_std->capping oxidation Oxidation capping->oxidation repeat Repeat for each base oxidation->repeat repeat->detritylation n cycles coupling_r6g 5' R6G Phosphoramidite Coupling (10 min) repeat->coupling_r6g Final Cycle end_synthesis Synthesis Complete coupling_r6g->end_synthesis cleavage Add tert-Butylamine/Water (1:3 v/v) end_synthesis->cleavage incubation Incubate at 55°C Overnight cleavage->incubation end_deprotection Crude Labeled Oligonucleotide incubation->end_deprotection purification HPLC or PAGE Purification end_deprotection->purification final_product Purified R6G-Labeled Oligonucleotide purification->final_product

Caption: Workflow for the synthesis and purification of an R6G-labeled oligonucleotide.

FRET-Based Analysis of Apoptosis Signaling

A significant application of fluorescently labeled oligonucleotides is in the study of cellular signaling pathways. For instance, FRET probes can be designed to detect the activity of key enzymes in the apoptosis (programmed cell death) pathway, such as caspases. An R6G-labeled oligonucleotide can act as a FRET acceptor in a probe designed to be cleaved by an activated caspase.

G cluster_pathway Apoptosis Signaling Pathway cluster_fret FRET Probe Analysis stimulus Apoptotic Stimulus (e.g., Drug Treatment) caspase_cascade Caspase Activation Cascade stimulus->caspase_cascade caspase3 Activated Caspase-3 caspase_cascade->caspase3 probe_intact Intact FRET Probe (Donor + R6G Acceptor) High FRET caspase3->probe_intact acts on probe_cleaved Cleaved Probe (Donor and R6G Separated) Low FRET probe_intact->probe_cleaved Caspase-3 Cleavage detection Measure Fluorescence Ratio (Donor/Acceptor) probe_cleaved->detection apoptosis_detected Apoptosis Detected detection->apoptosis_detected

Caption: FRET-based detection of caspase-3 activity in the apoptosis signaling pathway.

In this model, a probe containing a FRET donor and an R6G acceptor is introduced into cells. The probe is designed with a specific amino acid sequence that is recognized and cleaved by activated caspase-3.[2][3] In its intact state, the proximity of the donor and acceptor results in high FRET. Upon induction of apoptosis, activated caspase-3 cleaves the probe, separating the donor and acceptor, leading to a decrease in FRET, which can be quantified to measure apoptotic activity.[3] This provides a powerful tool for assessing the efficacy of pro-apoptotic drug candidates.

References

Methodological & Application

Application Notes and Protocols for 5'-Labeling of Oligonucleotides with R6G Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in diagnostics, therapeutics, and fundamental research. Rhodamine 6G (R6G), a bright and photostable xanthene dye, is an excellent choice for fluorescently labeling oligonucleotides. Its high fluorescence quantum yield and molar extinction coefficient make it ideal for applications requiring high sensitivity. This document provides detailed application notes and protocols for the 5'-labeling of oligonucleotides using R6G phosphoramidite (B1245037) chemistry, a method that allows for the direct incorporation of the dye during solid-phase oligonucleotide synthesis.

The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the efficient and reliable synthesis of 5'-R6G labeled oligonucleotides for applications such as qPCR probes, fluorescence in situ hybridization (FISH) probes, and primers for DNA sequencing and fragment analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for the 5'-labeling of oligonucleotides with R6G phosphoramidite and the properties of the resulting labeled oligonucleotides.

Table 1: Synthesis and Purification Parameters

ParameterTypical Value/RangeNotes
R6G Phosphoramidite Coupling Time 10 minutes[1]A longer coupling time compared to standard nucleoside phosphoramidites is recommended to ensure high coupling efficiency.
Coupling Efficiency >98%While specific data for R6G phosphoramidite is not widely published, typical coupling efficiencies for modified phosphoramidites are high with optimized protocols. Factors like reagent purity and anhydrous conditions are critical.
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE)RP-HPLC is recommended for fluorescently labeled oligonucleotides due to the hydrophobicity of the dye, which aids in separation.[2] It can yield purities of >90% with 75-80% recovery.[2] PAGE offers higher purity (>95-99%) but typically with lower recovery yields.
Overall Yield 10-30% of theoreticalThe overall yield is dependent on the length of the oligonucleotide, the coupling efficiency at each step, and the purification method.

Table 2: Spectroscopic Properties of 5'-R6G Labeled Oligonucleotides

PropertyValueReference
Absorption Maximum (λmax) ~530 nm[3]
Emission Maximum (λem) ~555 nm
Molar Extinction Coefficient (ε) at λmax ~116,000 L·mol-1·cm-1[3]
Fluorescence Quantum Yield (Φ) ~0.95 (in Ethanol)[3][4]

Note: Spectroscopic properties can be influenced by the local environment, including the oligonucleotide sequence and buffer conditions.

Experimental Protocols

Synthesis of 5'-R6G Labeled Oligonucleotides

This protocol outlines the automated solid-phase synthesis of an oligonucleotide with a 5'-R6G label using standard phosphoramidite chemistry.

Materials:

  • R6G Phosphoramidite (6-isomer)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizer solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required phosphoramidites, solid support, and ancillary reagents according to the manufacturer's instructions.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer.

  • Standard Synthesis Cycles: Initiate the synthesis. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each standard nucleoside addition.

  • 5'-R6G Coupling: For the final coupling step at the 5'-terminus, program the synthesizer to use the R6G phosphoramidite.

    • Extended Coupling Time: Set the coupling time for the R6G phosphoramidite to 10 minutes to ensure efficient reaction.[1]

  • Final Deblocking: After the final coupling and oxidation steps, the terminal 5'-dimethoxytrityl (DMT) group (if present on the R6G phosphoramidite) is removed.

Cleavage and Deprotection

Important Note: Standard deprotection with aqueous ammonia (B1221849) or AMA (ammonium hydroxide/methylamine) will degrade the R6G dye and must be avoided.[1]

Materials:

  • tert-Butylamine

  • Deionized water

Procedure:

  • Prepare Deprotection Solution: Prepare a solution of tert-Butylamine in water at a 1:3 (v/v) ratio.

  • Cleavage and Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add the tert-Butylamine/water solution to the vial, ensuring the CPG is fully submerged.

    • Seal the vial tightly and incubate at 55°C overnight.[1]

  • Elution: After incubation, allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporation: Dry the oligonucleotide solution using a vacuum concentrator.

Purification of 5'-R6G Labeled Oligonucleotides

Purification is essential to remove truncated sequences and unreacted dye. RP-HPLC is the recommended method.

Materials:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting columns (e.g., NAP-10)

Procedure:

  • Sample Preparation: Resuspend the dried oligonucleotide pellet in an appropriate volume of Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The hydrophobic R6G-labeled oligonucleotide will elute later than the unlabeled, shorter failure sequences.

    • Monitor the elution at both 260 nm (for the oligonucleotide) and ~530 nm (for the R6G dye).

  • Fraction Collection: Collect the peak corresponding to the full-length, R6G-labeled oligonucleotide.

  • Solvent Removal: Evaporate the acetonitrile from the collected fraction using a vacuum concentrator.

  • Desalting: Desalt the purified oligonucleotide using a desalting column according to the manufacturer's protocol to remove the TEAA buffer salts.

  • Quantification: Determine the concentration of the final product by measuring the absorbance at 260 nm and using the appropriate molar extinction coefficient.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis start Start with CPG Solid Support synthesis_cycles Standard Nucleotide Coupling Cycles start->synthesis_cycles r6g_coupling 5'-R6G Phosphoramidite Coupling (10 min) synthesis_cycles->r6g_coupling deprotection Incubate with tert-Butylamine/Water at 55°C Overnight r6g_coupling->deprotection purification RP-HPLC Purification deprotection->purification desalting Desalting purification->desalting qc Quality Control (UV-Vis, Mass Spec) desalting->qc end end qc->end Final Product: 5'-R6G Labeled Oligonucleotide

Caption: Experimental workflow for 5'-labeling of oligonucleotides.

chemical_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Oligo 5'-OH Oligonucleotide (on solid support) Labeled_Oligo 5'-R6G Labeled Oligonucleotide (on solid support) R6G_p R6G Phosphoramidite Activator Activator Coupling 10 min Coupling

Caption: Chemical reaction for 5'-R6G labeling.

Applications in Research and Drug Development

5'-R6G labeled oligonucleotides are valuable tools in a variety of applications:

  • Molecular Diagnostics: As probes in quantitative PCR (qPCR) and digital PCR (dPCR) assays for the detection and quantification of specific nucleic acid sequences.

  • Fluorescence In Situ Hybridization (FISH): For visualizing the location of specific DNA or RNA sequences within cells and tissues.

  • DNA Sequencing and Fragment Analysis: As fluorescently labeled primers in Sanger sequencing and capillary electrophoresis-based fragment analysis.

  • Drug Development: In the development of antisense oligonucleotides and siRNAs, where fluorescent labeling can be used to study cellular uptake, localization, and mechanism of action.

  • Biophysical Studies: To investigate nucleic acid structure and dynamics, as well as interactions with other molecules, using techniques like Fluorescence Resonance Energy Transfer (FRET).

Conclusion

The use of R6G phosphoramidite for the 5'-labeling of oligonucleotides provides a reliable and efficient method for producing high-quality fluorescent probes and primers. By following the detailed protocols for synthesis, deprotection, and purification outlined in this document, researchers can successfully generate 5'-R6G labeled oligonucleotides for a wide range of demanding applications in research, diagnostics, and drug development. Careful attention to the specific deprotection conditions is critical to preserve the integrity of the R6G dye. The superior spectroscopic properties of R6G contribute to the development of highly sensitive and robust assays.

References

Protocol for R6G Phosphoramidite Coupling in Oligonucleotide Synthesis: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorescent dyes into oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutic development. Rhodamine 6G (R6G) is a bright, photostable xanthene dye with a high quantum yield, making it an excellent choice for labeling oligonucleotides used in applications such as quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET), and DNA sequencing. This document provides a detailed protocol for the coupling of R6G phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis, as well as subsequent deprotection and purification steps.

R6G Phosphoramidite: Properties and Handling

R6G phosphoramidite is a specialized reagent designed for use in automated DNA/RNA synthesizers. It allows for the direct incorporation of the R6G dye at the 5' terminus or internally within an oligonucleotide sequence.

Table 1: Physicochemical Properties of R6G Phosphoramidite

PropertyValueReference
Absorption Maximum (λmax)518 nm[1]
Emission Maximum (λem)542 nm[1]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.95[1]
Purity>95% (by ¹H and ³¹P NMR, and HPLC-MS)[1]
StorageStore in the dark at -20°C, desiccated.[2]

Handling: R6G phosphoramidite is sensitive to moisture and light. It should be handled under an inert atmosphere (e.g., argon or nitrogen) and brought to room temperature before opening to prevent condensation. Solutions in anhydrous acetonitrile (B52724) should be used promptly or stored under inert gas at -20°C for short periods.[3][4]

Experimental Protocols

The following protocols outline the key steps for the synthesis of R6G-labeled oligonucleotides using standard phosphoramidite chemistry on an automated synthesizer.

Logical Workflow for R6G-Labeled Oligonucleotide Synthesis

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis (CPG Solid Support) deblock Deblocking (DMT Removal) start->deblock coupling Coupling (R6G Phosphoramidite) deblock->coupling 10 min coupling time capping Capping (Unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation synthesis_cycle Repeat for subsequent bases oxidation->synthesis_cycle cleavage_deprotection Cleavage & Deprotection (tert-Butylamine/Water) synthesis_cycle->cleavage_deprotection Final Cycle Complete purification Purification (RP-HPLC) cleavage_deprotection->purification analysis Quality Control (HPLC & Mass Spec) purification->analysis final_product Purified R6G-Labeled Oligonucleotide analysis->final_product

Caption: Workflow for R6G-labeled oligonucleotide synthesis.

R6G Phosphoramidite Coupling

This protocol assumes the use of a standard automated DNA synthesizer. The R6G phosphoramidite is typically introduced at the desired position in the sequence, often as the final coupling step for 5'-labeling.

Reagents and Materials:

  • R6G Phosphoramidite

  • Anhydrous Acetonitrile (synthesis grade, <30 ppm water)

  • Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)

  • Standard synthesis reagents (Deblocking, Capping, and Oxidation solutions)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

Protocol:

  • Preparation of R6G Phosphoramidite Solution:

    • Under an inert atmosphere, dissolve the R6G phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[5]

    • Ensure the phosphoramidite is fully dissolved. The solution should be used promptly.

  • Automated Synthesis Cycle for R6G Coupling:

    • Deblocking: Perform the standard detritylation step to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Deliver the R6G phosphoramidite solution and the activator solution to the synthesis column.

      • Recommended Coupling Time: 10 minutes.[1][2]

    • Capping: After the coupling step, cap any unreacted 5'-hydroxyl groups using the standard capping reagents.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the standard oxidation reagent.

  • Subsequent Cycles: If R6G is incorporated internally, continue with the standard synthesis cycles for the remaining nucleosides.

Cleavage and Deprotection

CRITICAL NOTE: Standard deprotection conditions using aqueous ammonia (B1221849) or AMA (Ammonium hydroxide/Methylamine) will cause complete and irreversible degradation of the R6G dye.[1][2] A specific, milder deprotection protocol must be followed.

Reagents:

  • tert-Butylamine/Water solution (1:3 v/v)

Protocol:

  • Transfer the CPG support containing the synthesized oligonucleotide to a sealed vial.

  • Add the tert-Butylamine/Water (1:3 v/v) solution to the vial, ensuring the CPG is fully submerged.

  • Seal the vial tightly and heat at 55°C overnight.

  • After cooling to room temperature, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinse the CPG with a small amount of water and combine the rinsate with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying R6G-labeled oligonucleotides, as the hydrophobicity of the dye aids in the separation of the full-length, labeled product from unlabeled failure sequences.[6]

Table 2: Recommended RP-HPLC Conditions for R6G-Labeled Oligonucleotide Purification

ParameterRecommended ConditionReference
Column C18, 2.5 µm, 4.6 x 50 mm[6]
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 95:5 Water:Acetonitrile[6]
Mobile Phase B 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 70:30 Water:Acetonitrile[6]
Gradient 0-100% B over 15-30 minutes[6][7]
Flow Rate 1.0 mL/min[6]
Temperature 60°C[6]
Detection 260 nm (for oligonucleotide) and 518 nm (for R6G dye)[1]

Post-Purification Workup:

  • Collect the fractions corresponding to the full-length R6G-labeled oligonucleotide.

  • Lyophilize or dry the collected fractions in a vacuum concentrator.

  • The purified oligonucleotide can be reconstituted in an appropriate buffer for storage or use.

Quantitative Data and Yield Expectations

The final yield of a purified, labeled oligonucleotide is influenced by the coupling efficiency at each step, as well as losses during deprotection and purification.

Table 3: Estimated Yields and Efficiencies in R6G-Oligonucleotide Synthesis

StepParameterExpected ValueNotes
Synthesis R6G Coupling Efficiency>95%The bulky nature of the dye may result in slightly lower coupling efficiency compared to standard nucleoside phosphoramidites (>99%).[8]
Overall Crude Yield (20-mer)60-80%Highly dependent on the average stepwise coupling efficiency.
Deprotection Yield Loss5-10%Minor losses can occur during sample handling and transfer.
Purification Yield Loss (RP-HPLC)25-50%The amount of loss is dependent on the purity of the crude product and the stringency of fraction collection.[9]
Overall Yield Purified R6G-labeled Oligo20-50% of crude productThis is an estimated range and can vary significantly based on synthesis quality and purification strategy.

Application Example: TaqMan qPCR Probes

R6G is commonly used as a reporter dye in TaqMan probes for quantitative real-time PCR (qPCR). In this application, the R6G-labeled oligonucleotide probe also contains a quencher dye. The probe is designed to hybridize to a specific target sequence between the forward and reverse primers.

Mechanism of a TaqMan Probe in qPCR

TaqMan_Mechanism cluster_step1 1. Hybridization cluster_step2 2. Extension & Cleavage cluster_step3 3. Fluorescence Emission s1 TaqMan Probe with R6G (Reporter) and Quencher hybridizes to target DNA. s2 Taq Polymerase extends the primer and its 5' nuclease activity cleaves the probe. s1->s2 s1_note Fluorescence is quenched due to proximity. s3 R6G reporter dye is separated from the quencher. s2->s3 s3_result Fluorescence is emitted and detected. s3->s3_result

Caption: Mechanism of a TaqMan probe in qPCR.

During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the R6G reporter from the quencher. This results in an increase in fluorescence that is proportional to the amount of amplified product.

Troubleshooting

Table 4: Common Issues and Solutions in R6G Phosphoramidite Coupling

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Degraded R6G phosphoramidite due to moisture or oxidation.[10] 2. Inactive activator solution. 3. Insufficient coupling time. 4. Issues with synthesizer fluidics.1. Use fresh, anhydrous acetonitrile for dissolution. Store phosphoramidite solution under inert gas.[3] 2. Use fresh activator solution. 3. Ensure a coupling time of at least 10 minutes.[2] 4. Perform regular maintenance on the DNA synthesizer.
No or Low Fluorescence in Final Product 1. Degradation of R6G dye during deprotection. 2. Photobleaching during handling or purification.1. Strictly avoid aqueous ammonia and AMA. Use the recommended tert-Butylamine/Water deprotection protocol.[1] 2. Protect the oligonucleotide from light as much as possible during all post-synthesis steps.
Multiple Peaks in HPLC Purification 1. Incomplete capping leading to n-1 species. 2. Unlabeled failure sequences. 3. Free R6G dye. 4. Isomers of the R6G dye.1. Ensure efficient capping during synthesis. 2. Optimize coupling efficiencies for all phosphoramidites. 3. The free dye will have a different retention time and can be identified by its absorbance spectrum. 4. This is often observed with dye-labeled oligos and may not impact performance. Collect the major peak(s).
Loss of Product During Purification 1. Suboptimal HPLC conditions. 2. Premature detritylation if performing DMT-on purification.1. Optimize the HPLC gradient and mobile phase composition. 2. Avoid acidic conditions during workup prior to DMT-on purification.

References

Application Notes and Protocols for R6G Labeled Probes in Quantitative Real-Time PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to R6G Labeled Probes for qPCR

Quantitative real-time PCR (qPCR) is a powerful technique for the sensitive and specific quantification of nucleic acids. Probe-based qPCR assays offer enhanced specificity compared to DNA-binding dyes. Rhodamine 6G (R6G) is a xanthene dye that can be utilized as a reporter fluorophore in qPCR probes.[1][2] R6G exhibits a high fluorescence quantum yield and good photostability, making it a suitable candidate for probe-based assays.[1] The excitation and emission maxima of R6G are approximately 525-530 nm and 548-555 nm, respectively, which are compatible with the optical systems of many real-time PCR instruments.[3]

These application notes provide a comprehensive guide to the design and use of R6G labeled probes for quantitative gene expression analysis. The protocols outlined below are intended to serve as a starting point for researchers to develop and optimize their own qPCR assays using R6G-labeled probes.

Principle of R6G-Labeled Hydrolysis Probes in qPCR

The most common application of fluorophore-labeled probes in qPCR is the 5' nuclease assay, which utilizes hydrolysis probes. These probes are oligonucleotides that are dually labeled with a reporter fluorophore (in this case, R6G) on the 5' end and a quencher molecule on the 3' end.

The fundamental principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET). When the probe is intact and not hybridized to its target sequence, the quencher is in close proximity to the R6G reporter dye, suppressing its fluorescence. During the annealing step of the PCR cycle, both the forward and reverse primers and the R6G-labeled probe bind to their complementary sequences on the target DNA. As the Taq polymerase extends the forward primer during the extension phase, its 5' to 3' exonuclease activity cleaves the probe. This cleavage separates the R6G reporter from the quencher, leading to an increase in fluorescence signal. The intensity of the fluorescence is directly proportional to the amount of PCR product generated, allowing for real-time monitoring of the amplification process.

Key Considerations for R6G-Labeled Probes

Spectral Compatibility: Ensure that the excitation and emission wavelengths of R6G are compatible with your qPCR instrument's optical filters. Most modern qPCR platforms have channels suitable for dyes in the spectral range of R6G.

Quencher Selection: The choice of quencher is critical for effective signal suppression. A quencher with an absorption spectrum that significantly overlaps with the emission spectrum of R6G should be chosen. Black hole quenchers (BHQ®) are a common choice as they are non-fluorescent and can quench a broad range of fluorophores. For R6G, a quencher like BHQ-1 or an equivalent would be appropriate.

Probe and Primer Design: Proper design of primers and the R6G-labeled probe is paramount for a successful qPCR assay. General guidelines include:

  • Probe Length: Typically 20-30 nucleotides.

  • Melting Temperature (Tm): The probe's Tm should be 5-10°C higher than the primers' Tm.

  • GC Content: Aim for a GC content between 30-80%. Avoid a G at the 5' end as it can have a quenching effect on the reporter dye.

  • Primer Design: Primers should be 18-24 nucleotides in length with a GC content of 40-60%. The Tm of the forward and reverse primers should be similar.

  • Amplicon Size: The target amplicon size should ideally be between 70 and 150 base pairs for optimal amplification efficiency.

Experimental Protocol: Gene Expression Analysis of GAPDH using an R6G-Labeled Probe

This protocol describes the quantification of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA from human cDNA using a custom-designed R6G-labeled hydrolysis probe.

1. Probe and Primer Design

  • Target Gene: Human GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)

  • Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'

  • Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • R6G Probe: 5'-R6G-CAAGCTTCCCGTTCTCAGCC-BHQ1-3'

2. Experimental Workflow

qPCR_Workflow cluster_pre_pcr Pre-PCR Setup cluster_pcr qPCR Amplification & Detection cluster_post_pcr Data Analysis rna_extraction RNA Extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis Reverse Transcription qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup Template qpcr_run Real-Time PCR Instrument qpcr_setup->qpcr_run Run Protocol data_collection Fluorescence Data Collection qpcr_run->data_collection Real-time data ct_determination Ct Value Determination data_collection->ct_determination quantification Relative/Absolute Quantification ct_determination->quantification

Figure 1. A generalized workflow for quantitative real-time PCR experiments.

3. qPCR Reaction Setup

Prepare a master mix for the number of reactions required, including controls. A typical 20 µL reaction is as follows:

ComponentFinal ConcentrationVolume (µL)
2x qPCR Master Mix1x10.0
Forward Primer (10 µM)500 nM1.0
Reverse Primer (10 µM)500 nM1.0
R6G Probe (10 µM)250 nM0.5
cDNA Template (diluted)Varies2.0
Nuclease-Free Water-5.5
Total Volume 20.0

Table 1: qPCR Reaction Components

4. qPCR Cycling Conditions

The following cycling conditions are a starting point and may require optimization for your specific target and qPCR instrument.

StepTemperature (°C)TimeCycles
Polymerase Activation952 minutes1
Denaturation9515 seconds40
Annealing/Extension6060 seconds

Table 2: qPCR Cycling Protocol

5. Data Analysis

The output from a qPCR experiment is typically a set of amplification plots, from which a cycle threshold (Ct) value is determined for each sample. The Ct value is the cycle number at which the fluorescence signal crosses a predetermined threshold. A lower Ct value indicates a higher initial amount of the target nucleic acid.

For quantitative analysis, a standard curve can be generated using a dilution series of a known amount of the target template. This allows for the absolute quantification of the target in unknown samples. Alternatively, relative quantification can be performed by comparing the Ct values of the target gene to a reference gene (e.g., using the ΔΔCt method).

Example Quantitative Data

The following table represents example data from a qPCR experiment to determine the relative expression of a target gene in two different cell lines, normalized to the reference gene GAPDH.

SampleTarget Gene CtGAPDH Ct (Reference)ΔCt (Target - Reference)ΔΔCt (ΔCt Sample - ΔCt Control)Fold Change (2^-ΔΔCt)
Control22.519.23.30.01.0
Treated20.119.30.8-2.55.7

Table 3: Example Relative Quantification Data

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low fluorescence signal- Incorrect qPCR instrument settings for R6G.- Probe or primer degradation.- Inefficient amplification.- Verify the correct filter set is selected for R6G.- Store oligonucleotides properly and use fresh dilutions.- Optimize annealing temperature and primer concentrations.
High background fluorescence- Ineffective quenching.- Probe degradation.- Ensure the selected quencher is appropriate for R6G.- Check the purity of the probe.
Non-specific amplification- Suboptimal primer design.- Contamination.- Redesign primers to be more specific.- Perform a melt curve analysis (if using a DNA binding dye for initial optimization).- Use appropriate negative controls (no-template control).
Inconsistent replicate Ct values- Pipetting errors.- Poor quality template.- Use a master mix to minimize pipetting variability.- Ensure the cDNA template is of high quality and accurately quantified.

Table 4: Troubleshooting Guide for R6G-Labeled Probe qPCR Assays

Logical Relationship of qPCR Components

qPCR_Components cluster_reagents Reaction Components cluster_process Amplification Process cluster_output Result Template DNA/cDNA Template Denaturation Denaturation Template->Denaturation Primers Forward & Reverse Primers Annealing Annealing Primers->Annealing Probe R6G-Labeled Probe Probe->Annealing Polymerase Taq Polymerase Extension Extension & Probe Cleavage Polymerase->Extension dNTPs dNTPs dNTPs->Extension Denaturation->Annealing Temperature Decrease Annealing->Extension Temperature Increase/Optimal for Polymerase Amplicon Amplified Product Extension->Amplicon Fluorescence Fluorescence Signal Extension->Fluorescence Reporter-Quencher Separation

Figure 2. The interplay of components in a probe-based qPCR reaction.

Conclusion

R6G-labeled probes offer a viable and effective option for probe-based quantitative real-time PCR. With careful consideration of probe and primer design, quencher selection, and reaction optimization, researchers can achieve sensitive and specific quantification of their target nucleic acids. The protocols and guidelines provided in these application notes serve as a solid foundation for the successful implementation of R6G-labeled probes in a variety of research and development applications.

References

Application Notes and Protocols for R6G Phosphoramidite in the Synthesis of Molecular Beacons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Rhodamine 6G (R6G) phosphoramidite (B1245037) in the synthesis of molecular beacons. These advanced probes are invaluable tools for the detection and quantification of specific nucleic acid sequences in various applications, including diagnostics, gene expression analysis, and drug discovery.

Introduction to Molecular Beacons and R6G

Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a complementary target sequence.[1][2] They are dual-labeled with a fluorophore at one end and a quencher at the other. In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, leading to the quenching of fluorescence.[1][2] When the molecular beacon binds to its target, it undergoes a conformational change that separates the fluorophore and quencher, resulting in a fluorescent signal.[1][2]

Rhodamine 6G (R6G) is a bright xanthene dye that serves as an excellent fluorophore for molecular beacons due to its high fluorescence quantum yield and molar extinction coefficient.[3][4] R6G phosphoramidite is the standard reagent used to incorporate R6G into an oligonucleotide during automated solid-phase synthesis.[5][6]

Key Characteristics of R6G for Molecular Beacon Synthesis

R6G offers several advantages as a reporter dye in molecular beacon applications. Its spectral properties are well-suited for multiplexing with other fluorophores, and it can be effectively quenched by common non-fluorescent quenchers like Black Hole Quenchers (BHQ).

Table 1: Spectroscopic Properties of R6G
PropertyValueReference
Absorption Maximum (λabs)518 nm[4]
Emission Maximum (λem)542 nm[4]
Molar Extinction Coefficient116,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield0.95[4]
Recommended QuencherBHQ-1[3][4]

Signaling Pathway of a Molecular Beacon

The functionality of a molecular beacon is based on a conformational change upon target binding, which modulates the distance between the fluorophore (R6G) and a quencher.

G cluster_0 Closed State (No Target) cluster_1 Open State (Target Hybridization) MB_Closed Molecular Beacon (Hairpin) R6G_Quenched R6G (Fluorophore) MB_Closed->R6G_Quenched Quencher_Closed Quencher MB_Closed->Quencher_Closed No_Fluorescence Fluorescence Quenched R6G_Quenched->No_Fluorescence Energy Transfer MB_Open Molecular Beacon (Linearized) Target Target Nucleic Acid MB_Open->Target Hybridization R6G_Active R6G (Fluorophore) MB_Open->R6G_Active Quencher_Open Quencher MB_Open->Quencher_Open Fluorescence Fluorescence Emitted R6G_Active->Fluorescence Target_Presence Target Present cluster_1 cluster_1 Target_Presence->cluster_1 Yes cluster_0 cluster_0 Target_Presence->cluster_0 No

Caption: Signaling mechanism of an R6G-labeled molecular beacon.

Experimental Protocols

The following protocols provide a detailed guide for the synthesis, purification, and characterization of R6G-labeled molecular beacons.

Experimental Workflow

G cluster_characterization Characterization Steps Start Start Synthesis 1. Automated DNA Synthesis (Incorporate R6G Phosphoramidite) Start->Synthesis Deprotection 2. Cleavage and Deprotection Synthesis->Deprotection Purification 3. HPLC Purification Deprotection->Purification Characterization 4. Characterization Purification->Characterization Mass_Spec Mass Spectrometry (Verify Mass) Characterization->Mass_Spec UV_Vis UV-Vis Spectroscopy (Quantification) Characterization->UV_Vis Fluorescence_Spec Fluorescence Spectroscopy (Signal-to-Background Ratio) Characterization->Fluorescence_Spec Thermal_Denaturation Thermal Denaturation (Melting Temp.) Characterization->Thermal_Denaturation End End Thermal_Denaturation->End

Caption: Workflow for molecular beacon synthesis and characterization.

Synthesis of R6G-Labeled Molecular Beacons

This protocol outlines the automated solid-phase synthesis of a molecular beacon using R6G phosphoramidite and a quencher-modified CPG support.

Table 2: Reagents and Equipment for Synthesis

Reagent/EquipmentDescription
DNA Synthesizere.g., ABI 3400 DNA synthesizer.[5]
R6G Phosphoramidite6-isomer R6G phosphoramidite.
Quencher-CPGControlled Pore Glass with 3'-quencher (e.g., BHQ-1).
Standard DNA PhosphoramiditesA, C, G, T phosphoramidites.
Synthesis ReagentsActivator, capping reagents, oxidizing agent, deblocking agent.

Protocol:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Column Installation: Install the appropriate quencher-linked CPG column at the 3'-terminal position.[6]

  • Reagent Preparation: Prepare and install the R6G phosphoramidite and standard DNA phosphoramidites according to the manufacturer's instructions.

  • Synthesis Cycle: Initiate the automated synthesis. A coupling time of 10 minutes is recommended for the R6G phosphoramidite.[3][4]

  • Post-Synthesis: Once the synthesis is complete, the CPG with the synthesized oligonucleotide is ready for cleavage and deprotection.

Cleavage and Deprotection

Caution: Do not use aqueous ammonia (B1221849) or AMA for deprotection, as this will irreversibly degrade the R6G dye.[3][4]

Table 3: Reagents for Deprotection

ReagentCompositionConditions
tert-Butylamine Solutiontert-Butylamine:water (1:3 v/v)Overnight at 55°C

Protocol:

  • Transfer the CPG support to a screw-cap vial.

  • Add the tert-Butylamine deprotection solution to the vial.

  • Incubate the vial overnight at 55°C.[3][4]

  • After incubation, allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected molecular beacon to a new tube.

  • Dry the oligonucleotide pellet using a vacuum centrifuge.

Purification

Purification is crucial to remove failure sequences and ensure a high signal-to-noise ratio. High-performance liquid chromatography (HPLC) is the recommended method.

Table 4: HPLC Purification Parameters

ParameterDescription
ColumnC-18 reverse-phase column.[6]
Mobile Phase A0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
Mobile Phase BAcetonitrile (B52724)
GradientA linear gradient of increasing acetonitrile concentration.[6]
DetectionUV-Vis detector at 260 nm (for DNA) and ~520 nm (for R6G).

Protocol:

  • Resuspend the dried oligonucleotide pellet in mobile phase A.

  • Inject the sample into the HPLC system.

  • Run the purification using a suitable gradient to separate the full-length, dual-labeled molecular beacon from shorter, unlabeled sequences.

  • Collect the fractions corresponding to the major peak that absorbs at both 260 nm and the R6G absorption wavelength.

  • Desalt the collected fractions and dry the purified molecular beacon.

Characterization

a. Determination of Signal-to-Background Ratio

This protocol measures the fluorescence enhancement upon hybridization. A high signal-to-background ratio is indicative of a well-designed and pure molecular beacon.[7]

Protocol:

  • Prepare a solution of the purified molecular beacon (e.g., 200 nM) in a suitable buffer (e.g., 3.5 mM MgCl₂, 10 mM Tris-HCl, pH 8.0).[7]

  • Measure the background fluorescence (F_closed) using a fluorometer with excitation and emission wavelengths appropriate for R6G (e.g., Ex: 491 nm, Em: 515 nm).[7]

  • Add a two-fold molar excess of the complementary target oligonucleotide.[7]

  • Allow the solution to incubate at room temperature to ensure complete hybridization.

  • Measure the fluorescence of the hybridized beacon (F_open).[7]

  • Calculate the signal-to-background ratio as F_open / F_closed. A ratio between 30 and 200 is generally considered good.[7]

b. Thermal Denaturation Profile

This analysis determines the melting temperatures (Tm) of the probe-target hybrid and the molecular beacon stem, which is crucial for optimizing assay temperatures.

Protocol:

  • Prepare two reactions: one with the molecular beacon (e.g., 200 nM) and another with the molecular beacon and a two-fold molar excess of the target oligonucleotide.[7]

  • Use a real-time PCR cycler or a fluorometer with temperature control.

  • Heat the solutions to 80°C and then cool them slowly to 10°C in 1°C increments, measuring fluorescence at each step.[7]

  • Plot the fluorescence as a function of temperature. The melting temperatures can be determined from the inflection points of the melting curves.

Conclusion

The use of R6G phosphoramidite in the automated synthesis of molecular beacons enables the production of highly fluorescent and sensitive probes for a wide range of molecular biology and diagnostic applications. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize, purify, and characterize R6G-labeled molecular beacons, ensuring optimal performance in their respective assays. Adherence to the specific deprotection conditions is critical for preserving the integrity of the R6G fluorophore.

References

Application Notes and Protocols for Förster Resonance Energy Transfer (FRET) Utilizing Rhodamine 6G as an Acceptor Dye

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview of the versatile applications of Rhodamine 6G (R6G) as an acceptor dye in Förster Resonance Energy Transfer (FRET) based assays. Detailed protocols for key experiments are provided to facilitate the practical implementation of these techniques in research and development settings.

Application 1: Ratiometric pH Biosensing

The sensitivity of FRET efficiency between certain dye pairs to environmental pH can be harnessed to create ratiometric biosensors. The pairing of Fluorescein as a donor and Rhodamine 6G as an acceptor provides a robust system for pH measurement within a biologically relevant range.[1]

FRET Pair:

  • Donor: Fluorescein (Flu)

  • Acceptor: Rhodamine 6G (R6G)

The selection of this pair is justified by the significant overlap between the emission spectrum of Fluorescein and the absorption spectrum of R6G, a prerequisite for efficient FRET.[1]

Quantitative Data Summary
ParameterValueConditionsReference
Donor Concentration (Flu)10⁻⁶ MAqueous Solution[1]
Acceptor Concentration (R6G)0.75 x 10⁻⁵ MAqueous Solution[1]
Maximum FRET Efficiency (E%)63%Aqueous Solution[1]
Förster Radius (R₀)6.4 - 6.64 nmVarying R6G concentrations in aqueous solution[1]
Donor-Acceptor Distance (r)6.07 - 7.75 nmVarying R6G concentrations in aqueous solution[1]
Enhanced FRET Efficiency (E%)72%In the presence of laponite clay dispersion (1 ppm)[1]
pH Sensing Range1.5 - 8.0With proper calibration[1]
Experimental Protocol: pH-Dependent FRET Measurement

This protocol outlines the steps to measure the FRET efficiency between Fluorescein and R6G at varying pH values.

Materials:

  • Fluorescein sodium salt

  • Rhodamine 6G

  • Deionized water

  • pH buffers (ranging from pH 1.5 to 8.0)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of Fluorescein in deionized water.

    • Prepare a 1 mM stock solution of Rhodamine 6G in deionized water.

  • Working Solution Preparation:

    • For each pH to be tested, prepare a series of solutions in the corresponding pH buffer.

    • Prepare a "Donor-only" solution containing 1 µM Fluorescein.

    • Prepare an "Acceptor-only" solution containing 5 µM Rhodamine 6G.

    • Prepare a "FRET" solution containing 1 µM Fluorescein and 5 µM Rhodamine 6G.

  • Spectroscopic Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 430 nm (near the absorption maximum of Fluorescein).[1]

    • Record the emission spectrum of the "Donor-only" solution from 450 nm to 700 nm. Note the peak intensity at the donor's emission maximum (~510-520 nm). Let this be ID.

    • Record the emission spectrum of the "FRET" solution over the same range. Note the quenched donor emission intensity at the same wavelength. Let this be IDA.

    • Record the sensitized emission of the acceptor in the "FRET" solution at its emission maximum (~552 nm).

  • FRET Efficiency Calculation:

    • The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation:

      • E = 1 - (IDA / ID)

    • Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.

  • Data Analysis:

    • Plot the calculated FRET efficiency as a function of pH to generate a calibration curve. This system can be used to determine the pH of unknown samples.[1]

Signaling Pathway Diagram

pH_Sensing_Workflow cluster_workflow pH Sensing Experimental Workflow prep Prepare Donor (Flu) and Acceptor (R6G) Solutions at Varying pH measure_donor Measure Donor Fluorescence (Ex: 430 nm, Em: ~515 nm) [Donor Only] prep->measure_donor Sample measure_fret Measure Quenched Donor Fluorescence [Donor + Acceptor] prep->measure_fret Sample calculate Calculate FRET Efficiency E = 1 - (IDA / ID) measure_donor->calculate ID measure_fret->calculate IDA plot Plot FRET Efficiency vs. pH calculate->plot

Caption: Workflow for pH sensing using Fluorescein-R6G FRET.

Application 2: Nucleic Acid Hybridization Assays

FRET is a powerful tool for studying the structure, conformation, and hybridization of nucleic acids.[1][2] By labeling complementary DNA or RNA strands with a donor and an acceptor dye, hybridization events can be monitored in real-time.

FRET Pair Example:

  • Donor: Tetramethylrhodamine (TMR)

  • Acceptor: Rhodamine 6G (R6G) can be a suitable acceptor for donors like TMR due to spectral overlap, although other pairs are also common. For the purpose of this note, we will describe a general protocol adaptable for a suitable donor with R6G.

Quantitative Data Considerations

The efficiency of FRET in nucleic acid assays is highly dependent on the distance between the donor and acceptor, which is determined by the number of base pairs separating them.

ParameterDescriptionExpected OutcomeReference
Donor-Acceptor DistanceNumber of base pairs separating the dyes.FRET efficiency decreases with increasing distance.[3]
FRET Efficiency (E%)Calculated from donor quenching or acceptor sensitization.Varies with dye pair, distance, and nucleic acid conformation.[3]
Hybridization RateCan be monitored in real-time by observing the change in FRET signal.Increased FRET signal upon hybridization of donor and acceptor labeled strands.[4]
Experimental Protocol: DNA Hybridization Detection

This protocol describes a method to detect the hybridization of two complementary DNA oligonucleotides using FRET.

Materials:

  • Custom DNA oligonucleotides:

    • Donor-labeled oligo (e.g., 5'-TMR-labeled probe)

    • Acceptor-labeled oligo (e.g., 3'-R6G-labeled target)

  • Hybridization buffer (e.g., saline-sodium citrate (B86180) buffer)

  • Fluorometer with temperature control

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized, labeled oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Determine the precise concentration using UV-Vis spectrophotometry.

  • Hybridization Reaction Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, prepare the following reactions in hybridization buffer:

      • "Donor-only" control: Donor-labeled oligo at the final desired concentration (e.g., 100 nM).

      • "FRET" sample: Both donor- and acceptor-labeled oligos at the final desired concentration (e.g., 100 nM each).

    • Bring the total volume to a consistent amount with hybridization buffer.

  • Melting Curve Analysis (Optional but Recommended):

    • To confirm hybridization and determine the melting temperature (Tm), perform a melting curve analysis.

    • Heat the samples to 95°C for 5 minutes to denature the DNA.

    • Slowly cool the samples to room temperature to allow for annealing.

    • Using a real-time PCR machine or a fluorometer with a thermal cycler, slowly increase the temperature from room temperature to 95°C, recording the fluorescence of the donor and acceptor at each temperature increment.

    • A decrease in the acceptor's sensitized emission and an increase in the donor's emission as the temperature rises indicates the melting of the duplex.

  • Endpoint FRET Measurement:

    • After annealing, measure the fluorescence of the "Donor-only" and "FRET" samples at room temperature.

    • Excite the donor at its excitation maximum (e.g., ~550 nm for TMR).

    • Record the emission spectrum, noting the donor emission intensity in the "Donor-only" sample (ID) and the quenched donor emission in the "FRET" sample (IDA).

    • Calculate FRET efficiency as described in the previous protocol. A high FRET efficiency indicates successful hybridization.

Logical Relationship Diagram

DNA_Hybridization_FRET cluster_logic DNA Hybridization FRET Logic unbound Unbound Oligonucleotides (Donor and Acceptor are distant) hybridize Hybridization Event unbound->hybridize bound Bound Duplex (Donor and Acceptor in proximity) hybridize->bound fret_occurs FRET Occurs bound->fret_occurs donor_quench Donor Fluorescence Quenched fret_occurs->donor_quench acceptor_sensitized Acceptor Fluorescence Sensitized fret_occurs->acceptor_sensitized

Caption: Logical flow of FRET signal generation upon DNA hybridization.

Application 3: Homogeneous Immunoassays

FRET-based immunoassays offer a sensitive and homogeneous format, eliminating the need for wash steps that are common in traditional methods like ELISA.[5] This makes them suitable for high-throughput screening and rapid diagnostics.

FRET Pair Example:

  • Donor: A fluorescently labeled antibody or antigen (e.g., using a dye like FITC or a fluorescent protein).

  • Acceptor: Rhodamine 6G conjugated to the binding partner (antigen or antibody).

Quantitative Data for Immunoassay Development
ParameterDescriptionMeasurementReference
Limit of Detection (LOD)The lowest concentration of the analyte that can be reliably detected.Determined by serial dilutions of the analyte and statistical analysis of the FRET signal.[6][7]
Dynamic RangeThe concentration range over which the assay provides a quantitative response.Established by generating a standard curve with known concentrations of the analyte.[8]
SpecificityThe ability of the assay to detect only the target analyte.Assessed by testing for cross-reactivity with structurally related molecules.[7]
KD (Dissociation Constant)A measure of the binding affinity between the antibody and antigen.Can be determined through titration experiments and fitting the data to a binding model.[9]
Experimental Protocol: Competitive FRET Immunoassay

This protocol describes a competitive immunoassay to quantify an unlabeled analyte.

Materials:

  • Donor-labeled antigen.

  • Acceptor-labeled antibody (specific to the antigen). In this case, the antibody would be labeled with R6G.

  • Unlabeled analyte (for standard curve and samples).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 96-well black microplates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Reagent Preparation:

    • Dilute the donor-labeled antigen and acceptor-labeled antibody to their optimal working concentrations in the assay buffer. These concentrations need to be determined empirically through checkerboard titrations to find a balance between a strong FRET signal and low background.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the unlabeled analyte in the assay buffer to create a standard curve. Include a zero-analyte control.

  • Assay Reaction:

    • To each well of the microplate, add the following in this order:

      • Standard or unknown sample.

      • Donor-labeled antigen.

      • Acceptor-labeled antibody.

    • The order of addition can be optimized, but typically the unlabeled analyte is allowed to compete with the labeled antigen for binding to the antibody.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Fluorescence Measurement:

    • Set the plate reader to excite at the donor's excitation wavelength and read the emission at both the donor's and acceptor's emission wavelengths.

    • A common way to express the result is as a ratio of the acceptor emission to the donor emission.

  • Data Analysis:

    • Plot the ratio of acceptor to donor fluorescence against the concentration of the unlabeled analyte.

    • As the concentration of the unlabeled analyte increases, it will displace the donor-labeled antigen from the acceptor-labeled antibody, leading to a decrease in the FRET signal.

    • Use the standard curve to determine the concentration of the analyte in the unknown samples.

Experimental Workflow Diagram

Immunoassay_Workflow cluster_workflow Competitive FRET Immunoassay Workflow start Start add_analyte Add Unlabeled Analyte (Standard or Sample) start->add_analyte add_donor_ag Add Donor-labeled Antigen add_analyte->add_donor_ag add_acceptor_ab Add R6G-labeled Antibody add_donor_ag->add_acceptor_ab incubate Incubate to Reach Equilibrium add_acceptor_ab->incubate measure Measure Donor and Acceptor Fluorescence incubate->measure analyze Calculate Emission Ratio and Determine Concentration measure->analyze end End analyze->end

Caption: Workflow for a competitive FRET-based immunoassay.

References

Application Notes and Protocols for R6G Labeled Primers in DNA Sequencing and Fragment Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) is a highly fluorescent dye belonging to the rhodamine family, widely utilized in various biotechnology applications. When covalently attached to an oligonucleotide primer, R6G serves as a robust fluorescent label for DNA sequencing and fragment analysis. Its bright fluorescence, high quantum yield, and distinct spectral properties make it a valuable tool for researchers in genetics, molecular biology, and drug development. These application notes provide detailed protocols and technical information for the effective use of R6G labeled primers in Sanger DNA sequencing and DNA fragment analysis.

Spectral Properties of R6G

Understanding the spectral characteristics of R6G is crucial for designing experiments and selecting appropriate instrumentation. The dye is efficiently excited by common laser sources and emits a strong fluorescent signal in the yellow-green region of the spectrum.

PropertyValueReference
Excitation Maximum (λex)~525-530 nm[1][2]
Emission Maximum (λem)~550-555 nm[1][2]
Molar Extinction Coefficient (ε)~116,000 cm⁻¹M⁻¹ in ethanol
Fluorescence Quantum Yield (Φ)~0.95 in ethanol

Applications

R6G labeled primers are primarily employed in two key molecular biology techniques:

  • Dye-Primer Sanger DNA Sequencing: In this method, the fluorescent dye is attached to the 5' end of the sequencing primer. The labeled primer is used to initiate the sequencing reaction, resulting in a series of fluorescently labeled DNA fragments that are terminated at each base. These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by the color of the dye corresponding to the terminating base. While modern Sanger sequencing predominantly uses dye-terminator chemistry, dye-primer sequencing remains a valuable technique, especially for specific applications where uniform peak heights are critical.[3]

  • DNA Fragment Analysis: This technique is used to determine the size and quantity of specific DNA fragments, often for applications such as microsatellite analysis (Short Tandem Repeats or STRs), genotyping, and detection of insertions or deletions.[4] A PCR is performed using a pair of primers where one is labeled with a fluorescent dye like R6G. The resulting fluorescently labeled PCR products are separated by capillary electrophoresis, and their sizes are precisely determined by comparing their migration to a known size standard.

Experimental Protocols

I. Dye-Primer Sanger DNA Sequencing

This protocol is adapted for the use of R6G-labeled primers. It is essential to optimize reaction conditions for specific templates and primers.

1. Sequencing Reaction Setup:

ComponentVolume (for one reaction)Final Concentration
5x Sequencing Buffer4 µL1x
R6G-labeled Primer (10 µM)1 µL0.5 µM
Template DNA (see table below)VariableSee table below
dNTP Mix (2.5 mM each)2 µL250 µM each
ddNTP Mix (25 µM each)1 µL1.25 µM each
DNA Polymerase (e.g., Taq)1 µL-
Nuclease-free WaterUp to 20 µL-

Template DNA Concentration Guidelines:

Template TypeSizeRecommended Amount
Plasmid DNA3-10 kb200-500 ng
PCR Product100-200 bp1-3 ng
PCR Product200-500 bp3-10 ng
PCR Product500-1000 bp5-20 ng
PCR Product>1000 bp20-40 ng

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec30
Annealing50°C5 sec30
Extension60°C4 min30
Final Hold4°C1

3. Purification of Sequencing Products:

Unincorporated dye-labeled primers and ddNTPs must be removed before capillary electrophoresis. Several methods can be used:

  • Ethanol/EDTA Precipitation: A cost-effective method suitable for removing unincorporated nucleotides.

  • Spin Columns: Commercially available kits provide a rapid and efficient way to purify sequencing products.

  • Enzymatic Cleanup: A mixture of Exonuclease I and Shrimp Alkaline Phosphatase (SAP) can be used to degrade residual primers and dephosphorylate dNTPs.

4. Capillary Electrophoresis:

Resuspend the purified and dried sequencing product in highly deionized formamide (B127407) (Hi-Di™ Formamide). Denature the sample by heating at 95°C for 3-5 minutes, followed by immediate cooling on ice. The samples are then ready for injection into a capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).[5] It is crucial to use the appropriate spectral calibration for R6G. If a pre-configured matrix for R6G is not available, a custom dye set and matrix standard will need to be created for the instrument.[6]

II. DNA Fragment Analysis (e.g., Microsatellite Analysis)

This protocol describes the amplification of a target DNA region using an R6G-labeled forward primer.

1. PCR Amplification:

ComponentVolume (for 25 µL reaction)Final Concentration
10x PCR Buffer2.5 µL1x
dNTP Mix (10 mM each)0.5 µL200 µM each
R6G-labeled Forward Primer (10 µM)1 µL0.4 µM
Reverse Primer (10 µM)1 µL0.4 µM
Template DNA (10-50 ng/µL)1 µL10-50 ng
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
Nuclease-free WaterUp to 25 µL-

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C*30 sec30-35
Extension72°C1 min30-35
Final Extension72°C10 min1
Final Hold4°C1

*The annealing temperature should be optimized for the specific primer set.

3. Preparation for Capillary Electrophoresis:

Dilute the PCR product (a 1:10 to 1:50 dilution is a good starting point).[7] Prepare the sample for injection by mixing the following:

ComponentVolume
Diluted PCR Product1 µL
Hi-Di™ Formamide9 µL
Size Standard (e.g., LIZ 600)0.5 µL

4. Capillary Electrophoresis and Data Analysis:

Denature the sample mixture at 95°C for 3-5 minutes and immediately place it on ice. Analyze the fragments on a capillary electrophoresis instrument. The data is then analyzed using specialized software (e.g., GeneMapper™) to determine the size of the R6G-labeled fragments based on the co-migrating size standard.[4]

Data Presentation

Quantitative Data Summary
ParameterDye-Primer Sanger SequencingDNA Fragment Analysis
Template Input 1-500 ng10-50 ng
Primer Concentration 0.5 µM0.4 µM
Expected Product Size Variable (up to ~1000 bp)Target-specific (e.g., 100-500 bp)
Resolution Single base1-2 bases
Typical Signal Intensity (RFU) 200-8000200-10000
Accuracy >99.9%+/- 0.5 bp

Note: Optimal signal intensities and accuracy can vary depending on the instrument, template quality, and reaction optimization.

Mandatory Visualizations

Dye_Primer_Sanger_Sequencing_Workflow cluster_prep Reaction Preparation cluster_thermal Thermal Cycling cluster_cleanup Purification cluster_ce Analysis Template Template DNA CycleSeq Cycle Sequencing Template->CycleSeq Primer R6G-Labeled Primer Primer->CycleSeq Reagents dNTPs, ddNTPs, Polymerase, Buffer Reagents->CycleSeq Purify Remove Unincorporated Primers & ddNTPs CycleSeq->Purify Labeled Fragments CE Capillary Electrophoresis Purify->CE Detect Fluorescence Detection CE->Detect Analysis Sequence Analysis Detect->Analysis

Dye-Primer Sanger Sequencing Workflow

DNA_Fragment_Analysis_Workflow cluster_prep PCR Amplification cluster_sample_prep Sample Preparation cluster_ce Analysis Template Genomic DNA PCR PCR Amplification Template->PCR Primers R6G-Labeled Forward Primer & Unlabeled Reverse Primer Primers->PCR PCR_Mix PCR Master Mix PCR_Mix->PCR Dilute Dilute PCR Product PCR->Dilute Labeled PCR Product Mix Mix with Formamide & Size Standard Dilute->Mix Denature Denature at 95°C Mix->Denature CE Capillary Electrophoresis Denature->CE Data_Analysis Fragment Size Analysis CE->Data_Analysis

DNA Fragment Analysis Workflow

Troubleshooting

IssuePossible CauseRecommendation
No or Low Signal Insufficient or poor-quality template DNA.Quantify and assess the purity of the template DNA.[8]
Incorrect primer concentration.Verify primer concentration and integrity.
Inefficient priming.Optimize annealing temperature; redesign primers if necessary.
Issues with capillary electrophoresis injection.Ensure samples are properly desalted and resuspended in formamide.
Noisy Data / High Background Incomplete removal of unincorporated primers/ddNTPs.Optimize the purification step.
Contamination in the template DNA or reagents.Use fresh, high-quality reagents and purified template.
Dye blobs (artifacts from unincorporated dye).Ensure efficient cleanup post-sequencing reaction.
Off-scale Data (Fragment Analysis) PCR product is too concentrated.Increase the dilution of the PCR product before mixing with formamide.[7]
Incorrect dye set or matrix standard used.Ensure the correct spectral calibration for R6G is applied.[6]
Shifted Peaks (Fragment Analysis) Variations in capillary temperature or voltage.Ensure the instrument is properly maintained and calibrated.
Presence of salts in the sample.Purify PCR products to remove salts.

References

Application Notes and Protocols for the Incorporation of R6G Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) is a xanthene dye widely utilized for fluorescently labeling oligonucleotides.[1] These labeled oligonucleotides are critical tools in various molecular biology applications, including quantitative PCR (qPCR), DNA sequencing, and fluorescence resonance energy transfer (FRET) studies.[1][2] The incorporation of R6G is achieved during automated solid-phase DNA synthesis using R6G phosphoramidite (B1245037). This document provides detailed application notes and protocols for the successful incorporation of R6G phosphoramidite into synthetic oligonucleotides.

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four main steps: deblocking (detritylation), coupling, capping, and oxidation.[3][4][5] While highly efficient for standard DNA synthesis, the incorporation of fluorescent dyes like R6G requires special considerations, particularly during the deprotection and purification stages, to prevent dye degradation.[1][2]

Key Experimental Considerations

The successful synthesis of R6G-labeled oligonucleotides hinges on careful optimization of the synthesis cycle and post-synthesis processing. Key parameters to consider include coupling time, the choice of deprotection reagents, and the purification method.

Data Presentation: Synthesis and Purification Parameters

The following tables summarize key quantitative data and recommended conditions for the incorporation of R6G phosphoramidite.

ParameterRecommended Value/ConditionReference
R6G Phosphoramidite Coupling Time 10 minutes[2]
Standard Phosphoramidite Coupling Efficiency >99%[3]
Deprotection MethodReagent CompositionConditionsSuitability for R6GReference
Standard Deprotection (NOT Recommended) Aqueous Ammonia or AMAHigh TemperatureUnsuitable due to complete and irreversible R6G degradation[1][2]
Mild Deprotection 1 tert-Butylamine in water (1:3 v/v)55°C, OvernightRecommended [2]
Mild Deprotection 2 t-Butylamine/Methanol/Water (1:1:2 v/v)55°C, OvernightRecommended (for TAMRA, a dye with similar lability)[3][6]
TAMRA Cocktail TAMRA cocktail55°C, OvernightRecommended [7]
Purification MethodPrincipleRecommendation for R6G-labeled OligonucleotidesReference
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicityHighly Recommended . The hydrophobicity of the R6G dye aids in the separation of the full-length labeled product from unlabeled and truncated sequences.[4][8]
Dual HPLC Purification Two sequential HPLC steps (e.g., RP-HPLC followed by another RP-HPLC or Ion-Exchange HPLC)Recommended for high-purity applications . The first pass removes failure sequences, and the second pass removes unlabeled oligonucleotides and excess dye.[9]

Experimental Protocols

Protocol 1: Automated DNA Synthesis of R6G-Labeled Oligonucleotides

This protocol outlines the steps for incorporating R6G phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer.

1. Reagent Preparation:

  • Prepare standard DNA phosphoramidites (dA, dC, dG, dT) and ancillary reagents (activator, capping reagents, oxidizing agent, deblocking solution) according to the synthesizer manufacturer's instructions.

  • Dissolve R6G phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the supplier.

2. Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The cycle consists of the following steps for each nucleotide addition:[4][5][10]

a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next coupling reaction.[3][10]

b. Coupling: The R6G phosphoramidite (or a standard nucleoside phosphoramidite) is activated by an activator (e.g., tetrazole or a derivative) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11][12] For R6G phosphoramidite, a coupling time of 10 minutes is recommended.[2]

c. Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the elongation of failure sequences in subsequent cycles.[3][5]

d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.[5][10]

3. Final Detritylation:

  • After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on ("DMT-on") for purification purposes. For RP-HPLC purification, "DMT-on" is generally preferred as the lipophilic DMT group enhances the separation of the full-length product from shorter failure sequences.

Protocol 2: Deprotection of R6G-Labeled Oligonucleotides

Caution: Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) or methylamine/ammonia (AMA) will degrade the R6G dye and must be avoided.[1][2]

1. Cleavage from Solid Support and Base Deprotection:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add the mild deprotection solution. Choose one of the following recommended solutions:

    • A solution of tert-Butylamine in water (1:3 v/v).[2]
    • A mixture of t-butylamine/methanol/water (1:1:2 v/v).[3][6]

  • Incubate the vial at 55°C overnight.

  • After incubation, allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the deprotection solution to dryness using a centrifugal vacuum concentrator.

Protocol 3: Purification of R6G-Labeled Oligonucleotides by RP-HPLC

1. Sample Preparation:

  • Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or a suitable HPLC buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

2. RP-HPLC Conditions:

  • Column: A reverse-phase C8 or C18 column is typically used.

  • Buffers:

    • Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[13]
    • Buffer B: 0.1 M TEAB with 50% Acetonitrile.[13]

  • Gradient: A linear gradient of increasing Buffer B concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized. A typical gradient might be from 0% to 50% Buffer B over 20-30 minutes.[13]

  • Detection: Monitor the elution profile at 260 nm (for the DNA bases) and at the absorbance maximum of R6G (~525 nm). The dual wavelength detection helps to identify the R6G-labeled product.

  • Fraction Collection: Collect the peak corresponding to the full-length, R6G-labeled oligonucleotide. If a "DMT-on" synthesis was performed, the product peak will have a significantly longer retention time than the unlabeled failure sequences.

3. Post-Purification Processing:

  • If a "DMT-on" purification was performed, the collected fraction must be treated with a mild acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalt the purified oligonucleotide using a method such as ethanol (B145695) precipitation or a desalting column.

  • Quantify the final product using UV-Vis spectrophotometry, measuring the absorbance at 260 nm.

Mandatory Visualizations

experimental_workflow cluster_synthesis Automated DNA Synthesis cluster_deprotection Deprotection cluster_purification Purification & QC Deblocking Deblocking (DMT Removal) Coupling Coupling (R6G Phosphoramidite) Deblocking->Coupling n Cycles Capping Capping Coupling->Capping n Cycles Oxidation Oxidation Capping->Oxidation n Cycles Oxidation->Deblocking n Cycles Cleavage Cleavage from Support & Base Deprotection (Mild Conditions) Oxidation->Cleavage RPHPLC RP-HPLC Cleavage->RPHPLC Desalting Desalting RPHPLC->Desalting QC Quantification & Quality Control Desalting->QC

Caption: Workflow for R6G-labeled oligonucleotide synthesis.

dna_synthesis_cycle Start Start: 5'-DMT-Oligo-Support Deblocking 1. Deblocking: Remove 5'-DMT group Start->Deblocking Coupling 2. Coupling: Add R6G Phosphoramidite + Activator Deblocking->Coupling Exposed 5'-OH Capping 3. Capping: Block unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphate linkage Capping->Oxidation End Elongated 5'-DMT-Oligo-Support Oxidation->End

Caption: Automated DNA synthesis cycle for R6G incorporation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference
Low Coupling Efficiency of R6G Phosphoramidite - Inactive/degraded R6G phosphoramidite- Insufficient activator concentration or activity- Presence of water in reagents/solvents- Use fresh, high-quality R6G phosphoramidite and store it properly under desiccated conditions.- Optimize activator concentration. Consider using a stronger activator if necessary.- Use anhydrous solvents and ensure all reagents are dry. Treat reagents with molecular sieves if water contamination is suspected.[11]
Degradation of R6G Dye (Loss of Fluorescence) - Use of harsh deprotection conditions (ammonia or AMA)- Prolonged exposure to light- Strictly use the recommended mild deprotection methods (e.g., tert-butylamine-based solutions).- Protect the R6G-labeled oligonucleotide from light during all synthesis and purification steps. Store the final product in the dark at -20°C.[1][2][9]
Poor Resolution during HPLC Purification - Inappropriate HPLC column or gradient- Secondary structures in the oligonucleotide- Optimize the HPLC gradient and consider trying a different reverse-phase column.- For DMT-on purification, ensure the DMT group is present to maximize separation.- Perform purification at an elevated temperature to disrupt secondary structures.[8]
Presence of Multiple Peaks in HPLC Chromatogram - Incomplete capping leading to n-1, n-2 sequences- Incomplete deprotection- Dye degradation products- Ensure the capping step is efficient.- Extend the deprotection time or use slightly elevated temperatures (within the stability limits of the dye).- Confirm the identity of peaks using mass spectrometry. Optimize deprotection and handling to minimize dye degradation.[4]

References

Application Notes and Protocols for R6G Phosphoramidite in Short Tandem Repeat (STR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short Tandem Repeat (STR) analysis is a cornerstone of genetic identification, widely employed in forensic science, cell line authentication, and disease research. The technique relies on the amplification of specific polymorphic regions of DNA and their subsequent detection.[1][2] Fluorescence-based detection, where primers are labeled with fluorescent dyes, offers high sensitivity and the ability to multiplex, allowing for the simultaneous analysis of multiple STR loci.[3][4] Rhodamine 6G (R6G) is a xanthene dye that can be incorporated into oligonucleotides as a phosphoramidite (B1245037), serving as a robust fluorescent label for STR analysis. These application notes provide a comprehensive overview and detailed protocols for the use of R6G phosphoramidite in STR analysis.

The use of fluorescently labeled primers is central to modern STR analysis.[5] These primers are incorporated into the amplicons during the polymerase chain reaction (PCR).[6] When excited by a laser during capillary electrophoresis, the dye emits light at a specific wavelength, allowing for the detection and sizing of the DNA fragments.[1][4] The choice of fluorescent dye is critical and impacts the sensitivity and accuracy of the analysis.

R6G as a Fluorescent Label

Rhodamine 6G (R6G) is a bright fluorescent dye with well-characterized spectral properties, making it a suitable candidate for labeling oligonucleotides for STR analysis. Its phosphoramidite derivative allows for its direct and efficient incorporation into a synthetic oligonucleotide at any desired position using standard automated DNA synthesizers.

Spectral Properties of R6G

The spectral characteristics of a fluorescent dye are paramount for its application in multiplex STR analysis to ensure minimal spectral overlap with other dyes in the panel.

PropertyWavelength (nm)
Excitation Maximum 525 - 530 nm[7][8]
Emission Maximum 548 - 552 nm[7][8]

Table 1: Spectral properties of Rhodamine 6G (R6G).

Workflow for STR Analysis using R6G-Labeled Primers

The overall process of using R6G phosphoramidite for STR analysis involves several key stages, from the synthesis of the labeled primers to the final analysis of the STR profile.

STR_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_pcr PCR Amplification cluster_analysis Data Analysis synthesis_start Initiate Synthesis on Solid Support phosphoramidite_coupling Couple R6G Phosphoramidite synthesis_start->phosphoramidite_coupling cleavage_deprotection Cleave and Deprotect Oligonucleotide phosphoramidite_coupling->cleavage_deprotection purification Purify R6G-Labeled Primer cleavage_deprotection->purification pcr_setup Set up PCR with R6G-Labeled Primers purification->pcr_setup dna_extraction Genomic DNA Extraction dna_extraction->pcr_setup pcr_amplification Amplify STR Loci pcr_setup->pcr_amplification ce_setup Prepare Sample for Capillary Electrophoresis pcr_amplification->ce_setup electrophoresis Capillary Electrophoresis Separation ce_setup->electrophoresis detection Laser-Induced Fluorescence Detection electrophoresis->detection data_analysis Generate Electropherogram and Genotype detection->data_analysis

Workflow for STR analysis using R6G-labeled primers.

Experimental Protocols

Protocol 1: Synthesis of R6G-Labeled Oligonucleotides

This protocol describes the solid-phase synthesis of an oligonucleotide incorporating an R6G molecule using phosphoramidite chemistry.[9][10][11]

Materials:

  • Unmodified nucleoside phosphoramidites (A, C, G, T)

  • R6G phosphoramidite

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Deblocking reagent (Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • Anhydrous acetonitrile

  • Automated DNA synthesizer

Procedure:

  • Preparation: Prepare 0.1 M solutions of all nucleoside phosphoramidites and R6G phosphoramidite in anhydrous acetonitrile. Install the reagents on an automated DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of the following steps for each monomer addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide by treatment with the deblocking reagent.

    • Coupling: The R6G phosphoramidite (or a standard nucleoside phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9] Coupling times for modifier phosphoramidites like R6G may need to be extended compared to standard bases.[9]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.[11]

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be removed ("DMT-off") or left on ("DMT-on") for purification purposes.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The R6G-labeled oligonucleotide is purified using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: STR Analysis using R6G-Labeled Primers

This protocol outlines the amplification of STR loci using R6G-labeled primers and subsequent analysis by capillary electrophoresis.[1][5]

Materials:

  • Purified R6G-labeled forward primer

  • Unlabeled reverse primer

  • Genomic DNA sample

  • PCR amplification kit (containing DNA polymerase, dNTPs, and reaction buffer)

  • Internal size standard labeled with a different fluorescent dye

  • Hi-Di Formamide

  • Capillary electrophoresis instrument

  • Genotyping software

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing the genomic DNA template, the R6G-labeled forward primer, the unlabeled reverse primer, and the components of the PCR amplification kit.

    • Perform thermal cycling under optimized conditions for the specific STR locus or multiplex panel.

  • Sample Preparation for Capillary Electrophoresis:

    • To the amplified product, add the internal size standard and Hi-Di Formamide. The size standard allows for accurate sizing of the amplicons.

    • Denature the sample by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.

  • Capillary Electrophoresis:

    • Load the prepared sample onto the capillary electrophoresis instrument.

    • The instrument injects the sample into a capillary filled with a polymer matrix.

    • An electric field is applied, causing the negatively charged DNA fragments to migrate through the polymer. Separation is based on size, with smaller fragments moving faster.[5]

  • Detection and Analysis:

    • As the fluorescently labeled fragments pass a detection window, a laser excites the R6G dye.

    • The emitted fluorescence is captured by a detector, and the signal is recorded.[4]

    • The raw data is processed by genotyping software, which sizes the fragments based on the internal size standard and generates an electropherogram.

    • Alleles are designated by comparing the fragment sizes to an allelic ladder.[12]

Data Interpretation

The output of the analysis is an electropherogram, which displays peaks corresponding to the different STR alleles. The x-axis represents the size of the DNA fragment, and the y-axis represents the fluorescence intensity.

FeatureDescription
Allelic Peak A sharp peak representing a specific STR allele.
Stutter Peak A smaller peak, typically one repeat unit smaller than the true allele, which is a known artifact of PCR amplification.
Dye Blob A broad peak that can result from the breakdown of the fluorescent dye, which can sometimes mask true alleles.[13]
Pull-up A signal from one dye channel that is incorrectly detected in another, which can be corrected with proper spectral calibration.[12]

Table 2: Common features in an STR electropherogram.

Troubleshooting

  • Low Signal Intensity: This may be due to inefficient primer labeling, low DNA template concentration, or PCR inhibition. Consider optimizing the PCR conditions or re-purifying the labeled primers.

  • High Background Noise: This can be caused by excess unincorporated dye-labeled primers. Ensure adequate purification of the primers after synthesis.

  • Dye Blobs: The presence of dye blobs can be minimized by following the manufacturer's storage recommendations for the labeled primers and amplification kits.[13]

By following these guidelines and protocols, researchers can effectively utilize R6G phosphoramidite for the development of robust and sensitive STR analysis assays.

References

Application Notes and Protocols for R6G Phosphoramidite Compatibility with Different DNA Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) is a xanthene dye widely utilized for fluorescently labeling oligonucleotides. Its high quantum yield and distinct spectral properties make it a valuable tool in various molecular biology applications, including quantitative PCR (qPCR) probes, DNA sequencing, and fragment analysis. The successful incorporation of R6G into a growing oligonucleotide chain during solid-phase synthesis is critically dependent on the compatibility of the R6G phosphoramidite (B1245037) with the specific DNA synthesizer and the optimization of synthesis parameters.

These application notes provide a comprehensive guide to the use of R6G phosphoramidite with various commercially available DNA synthesizers. The protocols and data presented herein are intended to assist researchers in achieving high coupling efficiencies and final yields of high-quality R6G-labeled oligonucleotides.

Chemical Properties and Handling of R6G Phosphoramidite

R6G phosphoramidite is a sensitive chemical that requires careful handling to ensure its stability and reactivity. It is susceptible to degradation by moisture and oxidation.

Storage and Handling Recommendations:

ParameterRecommendation
Storage Temperature -20°C in a desiccated environment.
Handling Allow the vial to warm to room temperature before opening to prevent condensation. Handle under an inert gas atmosphere (e.g., argon or nitrogen) whenever possible.
Solvent Use anhydrous acetonitrile (B52724) (<30 ppm water) for dissolution.
Solution Stability Once dissolved, use the solution promptly. For short-term storage, keep the solution at -20°C under an inert atmosphere.

Critical Deprotection Conditions for R6G-Labeled Oligonucleotides

A critical aspect of working with R6G phosphoramidite is the final deprotection step. Standard deprotection reagents commonly used in oligonucleotide synthesis can lead to the complete and irreversible degradation of the R6G dye.

CAUTION: Do NOT use aqueous ammonia (B1221849) or methylamine/ammonia (AMA) solutions for the deprotection of R6G-labeled oligonucleotides.[1][2]

The recommended deprotection method for R6G-modified oligonucleotides is as follows:

ReagentConditions
tert-Butylamine/water (1:3, v/v) Incubate overnight (12-16 hours) at 55°C.[1][2]

This mild basic condition effectively removes the protecting groups from the oligonucleotide without degrading the R6G fluorophore.

DNA Synthesizer Compatibility and Recommended Protocols

The compatibility and performance of R6G phosphoramidite can vary between different DNA synthesizer platforms. The following sections provide general guidelines and recommended starting protocols for common synthesizer models. It is important to note that optimization may be required for specific sequences and synthesis scales.

dot

Caption: General workflow for synthesizing R6G-labeled oligonucleotides.

Applied Biosystems (ABI) DNA Synthesizers (e.g., 394, 3900)

Applied Biosystems instruments are widely used for oligonucleotide synthesis. R6G phosphoramidite is compatible with these systems, and successful syntheses have been reported on models such as the ABI 3400.[3] For other models like the ABI 394 and 3900, the following protocol can be used as a starting point.

Recommended Synthesis Cycle for ABI Synthesizers:

StepReagent/ActionTimeNotes
Deblock Trichloroacetic Acid (TCA) in Dichloromethane (DCM)StandardUse the synthesizer's standard deblock protocol.
Couple R6G Phosphoramidite + Activator (e.g., ETT)10 minutesA longer coupling time is crucial for bulky dye phosphoramidites.[1][2]
Cap Capping Reagents A and BStandardUse the synthesizer's standard capping protocol.
Oxidize Oxidizer (Iodine solution)StandardUse the synthesizer's standard oxidation protocol.

Quantitative Data (Expected):

Synthesizer ModelAverage Coupling EfficiencyExpected Final Yield (20-mer)
ABI 394/3900>97%50-70%

Note: The expected final yield is an estimate and can be influenced by sequence composition, synthesis scale, and purification method.

MerMade DNA Synthesizers (e.g., MerMade 6, MerMade 12)

MerMade synthesizers offer flexibility in protocol design, making them suitable for the synthesis of modified oligonucleotides.[4][5] The ability to customize synthesis cycles is particularly advantageous for optimizing the incorporation of R6G phosphoramidite.

Recommended Synthesis Cycle for MerMade Synthesizers:

StepReagent/ActionTime/VolumeNotes
Deblock 3% TCA in DCMAs per standard protocolEnsure complete removal of the DMT group.
Couple 0.1 M R6G Phosphoramidite in Acetonitrile + 0.25 M ETT10 minutesEnsure fresh, anhydrous acetonitrile is used.
Cap Cap A (Acetic Anhydride/Lutidine/THF) & Cap B (N-Methylimidazole/THF)As per standard protocolTo block unreacted 5'-hydroxyl groups.
Oxidize 0.02 M Iodine in THF/Water/PyridineAs per standard protocolTo stabilize the newly formed phosphite (B83602) triester linkage.

Quantitative Data (Expected):

Synthesizer ModelAverage Coupling EfficiencyExpected Final Yield (20-mer)
MerMade 6/12>98%60-80%

Note: The higher expected efficiency is based on the flexibility of the platform allowing for more optimized reagent delivery and reaction times.

Expedite DNA Synthesizers (e.g., Expedite 8909)

The Expedite platform is also compatible with modified phosphoramidites. A study on the synthesis of Cy5-labeled oligonucleotides on an Expedite 8909 provides a good reference for the parameters required for dye phosphoramidites.[6]

Recommended Synthesis Cycle for Expedite Synthesizers:

StepReagent/ActionTimeNotes
Deblock Standard Deblock SolutionStandardFollow manufacturer's recommendations.
Couple R6G Phosphoramidite + Activator10 minutesA 10-minute coupling time is recommended for optimal incorporation.[1][2]
Cap Standard Capping ReagentsStandardFollow manufacturer's recommendations.
Oxidize Standard Oxidizer SolutionStandardFollow manufacturer's recommendations.

Quantitative Data (Expected):

Synthesizer ModelAverage Coupling EfficiencyExpected Final Yield (20-mer)
Expedite 8909>97%50-70%

Experimental Protocols

Protocol 1: Preparation of R6G Phosphoramidite Solution

Objective: To prepare a 0.1 M solution of R6G phosphoramidite for use in automated DNA synthesis.

Materials:

  • R6G Phosphoramidite

  • Anhydrous Acetonitrile

  • Argon or Nitrogen gas

  • Appropriate synthesizer bottle with a septum cap

  • Syringes and needles

Procedure:

  • Allow the R6G phosphoramidite vial to equilibrate to room temperature before opening.

  • Under an inert atmosphere, transfer the required amount of R6G phosphoramidite to the synthesizer bottle.

  • Using a syringe, add the appropriate volume of anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Gently swirl the bottle until the phosphoramidite is completely dissolved.

  • Purge the headspace of the bottle with inert gas before sealing and placing it on the synthesizer.

Protocol 2: Post-Synthesis Cleavage and Deprotection

Objective: To cleave the R6G-labeled oligonucleotide from the solid support and remove all protecting groups.

Materials:

  • CPG solid support with synthesized oligonucleotide

  • tert-Butylamine

  • Nuclease-free water

  • Heating block or oven at 55°C

  • Microcentrifuge tubes

Procedure:

  • Transfer the CPG support from the synthesis column to a 2 mL microcentrifuge tube.

  • Prepare the deprotection solution by mixing tert-Butylamine and water in a 1:3 volume ratio.

  • Add 1 mL of the deprotection solution to the tube containing the CPG.

  • Seal the tube tightly and place it in a heating block or oven at 55°C for 12-16 hours.

  • After incubation, allow the tube to cool to room temperature.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the CPG with 200 µL of nuclease-free water and combine the supernatant with the previous collection.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the dried oligonucleotide pellet in a suitable buffer for purification.

Logical Relationships and Signaling Pathways

dot

phosphoramidite_cycle Start Start of Synthesis Cycle (5'-DMT-Oligonucleotide on Solid Support) Deblocking 1. Deblocking (Removal of DMT group) Start->Deblocking Activation_Coupling 2. Coupling (Activation of R6G Phosphoramidite and reaction with 5'-OH) Deblocking->Activation_Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Activation_Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End_Cycle End of Cycle (Ready for next nucleotide) Oxidation->End_Cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Degraded R6G phosphoramidite. 2. Wet acetonitrile or other reagents. 3. Insufficient coupling time. 4. Inefficient activator.1. Use fresh, properly stored phosphoramidite. 2. Ensure all reagents are anhydrous. 3. Increase coupling time to 10-15 minutes. 4. Use a fresh, high-quality activator like ETT or DCI.
No or Low Fluorescence in Final Product 1. Degradation of R6G during deprotection. 2. Incomplete removal of protecting groups quenching fluorescence.1. Strictly adhere to the tert-Butylamine/water deprotection protocol. Avoid ammonia or AMA. 2. Ensure complete deprotection by extending the incubation time if necessary.
Multiple Peaks in HPLC/Mass Spec 1. Incomplete capping leading to n-1 sequences. 2. Side reactions during synthesis or deprotection.1. Check the efficiency of the capping step. 2. Optimize all synthesis and deprotection parameters. Purify the final product using HPLC or PAGE.

By following these guidelines and protocols, researchers can successfully incorporate R6G phosphoramidite into oligonucleotides using a variety of DNA synthesizers, enabling a wide range of fluorescence-based applications.

References

Application Notes and Protocols for R6G-Labeled Oligonucleotides in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) is a bright and photostable xanthene dye, making it an excellent candidate for labeling oligonucleotides used in fluorescence microscopy. Its high quantum yield and absorption/emission maxima in the green-yellow region of the visible spectrum provide a strong signal with minimal background autofluorescence from cellular components. These characteristics make R6G-labeled oligonucleotides powerful tools for a variety of applications, including the visualization of specific DNA and RNA sequences in fixed and living cells.

This document provides detailed application notes and protocols for the use of R6G-labeled oligonucleotides in Fluorescence In Situ Hybridization (FISH) and live-cell imaging. It includes quantitative data to aid in experimental design and optimization, as well as diagrams to illustrate key workflows and concepts.

Photophysical Properties of R6G-Labeled Oligonucleotides

The performance of a fluorescent probe is critically dependent on its photophysical properties. R6G offers several advantages for fluorescence microscopy.

PropertyValueSignificance for Fluorescence Microscopy
Excitation Maximum (λex) ~525 nmEfficient excitation with common laser lines (e.g., 514 nm Argon ion laser).
Emission Maximum (λem) ~555 nmEmission in a spectral region with low cellular autofluorescence, leading to a better signal-to-noise ratio.
Molar Extinction Coefficient > 90,000 M⁻¹cm⁻¹High efficiency of light absorption, contributing to a bright fluorescent signal.
Fluorescence Quantum Yield (Φf) ~0.95 in ethanolHigh efficiency in converting absorbed light into emitted fluorescence, resulting in a strong signal.
Photostability Moderate to HighAllows for longer imaging times and multiple exposures before significant signal loss due to photobleaching.[1][2]

Application 1: Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. R6G-labeled oligonucleotides can be used as probes in FISH to achieve high-contrast imaging.

Experimental Protocol: FISH with R6G-Labeled Oligonucleotides for mRNA Detection

This protocol is adapted for the detection of a specific mRNA target in cultured mammalian cells.

Materials:

  • R6G-labeled oligonucleotide probe specific to the target mRNA (20-40 nt)

  • Cultured cells on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.5% Triton X-100 in PBS

  • Hybridization buffer: 50% formamide, 2x SSC, 10% dextran (B179266) sulfate

  • Wash buffer 1: 50% formamide, 2x SSC

  • Wash buffer 2: 1x SSC

  • Wash buffer 3: 0.5x SSC

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Culture cells to 60-70% confluency on sterile glass coverslips.

    • Wash cells twice with ice-cold PBS.

    • Fix cells by incubating in 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells in permeabilization buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Hybridization:

    • Pre-warm the hybridization buffer to 37°C.

    • Dilute the R6G-labeled oligonucleotide probe in the hybridization buffer to a final concentration of 2-5 ng/µL.

    • Apply the hybridization solution containing the probe to the coverslip.

    • Incubate in a humidified chamber at 37°C for 2-4 hours or overnight.

  • Washing:

    • Remove the hybridization solution.

    • Wash the coverslips in pre-warmed Wash Buffer 1 for 15 minutes at 42°C.

    • Wash the coverslips in pre-warmed Wash Buffer 2 for 15 minutes at 42°C.

    • Wash the coverslips in Wash Buffer 3 for 15 minutes at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslips in a solution of DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for R6G (Excitation: ~525 nm, Emission: ~555 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).

Quantitative Data Presentation
ParameterTypical Value/RangeNotes
Probe Concentration 2-5 ng/µLOptimize for target abundance and probe characteristics.
Hybridization Temperature 37°CMay need optimization based on probe melting temperature (Tm).
Signal-to-Noise Ratio (SNR) > 5A higher SNR indicates a clearer signal above background.[3] This can be improved with signal amplification techniques.[4]
Photobleaching Half-life > 30 secondsDependent on illumination intensity and imaging conditions. Use of antifade reagents is crucial.[1]

Experimental Workflow: FISH

FISH_Workflow cluster_prep Cell Preparation cluster_hybrid Hybridization cluster_post Post-Hybridization Cell_Culture Cell Culture on Coverslip Fixation Fixation (4% PFA) Cell_Culture->Fixation Wash with PBS Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Hybridization Hybridization with R6G Probe Permeabilization->Hybridization Wash with PBS Washing Stringent Washes Hybridization->Washing Counterstaining Counterstaining (DAPI) Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Imaging Mounting->Imaging Fluorescence Microscopy

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Application 2: Live-Cell Imaging

Visualizing nucleic acids in living cells provides dynamic information about their localization, transport, and interactions. R6G-labeled oligonucleotides, particularly in the form of molecular beacons or peptide nucleic acids (PNAs), can be delivered into living cells for real-time imaging.

Experimental Protocol: Live-Cell Imaging of Telomere Dynamics with R6G-Labeled PNA Probes

This protocol describes the use of an R6G-labeled Peptide Nucleic Acid (PNA) probe to visualize telomeres in living mammalian cells.[5][6]

Materials:

  • R6G-labeled PNA probe for telomeric repeats (e.g., (CCCTAA)₃)

  • Mammalian cells cultured in a glass-bottom imaging dish

  • Opti-MEM or other serum-free medium

  • Lipofectamine or other suitable transfection reagent

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

Procedure:

  • Cell Seeding:

    • Seed cells in a glass-bottom imaging dish 24 hours prior to transfection to achieve 70-80% confluency.

  • Probe Delivery (Lipofection):

    • For each well, dilute the R6G-labeled PNA probe to a final concentration of 100-500 nM in 50 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in 50 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted probe and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 100 µL of probe-lipid complex to the cells in the imaging dish containing fresh, serum-free medium.

    • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection and Imaging:

    • Carefully remove the transfection medium and replace it with pre-warmed live-cell imaging medium.

    • Allow the cells to recover for at least 2 hours before imaging.

    • Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using the appropriate filter set for R6G. Time-lapse imaging can be performed to track telomere dynamics.

Quantitative Data Presentation
ParameterTypical Value/RangeNotes
PNA Probe Concentration 100-500 nMHigher concentrations may lead to cytotoxicity or non-specific binding.
Incubation Time (Transfection) 4-6 hoursOptimize for cell type and transfection reagent efficiency.
Imaging Frame Rate 1-10 frames/minuteAdjust based on the speed of the biological process being observed and to minimize phototoxicity.
Signal-to-Noise Ratio (SNR) 3-10Live-cell imaging often has a lower SNR than fixed-cell imaging.[7]

Signaling Pathway/Process: Telomere Dynamics

Telomere_Dynamics cluster_probe Probe Delivery cluster_cell Cellular Processes cluster_analysis Data Analysis PNA_Probe R6G-PNA Probe Complex Probe-Lipid Complex PNA_Probe->Complex Transfection_Reagent Transfection Reagent Transfection_Reagent->Complex Cell_Uptake Cellular Uptake Complex->Cell_Uptake Hybridization Hybridization to Telomeres Cell_Uptake->Hybridization Live_Imaging Live-Cell Imaging Hybridization->Live_Imaging Tracking Telomere Tracking Live_Imaging->Tracking Dynamics Analysis of Telomere Dynamics Tracking->Dynamics

Caption: Workflow for imaging telomere dynamics in live cells.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Low probe concentration- Inefficient probe delivery (live-cell)- Inadequate permeabilization (FISH)- Photobleaching- Increase probe concentration.- Optimize transfection/delivery protocol.- Increase permeabilization time or use a different agent.- Use an antifade mounting medium and minimize light exposure.
High Background - Probe concentration too high- Non-specific binding- Insufficient washing (FISH)- Autofluorescence- Titrate probe to a lower concentration.- Include blocking agents (e.g., salmon sperm DNA) in hybridization buffer.- Increase stringency or duration of washes.- Use a narrow bandpass emission filter and acquire a background image from an unstained sample for subtraction.
Phototoxicity (Live-Cell) - High illumination intensity- Prolonged exposure to excitation light- Reduce laser power or illumination intensity.- Decrease exposure time and/or imaging frequency.- Use a more sensitive camera.

Conclusion

R6G-labeled oligonucleotides are versatile and robust tools for fluorescence microscopy. Their bright, photostable signal allows for high-quality imaging of specific nucleic acid sequences in both fixed and living cells. By following the detailed protocols and considering the quantitative data provided, researchers can effectively design and execute experiments to investigate a wide range of biological questions, from gene expression analysis to the real-time dynamics of cellular components. Careful optimization of probe concentration, hybridization/delivery conditions, and imaging parameters is crucial for obtaining reliable and high-quality results.

References

Application Notes and Protocols for R6G Phosphoramidite in In Situ Hybridization Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of Rhodamine 6G (R6G)-labeled oligonucleotide probes for in situ hybridization (ISH). The protocols detail the automated synthesis of these probes using R6G phosphoramidite (B1245037), their subsequent purification, and their use in fluorescence in situ hybridization (FISH) for the detection of specific mRNA targets within cells.

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and localize specific nucleic acid sequences within the cellular environment. The choice of fluorescent label is critical for achieving high sensitivity and specificity. Rhodamine 6G (R6G) is a xanthene dye that offers a bright fluorescent signal with high quantum yield and photostability, making it an excellent choice for labeling oligonucleotide probes. R6G phosphoramidite allows for the direct incorporation of the fluorophore during automated solid-phase oligonucleotide synthesis, providing a streamlined and efficient method for producing high-quality FISH probes.

Data Presentation

R6G Phosphoramidite and Probe Characteristics
PropertyValue/CharacteristicSource
Dye Class Xanthene[]
Excitation Maximum (λex) ~524 nm[2]
Emission Maximum (λem) ~557 nm[2]
Molar Extinction Coefficient ~108,000 M⁻¹cm⁻¹[2]
Recommended Coupling Time 10 minutes
Recommended Deprotection tert-Butylamine/methanol/water (1:1:2) for 2.5h at 70°C[3]
Incompatible Deprotection Aqueous ammonia (B1221849), AMA (Ammonia/Methylamine)
Storage -20°C in the dark, desiccated
Comparison of Common Fluorescent Dye Phosphoramidites for Probe Synthesis
FeatureR6G PhosphoramiditeFAM PhosphoramiditeCy3 Phosphoramidite
Excitation Max ~524 nm~495 nm~550 nm
Emission Max ~557 nm~520 nm~570 nm
Color Green/YellowGreenOrange/Red
Photostability HighModerateHigh
pH Sensitivity LowHighLow
Coupling Efficiency High (>98%)Very High (>99%)High (>98%)

Note: Coupling efficiencies are typical values and can be influenced by the synthesizer, reagents, and sequence.

Experimental Protocols

Protocol 1: Automated Synthesis of a 5'-R6G-Labeled Oligonucleotide Probe

This protocol outlines the synthesis of a 5'-R6G-labeled DNA oligonucleotide on an automated synthesizer using phosphoramidite chemistry.

1. Probe Design:

  • Length: 20-50 nucleotides for optimal penetration and specificity.

  • GC Content: Aim for 40-60% to ensure stable hybridization.

  • Target Specificity: Perform a BLAST search to ensure the probe sequence is unique to the target mRNA.

2. Reagents and Materials:

  • DNA synthesizer

  • R6G Phosphoramidite (dissolved in anhydrous acetonitrile)

  • Standard DNA phosphoramidites (A, C, G, T)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizer solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking agent (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Controlled Pore Glass (CPG) solid support with the first nucleoside pre-loaded

3. Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition. The final cycle will incorporate the R6G phosphoramidite.

  • Step 1: Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking agent.

  • Step 2: Coupling: Activation of the next phosphoramidite (or R6G phosphoramidite in the final coupling step) with the activator and its subsequent coupling to the free 5'-hydroxyl group. Allow a 10-minute coupling time for the R6G phosphoramidite.

  • Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Step 4: Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

4. Cleavage and Deprotection:

  • After synthesis, the CPG support is transferred to a vial.

  • Add a solution of tert-Butylamine in water (1:3 v/v).

  • Incubate overnight at 55°C. CRITICAL: Do not use aqueous ammonia or AMA for deprotection as it will irreversibly degrade the R6G dye.

Protocol 2: Purification of the R6G-Labeled Oligonucleotide Probe

Purification is essential to remove truncated sequences and unbound fluorophores. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.

1. Equipment and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting column

2. HPLC Purification:

  • Resuspend the cleaved and deprotected oligonucleotide in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute with a linear gradient of acetonitrile (Mobile Phase B). The DMT-on, full-length, R6G-labeled oligonucleotide will be more hydrophobic and thus have a longer retention time.

  • Monitor the elution at 260 nm (DNA) and 524 nm (R6G).

  • Collect the major peak corresponding to the full-length product.

3. Detritylation and Desalting:

  • Treat the collected fraction with 80% acetic acid to remove the DMT group.

  • Neutralize with triethylamine.

  • Desalt the final product using a desalting column to remove salts and small molecules.

  • Lyophilize the purified probe.

Protocol 3: Quantification and Degree of Labeling (DOL) Calculation

1. Spectrophotometric Analysis:

  • Resuspend the purified probe in nuclease-free water.

  • Measure the absorbance at 260 nm (A260) and 524 nm (A524) using a spectrophotometer.

2. Calculation:

  • Probe Concentration (µM) = (A260 / ε_oligo) * 1,000,000

    • ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be estimated based on its sequence.

  • R6G Concentration (µM) = (A524 / ε_R6G) * 1,000,000

    • ε_R6G = 108,000 M⁻¹cm⁻¹

  • Degree of Labeling (DOL) = R6G Concentration / Probe Concentration

    • For a 5'-labeled probe, the ideal DOL is close to 1.0.

Protocol 4: Fluorescence In Situ Hybridization (FISH)

This protocol is a general guideline for detecting mRNA in cultured cells. Optimization may be required for different cell types and targets.

1. Cell Preparation:

  • Grow cells on sterile glass coverslips.

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilize the cells with 70% ethanol (B145695) overnight at 4°C.

2. Hybridization:

  • Rehydrate the cells in a solution of 2x SSC (Saline-Sodium Citrate buffer) and 50% formamide (B127407) for 5 minutes.

  • Prepare the hybridization buffer: 50% formamide, 10% dextran (B179266) sulfate, 2x SSC, and 1 mg/mL yeast tRNA.

  • Dilute the R6G-labeled probe in the hybridization buffer to a final concentration of 2-10 ng/µL (approximately 0.4-2.0 µM for a 25-mer probe).

  • Apply the hybridization solution containing the probe to the coverslips.

  • Incubate overnight in a humidified chamber at 37°C.

3. Washing:

  • Wash the coverslips twice for 30 minutes each in a solution of 50% formamide and 2x SSC at 37°C.

  • Wash once for 15 minutes in 1x SSC at room temperature.

  • Wash once for 15 minutes in PBS.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and R6G.

Mandatory Visualization

Experimental Workflow for R6G Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_purification Purification & QC cluster_application Application s1 Oligonucleotide Synthesis (Automated) s2 R6G Phosphoramidite Coupling (10 min) s1->s2 s3 Cleavage & Deprotection (tert-Butylamine) s2->s3 p1 RP-HPLC Purification s3->p1 p2 Quantification (A260/A524) p1->p2 p3 DOL Calculation p2->p3 a1 Cell Fixation & Permeabilization p3->a1 a2 Hybridization with R6G Probe a1->a2 a3 Washing a2->a3 a4 Fluorescence Microscopy a3->a4

Caption: Workflow for R6G-labeled probe synthesis and use in FISH.

Signaling Pathway Example: VEGF mRNA Detection

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein involved in angiogenesis. Detecting VEGF mRNA by FISH can provide insights into cellular processes like tumor growth and wound healing.

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dna VEGF Gene (DNA) transcription Transcription dna->transcription mrna_nuc VEGF pre-mRNA transcription->mrna_nuc splicing Splicing mrna_nuc->splicing mrna_cyto VEGF mRNA splicing->mrna_cyto hybridization Hybridization mrna_cyto->hybridization probe R6G-labeled anti-VEGF Probe probe->hybridization detection Fluorescence Detection hybridization->detection

Caption: Detection of VEGF mRNA in a cell using an R6G-labeled probe.

References

Troubleshooting & Optimization

Technical Support Center: R6G Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of R6G phosphoramidite (B1245037) during oligonucleotide synthesis.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency with R6G phosphoramidite can manifest as a significantly reduced yield of the final fluorescently labeled oligonucleotide. This guide provides a structured approach to identifying and resolving the root causes of this issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical coupling efficiency for R6G phosphoramidite?

A1: While standard phosphoramidites are expected to have a coupling efficiency of over 99%, modified phosphoramidites, such as those with fluorescent dyes like R6G, often exhibit lower efficiencies. It is not unusual for such reagents to have a coupling efficiency in the range of 90-95%, and in some cases, it can be lower. Factors such as the quality of the phosphoramidite, synthesis conditions, and the specific sequence can all influence the final coupling efficiency.[1]

Q2: How does the bulky nature of the R6G dye affect coupling?

A2: The steric hindrance from the large R6G dye molecule can impede its approach to the 5'-hydroxyl group of the growing oligonucleotide chain. This can slow down the coupling reaction and lead to a lower overall efficiency compared to smaller, unmodified phosphoramidites. To counteract this, a longer coupling time is often recommended for R6G phosphoramidite.

Q3: What is the recommended coupling time for R6G phosphoramidite?

A3: A coupling time of 10 minutes is often recommended for R6G phosphoramidite to ensure sufficient time for the reaction to proceed to completion, compensating for the steric bulk of the dye.[2][3]

Q4: Can moisture affect the coupling efficiency of R6G phosphoramidite?

A4: Absolutely. Moisture is a primary inhibitor of the phosphoramidite coupling reaction. Any water present in the reagents, particularly the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solution itself, will react with the activated phosphoramidite, rendering it inactive for coupling.[4] It is crucial to use anhydrous solvents and maintain a dry environment throughout the synthesis process.

Q5: How should R6G phosphoramidite be stored?

A5: R6G phosphoramidite should be stored at -20°C in the dark and under desiccated conditions.[2][3] Prolonged exposure to light and moisture can lead to degradation of the phosphoramidite and a subsequent decrease in coupling efficiency.

Q6: Are there special deprotection conditions for oligonucleotides synthesized with R6G phosphoramidite?

A6: Yes, this is a critical consideration. Standard deprotection with aqueous ammonia (B1221849) or AMA (a mixture of aqueous ammonia and methylamine) must NOT be used, as it will lead to the complete and irreversible degradation of the R6G dye.[2][3] A recommended deprotection method is a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C.[2][3]

Troubleshooting Guide

If you are experiencing low coupling efficiency with R6G phosphoramidite, follow these steps to diagnose and resolve the issue:

Step 1: Verify Reagent Quality and Handling

  • R6G Phosphoramidite:

    • Freshness and Storage: Ensure the R6G phosphoramidite is not expired and has been stored correctly at -20°C in a desiccated, dark environment.[2][3]

    • Solution Preparation: Prepare the phosphoramidite solution fresh for each synthesis run. Use only anhydrous acetonitrile for dissolution.

  • Activator:

    • Type and Concentration: Use the correct activator at the recommended concentration. Common activators include tetrazole derivatives like Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI).

    • Freshness: Ensure the activator solution is fresh and has not been exposed to moisture.

  • Solvents:

    • Anhydrous Acetonitrile: Use high-quality, anhydrous acetonitrile (water content < 30 ppm) for all steps of the synthesis.

Step 2: Optimize Synthesizer Parameters

  • Coupling Time: Extend the coupling time for the R6G phosphoramidite step to at least 10 minutes.[2][3] You may need to optimize this further depending on your specific synthesizer and sequence.

  • Reagent Delivery: Check for any blockages or leaks in the reagent lines of your DNA synthesizer. Ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.

Step 3: Review Synthesis Protocol and Post-Synthesis Processing

  • Double Coupling: For particularly difficult couplings, consider performing a "double coupling" step, where the coupling reaction is repeated before moving to the capping step. This can help to drive the reaction to completion and increase the yield of the full-length product.

  • Deprotection: Confirm that you are using the correct, non-standard deprotection protocol for R6G-labeled oligonucleotides to avoid dye degradation.[2][3]

Step 4: Evaluate the Oligonucleotide Product

  • Trityl Monitoring: If your synthesizer is equipped with a trityl monitor, a significant drop in the trityl signal after the R6G coupling step is a direct indication of low coupling efficiency.

  • HPLC and Mass Spectrometry Analysis: Analyze the crude oligonucleotide product by HPLC and mass spectrometry. The presence of a large peak corresponding to the n-1 truncated sequence (the sequence without the R6G addition) confirms a coupling failure at that step.

Data Presentation

The following table summarizes the expected coupling efficiencies for different types of phosphoramidites.

Phosphoramidite TypeExpected Coupling Efficiency (%)Key Considerations
Standard DNA/RNA > 99%Highly efficient under standard conditions.
Modified (General) 90 - 98%May require longer coupling times and careful optimization.
R6G (Rhodamine) Likely in the 90-95% range (with optimization)Requires extended coupling time (e.g., 10 minutes) and specific deprotection conditions.[2][3]

Note: The specific coupling efficiency of R6G phosphoramidite can vary depending on the supplier, lot, and experimental conditions. The values provided are general estimates for modified phosphoramidites.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector set to measure the absorbance of the trityl cation at approximately 495 nm.

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Data Collection: During each deblocking step, the acidic reagent removes the dimethoxytrityl (DMT) protecting group from the 5'-end of the newly added nucleotide. The released DMT cation, which is orange, is detected as it passes through the UV-Vis detector.

  • Analysis: The synthesizer's software records the absorbance peak for each cycle. A stable and high absorbance reading indicates efficient coupling in the preceding cycle. A significant drop in absorbance after the R6G phosphoramidite addition step indicates poor coupling of the dye.

Mandatory Visualization

Troubleshooting Workflow for Low R6G Coupling Efficiency

TroubleshootingWorkflow Troubleshooting Workflow for Low R6G Coupling Efficiency start Low Yield of R6G-labeled Oligonucleotide check_reagents Step 1: Verify Reagent Quality - R6G phosphoramidite (fresh, stored correctly) - Activator (fresh, correct concentration) - Anhydrous solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Action: Replace expired/improperly stored reagents. Use fresh, anhydrous solvents. reagents_ok->replace_reagents No check_synthesis_params Step 2: Check Synthesizer Parameters - Coupling time for R6G (≥10 min) - Reagent delivery lines reagents_ok->check_synthesis_params Yes replace_reagents->check_reagents params_ok Parameters Optimized? check_synthesis_params->params_ok optimize_params Action: Extend R6G coupling time. Check for blockages/leaks. params_ok->optimize_params No review_protocol Step 3: Review Protocol - Consider double coupling - Verify correct deprotection method params_ok->review_protocol Yes optimize_params->check_synthesis_params protocol_ok Protocol Correct? review_protocol->protocol_ok correct_protocol Action: Implement double coupling. Use R6G-specific deprotection. protocol_ok->correct_protocol No analyze_product Step 4: Analyze Product - Trityl monitoring data - HPLC/Mass Spectrometry protocol_ok->analyze_product Yes correct_protocol->review_protocol analysis_confirms Analysis Confirms Low Coupling? analyze_product->analysis_confirms consult_supplier Consult Phosphoramidite Supplier for Lot-Specific QC Data analysis_confirms->consult_supplier Yes end Problem Resolved analysis_confirms->end No (Other Issue) consult_supplier->end

Caption: A step-by-step workflow for troubleshooting low coupling efficiency with R6G phosphoramidite.

References

Troubleshooting background fluorescence in R6G labeled probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence with Rhodamine 6G (R6G) labeled probes.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence with R6G-labeled probes?

High background fluorescence is a common issue that can obscure specific signals, making data interpretation difficult[1][2]. The primary causes can be broadly categorized into three main sources: sample autofluorescence, non-specific binding of the probe, and issues with probe concentration or imaging reagents[1][2].

  • Sample Autofluorescence: This is the natural fluorescence emitted by the biological specimen itself[1][3]. Common sources include endogenous molecules like collagen, NADH, and riboflavin, as well as pigments like lipofuscin[3][4]. The fixation method can also induce autofluorescence; aldehyde fixatives like formalin and glutaraldehyde (B144438) are known to cause this issue, with glutaraldehyde generally being the most problematic[4][5].

  • Non-Specific Binding: This occurs when the R6G probe adheres to unintended targets within the sample[2][6]. This can be caused by various molecular forces, including hydrophobic interactions, ionic interactions, and hydrogen bonding between the probe and the sample matrix[7]. Insufficient blocking or inadequate washing steps often lead to high non-specific binding[2][8].

  • Excessive Probe Concentration: Using a probe concentration that is too high can lead to saturated signals and an increase in non-specific binding, which elevates the overall background noise[2][9][10].

  • Reagent and Medium Fluorescence: Components in the imaging medium, such as fetal bovine serum (FBS) and phenol (B47542) red, can be inherently fluorescent and contribute to background signal[3][11].

The following diagram outlines a logical workflow to diagnose and address the root cause of high background fluorescence.

TroubleshootingWorkflow start High Background Fluorescence Observed control_check Run Controls: 1. Unlabeled Sample (Autofluorescence) 2. No Primary Ab / Probe Control start->control_check autofluorescence_high Is Autofluorescence High? control_check->autofluorescence_high nonspecific_high Is Non-Specific Binding High? autofluorescence_high->nonspecific_high No solve_auto Address Autofluorescence: - Change fixation method - Use quenching agents (e.g., Sudan Black B) - Select far-red fluorophores - Use spectral unmixing autofluorescence_high->solve_auto Yes probe_issue Potential Probe Concentration Issue nonspecific_high->probe_issue No solve_binding Reduce Non-Specific Binding: - Optimize blocking buffer - Increase wash step stringency/duration - Add detergent (e.g., Tween 20) to wash buffer nonspecific_high->solve_binding Yes solve_probe Optimize Probe Concentration: - Titrate probe to find optimal signal-to-noise ratio - Check for probe aggregates (centrifuge before use) probe_issue->solve_probe end_ok Background Signal Reduced solve_auto->end_ok solve_binding->end_ok solve_probe->end_ok end_persist Issue Persists: Re-evaluate end_ok->end_persist If not fully resolved

A troubleshooting workflow for diagnosing and reducing high background fluorescence.
Q2: How can I reduce non-specific binding of my R6G probe?

Reducing non-specific binding is critical for improving your signal-to-noise ratio. This involves preventing the probe from adhering to unintended sites through proper blocking, washing, and buffer optimization[2][6].

  • Blocking: This is an essential step where a protein-based solution is used to cover reactive sites in the sample that could otherwise bind to your probe non-specifically[8]. Insufficient blocking is a common cause of high background[8][12].

  • Washing: Thorough washing steps are necessary to remove unbound or weakly bound probes[2]. Increasing the number or duration of washes can significantly reduce background[9]. Adding a mild non-ionic detergent, like Tween 20 or Triton X-100, to the wash buffer can help disrupt non-specific hydrophobic interactions[7].

  • Buffer Composition: The composition of your buffers can influence binding. For instance, increasing the salt concentration (e.g., NaCl) in your buffer can reduce charge-based non-specific interactions by creating a shielding effect[7].

The following table summarizes common blocking agents used to minimize non-specific binding.

Blocking AgentTypical Working ConcentrationKey Considerations
Bovine Serum Albumin (BSA) 1-5% in PBS-TA common and inexpensive protein blocker. Ensure you use high-quality, IgG-free BSA to avoid cross-reactivity with antibodies[10].
Normal Serum 5-10% in PBS-TSerum from the same species as the secondary antibody host is often used to block Fc receptors and other non-specific sites[13].
Non-fat Dry Milk / Casein 1-5% in PBS-TAn effective and low-cost blocking agent. However, it is not recommended for detecting phosphorylated proteins due to high phosphoprotein content.
Fish Gelatin 0.1-0.5% in PBS-TCan be an alternative when other protein blockers cause issues, especially in systems where cross-reactivity with mammalian proteins is a concern[10].
Q3: Is my R6G probe concentration too high? How do I optimize it?

Yes, an excessive probe concentration is a frequent cause of high background[9][10]. It is crucial to titrate your probe to find the optimal concentration that provides a strong specific signal with minimal background. A standard final concentration for probes is often around 250 nM, but this can be optimized in a range from 50 nM to 500 nM[14][15]. The goal is to use the lowest concentration of the probe that still allows for sensitive and reproducible detection[14].

Below is a detailed protocol for optimizing your R6G probe concentration.

Objective: To determine the optimal probe concentration that maximizes the signal-to-noise ratio.

Materials:

  • Your prepared cells or tissue samples

  • R6G-labeled probe stock solution

  • Appropriate hybridization or staining buffer

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Mounting medium (preferably with an antifade reagent)

  • Fluorescence microscope with appropriate filters for R6G

Methodology:

  • Prepare Probe Dilutions: Create a series of dilutions of your R6G probe in the hybridization/staining buffer. A good starting range is from 50 nM to 500 nM. For example, prepare dilutions for 50 nM, 100 nM, 250 nM, and 500 nM.

  • Sample Preparation: Prepare multiple identical samples (e.g., separate wells on a plate or slides) that have undergone all necessary fixation and permeabilization steps. Include a "no probe" negative control to assess autofluorescence.

  • Incubation: Add each probe dilution to a separate sample. Ensure each sample receives the same volume. Incubate the samples according to your standard protocol, protecting them from light.

  • Washing: After incubation, wash all samples using the exact same procedure. Perform at least 3 washes for 5 minutes each to remove unbound probe[9].

  • Mounting & Imaging: Mount the coverslips onto slides using an antifade mounting medium. Image all samples using the exact same microscope settings (e.g., exposure time, gain, laser power). It is critical to keep these parameters constant for a valid comparison.

  • Analysis:

    • Qualitatively compare the images. The optimal concentration should yield bright specific staining with dim background.

    • Quantitatively measure the mean fluorescence intensity of the specific signal and a background region for each concentration.

    • Calculate the Signal-to-Noise (S/N) ratio for each concentration (S/N = Mean Signal Intensity / Mean Background Intensity). .

The following diagram illustrates this experimental workflow.

TitrationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_samples Prepare Identical Samples (+ No-Probe Control) incubate Incubate Samples with Dilutions prep_samples->incubate prep_dilutions Prepare Serial Probe Dilutions (e.g., 50-500 nM) prep_dilutions->incubate wash Perform Standardized Wash Steps incubate->wash image Image All Samples (Constant Settings) wash->image analyze Calculate Signal-to-Noise Ratio image->analyze result Select Concentration with Highest S/N Ratio analyze->result

An experimental workflow for optimizing R6G-labeled probe concentration.
Q4: My background fluorescence persists even in my no-probe control. How can I manage sample autofluorescence?

If you observe fluorescence in your unlabeled control, the issue is sample autofluorescence[3][11]. This intrinsic fluorescence can be managed through several strategies during sample preparation and analysis.

  • Change Fixation Method: Aldehyde-based fixatives are a major cause of autofluorescence[4]. If your protocol allows, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol[3][11]. If you must use an aldehyde, use the lowest concentration and shortest fixation time possible[4][5]. Treating samples with sodium borohydride (B1222165) after fixation can also help reduce aldehyde-induced autofluorescence[3][4].

  • Perfuse Tissues: For tissue samples, perfusing with PBS before fixation can remove red blood cells, which contain autofluorescent heme groups[4][5][11].

  • Use Quenching Agents: Several chemical reagents can quench autofluorescence. Commercially available reagents like TrueVIEW™ or home-made solutions can be effective[4]. Sudan Black B is a well-known agent for reducing lipofuscin autofluorescence, but it may introduce its own background in the far-red channel[4][16].

  • Choose a Different Fluorophore: The impact of autofluorescence is often strongest in the blue and green spectral regions[10]. If possible, switching to a probe labeled with a far-red fluorophore can help avoid the autofluorescence emission range[4][11][17].

  • Computational Subtraction: Most imaging software allows for background subtraction. You can acquire an image of an unstained control sample and subtract that signal from your stained sample images[1].

Q5: How can I minimize photobleaching and quenching of my R6G probe?

Photobleaching is the irreversible photochemical destruction of a fluorophore, while quenching involves processes that reduce fluorescence intensity. Rhodamine 6G (R6G) has high photostability and a high fluorescence quantum yield (0.95), but signal loss can still occur[18].

  • Use Antifade Mounting Media: This is the most common and effective method to reduce photobleaching. These reagents contain chemicals that scavenge free radicals, which are major contributors to photobleaching[10].

  • Optimize Imaging Settings: Minimize the exposure of your sample to high-intensity excitation light. Use the lowest laser power or lamp intensity that provides a sufficient signal. Reduce exposure times and avoid continuously focusing on the same area for extended periods.

  • Avoid Certain Reagents: Some chemicals can act as quenchers. For example, sodium azide, a common preservative, can negatively affect peroxidase-based fluorescence assays[13]. The presence of oxygen can also impact photobleaching pathways[19].

  • Work Quickly and Protect from Light: During the staining protocol, keep your samples protected from ambient light by covering them with foil or working in a darkened room[1]. Image your samples as soon as possible after staining is complete.

References

Optimizing deprotection conditions for R6G labeled oligos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of deprotection conditions for Rhodamine 6G (R6G) labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting R6G-labeled oligonucleotides?

The main challenge is the sensitivity of the R6G dye to standard, harsh alkaline deprotection conditions.[1][2] Prolonged exposure to reagents like concentrated ammonium (B1175870) hydroxide (B78521), especially at elevated temperatures, can lead to the degradation of the dye.[3] This degradation often results in the formation of a colorless and non-fluorescent spirolactam, leading to a significant loss of signal in the final product.[3] A secondary challenge is ensuring the complete removal of protecting groups from the nucleobases without compromising the integrity of the dye.[4]

Q2: Which deprotection reagents are recommended for R6G-labeled oligos?

To prevent dye degradation, milder deprotection strategies are recommended over standard concentrated ammonium hydroxide.[3][5] Several effective options include:

  • Ammonium Hydroxide/Methylamine (B109427) (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine is a highly effective and rapid method.[6][7]

  • Sodium Hydroxide (NaOH): A solution of 0.2 M NaOH in aqueous methanol (B129727) provides excellent results.[3]

  • Tert-butylamine Cocktails: A mixture of t-butylamine, methanol, and water (e.g., 1:1:2 v/v/v) is another effective, milder option.[3][4]

  • Potassium Carbonate in Methanol: For oligos with other highly sensitive modifications, an "UltraMILD" approach using 50 mM potassium carbonate in methanol can be employed, though this requires the use of UltraMILD protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.[4][5]

Q3: My R6G-labeled oligo lost its color and fluorescence after deprotection. What is the likely cause?

The loss of color and fluorescence is a strong indicator of R6G degradation. This typically occurs when using concentrated ammonium hydroxide for an extended period (e.g., overnight at room temperature or for several hours at 55°C).[3][8] The alkaline conditions can induce the formation of a non-fluorescent spirolactam derivative of the rhodamine dye.[3] To resolve this, switch to a faster or milder deprotection method, such as AMA or a t-butylamine-based cocktail.[3]

Q4: Are there special considerations when using AMA for deprotection?

Yes. While AMA is an excellent choice for its speed and efficiency, it is crucial that acetyl-protected dC (Ac-dC) was used during oligonucleotide synthesis.[7][8] If standard benzoyl-protected dC (Bz-dC) is used, the methylamine in the AMA reagent can cause a transamination side reaction, converting a portion of the dC bases to N4-methyl-dC, which can affect the oligo's properties.[7] AMA deprotection is typically performed at 65°C for 10-15 minutes.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during the deprotection of R6G-labeled oligonucleotides.

G start Problem Encountered During R6G-Oligo Deprotection low_yield Low Yield or Low Fluorescence start->low_yield extra_peaks Unexpected Peaks in HPLC/PAGE start->extra_peaks cause_degradation Possible Cause: R6G Dye Degradation low_yield->cause_degradation Check fluorescence cause_incomplete_cleavage Possible Cause: Incomplete Cleavage from Support low_yield->cause_incomplete_cleavage Check total yield cause_incomplete_deprotection Possible Cause: Incomplete Base Deprotection extra_peaks->cause_incomplete_deprotection Peaks near main product cause_spirolactam Possible Cause: Formation of Non-fluorescent R6G Spirolactam extra_peaks->cause_spirolactam Correlates with low fluorescence sol_degradation Solution: - Use milder/faster reagents (AMA, NaOH, t-butylamine). - Avoid prolonged NH4OH treatment. - Reduce temperature and time. cause_degradation->sol_degradation sol_incomplete_cleavage Solution: - Ensure sufficient cleavage time (e.g., 5 min for AMA at RT). - Use fresh deprotection reagents. cause_incomplete_cleavage->sol_incomplete_cleavage sol_incomplete_deprotection Solution: - Increase deprotection time/temperature slightly. - Ensure fresh, potent reagents are used. cause_incomplete_deprotection->sol_incomplete_deprotection sol_spirolactam Solution: - Correlates with fluorescence loss. - Switch to milder conditions as per dye degradation solutions. cause_spirolactam->sol_spirolactam

Caption: Troubleshooting flowchart for common issues with R6G-oligo deprotection.

Comparison of Deprotection Conditions

The following table summarizes various deprotection cocktails and their compatibility with R6G-labeled oligonucleotides, based on experimental findings.[3]

Deprotection ReagentConditionsOutcome for R6GComments
Aqueous Ammonia (NH₄OH) Room Temperature, OvernightPoor Partial formation of non-fluorescent spirolactam side product observed.[3]
AMA (NH₄OH / Methylamine, 1:1) Room Temperature, 2 hoursExcellent Clean deprotection with no significant side products.[3] Fast and effective. Requires Ac-dC during synthesis.[7]
Sodium Hydroxide (NaOH) 0.2 M in aq. MethanolExcellent Clean deprotection with no significant side products.[3] Requires desalting step post-deprotection.[5]
"TAMRA Cocktail" t-butylamine/methanol/water (1:1:2), 55°C, OvernightExcellent Clean deprotection with no significant side products.[3] A reliable, milder alternative to standard ammonia.[4]

Experimental Protocols

Note: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE). The following protocols assume the oligonucleotide has been synthesized on a solid support (e.g., CPG).

Protocol 1: Fast Deprotection with AMA

This method is recommended for routine deprotection of R6G-labeled oligos synthesized with Ac-dC.

  • Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine. Use fresh.

  • Cleavage: Add the AMA reagent to the vial containing the CPG-bound oligonucleotide (typically 1 mL for a 1 µmol synthesis). Vortex briefly and let stand at room temperature for 5-10 minutes to ensure cleavage from the support.[5][6]

  • Deprotection: Tightly cap the vial and place it in a heating block at 65°C for 10-15 minutes.[7]

  • Cooling & Evaporation: After heating, cool the vial to room temperature. Transfer the supernatant to a new tube. Evaporate the AMA solution to dryness using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried oligonucleotide pellet in an appropriate buffer or water for subsequent purification (e.g., HPLC or PAGE).

Protocol 2: Mild Deprotection with Tert-Butylamine Cocktail

This method is a reliable, milder alternative, particularly if Bz-dC was used or if other sensitive moieties are present.[3][4]

  • Preparation: Prepare the deprotection cocktail by mixing tert-butylamine, methanol, and water in a 1:1:2 (v/v/v) ratio.

  • Cleavage & Deprotection: Add the cocktail to the CPG-bound oligonucleotide (1-2 mL for 1 µmol synthesis). Tightly cap the vial.

  • Incubation: Place the vial in a heating block or oven at 55-60°C for 6-12 hours (overnight is common).[3][4]

  • Cooling & Evaporation: Cool the vial to room temperature. Transfer the supernatant and evaporate to dryness using a vacuum centrifuge.

  • Reconstitution: Reconstitute the pellet in an appropriate buffer for purification.

Workflow and Visualization

The overall process from a synthesized oligo to the final, purified product involves several key steps.

G cluster_synthesis Synthesis cluster_deprotection Post-Synthesis Processing cluster_purification Purification & QC start R6G-Oligo on Solid Support (CPG) deprotection Step 1: Cleavage & Deprotection (e.g., with AMA) start->deprotection evaporation Step 2: Evaporation deprotection->evaporation purify Step 3: Purification (RP-HPLC Recommended) evaporation->purify qc Step 4: Quality Control (Mass Spec, UV-Vis) purify->qc end_node Final Purified R6G-Oligo qc->end_node

Caption: General workflow for the deprotection and purification of R6G-labeled oligonucleotides.

References

Technical Support Center: Purification of R6G Labeled Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Rhodamine 6G (R6G) labeled oligonucleotides using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of R6G labeled oligonucleotides in a question-and-answer format.

Q1: Why do I see multiple peaks in my chromatogram?

A1: The presence of multiple peaks in your chromatogram is common and can be attributed to several factors. The primary components you are likely to see are:

  • Full-Length R6G-Labeled Oligonucleotide: This is your target product.

  • Unlabeled Oligonucleotides (Failure Sequences): These are shorter DNA or RNA sequences that were not fully synthesized.[1][2]

  • Free R6G Dye: Unreacted dye that did not conjugate to the oligonucleotide.[1][2]

  • R6G-Labeled Failure Sequences: Shorter oligonucleotides that have been successfully labeled with R6G.

  • Oligonucleotide Isomers or Secondary Structures: Different spatial arrangements or folding of the oligonucleotide can sometimes lead to peak splitting or broadening.[3]

To identify each peak, it is crucial to monitor the chromatography at two wavelengths: 260 nm for the oligonucleotide and the maximum absorbance wavelength for R6G (approximately 525-530 nm).[1][2]

  • Peaks that absorb at both 260 nm and ~530 nm are dye-labeled species.

  • Peaks that absorb only at 260 nm are unlabeled oligonucleotides.

  • The peak corresponding to the free dye will absorb strongly at ~530 nm with a minimal 260 nm signal.

Q2: My main peak is broad, or I see shoulder peaks. What could be the cause?

A2: Peak broadening or the appearance of shoulder peaks can indicate several issues:

  • Column Overloading: Injecting too much sample can saturate the column, leading to poor separation.[4] Try reducing the injection volume or sample concentration.

  • Secondary Structure Formation: Oligonucleotides can form secondary structures like hairpin loops, which can cause them to elute as broad or multiple peaks.[3] Increasing the column temperature to around 60°C can help denature these structures and improve peak shape.[2][3]

  • Poor Column Condition: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Inappropriate Mobile Phase: The mobile phase composition might not be optimal for the separation. Ensure the pH and ionic strength are appropriate.

Q3: I am getting a low yield of my purified R6G-labeled oligonucleotide. What can I do to improve it?

A3: Low recovery of the target product can be frustrating. Here are some potential causes and solutions:

  • Suboptimal HPLC Method: The gradient elution profile may not be optimized. A shallow gradient can often improve the resolution between the desired product and impurities, allowing for a more accurate collection of the target fraction.

  • Inaccurate Fraction Collection: Ensure that the fraction collection window is set correctly to capture the entire peak of the full-length labeled product.[1] Real-time monitoring at both 260 nm and the dye's λmax is essential for accurate peak identification.[2]

  • Loss During Post-Purification Processing: Steps like lyophilization or precipitation can lead to sample loss.[5] For lyophilization, be aware that highly charged DNA can become static and disperse.[5] For precipitation, ensure optimal conditions (e.g., salt concentration, ethanol (B145695) volume, temperature) are used.

  • Inefficient Labeling Reaction: If the initial labeling reaction is inefficient, the amount of the desired product will be low to begin with. Consider optimizing the labeling protocol.

Q4: The purity of my final product is not satisfactory. How can I improve it?

A4: Achieving high purity is critical for downstream applications. If you are struggling with purity, consider the following:

  • Optimize the HPLC Method: As with improving yield, a well-optimized HPLC method is key. This includes the gradient, flow rate, and column temperature. Using a high-resolution column, such as one with smaller particle sizes (e.g., 2.5 µm), can enhance separation.[1][2]

  • Dual Purification: In some cases, a single HPLC run may not be sufficient. Some protocols recommend a dual HPLC purification approach. The first pass removes failure sequences, and after labeling, a second HPLC run separates the labeled product from unlabeled oligos and free dye.[6]

  • Alternative Purification Methods: For very long oligonucleotides or those with persistent secondary structures, Polyacrylamide Gel Electrophoresis (PAGE) can provide very high purity, though often with lower yields.[3][7]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying R6G-labeled oligonucleotides?

A1: Reversed-phase (RP) HPLC is the most common and effective method for purifying dye-labeled oligonucleotides.[3][8] This is because the hydrophobic nature of the R6G dye provides a good "handle" for separation. C8 and C18 columns are both widely used.[3][9]

Q2: What are the typical mobile phases used for this type of purification?

A2: The most common mobile phase system is an ion-pairing reversed-phase system. This typically consists of:

Q3: How should I handle and store my purified R6G-labeled oligonucleotides?

A3: Fluorescently labeled oligonucleotides can be sensitive to light and degradation.

  • Light Protection: Protect the sample from light at all stages, including during HPLC purification (if possible) and storage, to prevent photobleaching of the R6G dye.[5]

  • Storage: After purification, the collected fractions containing the volatile mobile phase can be dried down using centrifugal evaporation or lyophilization.[1][2] The dried pellet should be stored at -20°C or lower. For long-term storage, resuspending in a buffered solution (e.g., TE buffer) at a slightly alkaline pH can improve stability.

Q4: What purity and yield can I expect from HPLC purification?

A4: With an optimized protocol, it is possible to achieve purities greater than 90%.[1] The yield can vary significantly depending on the scale of the synthesis, the efficiency of the labeling reaction, and the optimization of the purification process, but recoveries of 75-80% of the target compound have been reported.[1]

Experimental Protocols

General Protocol for RP-HPLC Purification of R6G-Labeled Oligonucleotides

This protocol provides a general guideline. Parameters may need to be optimized for specific oligonucleotides.

  • Sample Preparation:

    • After the labeling reaction, precipitate the crude oligonucleotide using an appropriate method (e.g., ethanol precipitation) to remove some of the excess free dye.

    • Dissolve the crude pellet in Buffer A (e.g., 0.1 M TEAA, pH 7.0).[9]

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).[1][2]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 60°C to minimize secondary structures.[2][3]

    • Detection: Monitor at 260 nm (for oligonucleotide) and ~530 nm (for R6G).[1][2]

  • Chromatography:

    • Equilibrate the column with the starting mobile phase composition (e.g., 5% Buffer B).

    • Inject the prepared sample.

    • Run a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes.[10]

    • After the elution of the main peak, include a high-concentration acetonitrile wash (e.g., 95% Buffer B) to clean the column.

    • Re-equilibrate the column at the starting conditions before the next injection.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the peak that shows strong absorbance at both 260 nm and ~530 nm. This is your R6G-labeled oligonucleotide.

    • Combine the relevant fractions.

    • Remove the volatile mobile phase using a centrifugal evaporator or by lyophilization.

    • Store the dried, purified oligonucleotide protected from light at -20°C or below.

Quantitative Data Summary

Table 1: Typical HPLC Purification Parameters

ParameterTypical ValueReference
Column Type Reversed-Phase C18 or C8[3][9]
Column Dimensions 4.6 x 50 mm[1][2]
Particle Size 2.5 µm[1][2]
Mobile Phase A 0.1 M TEAA, pH 7.0[2][10]
Mobile Phase B Acetonitrile[2][10]
Flow Rate 1.0 mL/min[2]
Column Temperature 50-60 °C[1][2][3]
Detection Wavelengths 260 nm and λmax of dye[1][2]

Table 2: Expected Purity and Yield

MetricExpected OutcomeReference
Purity > 90%[1]
Yield 75-80%[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Oligo Crude R6G-Labeled Oligonucleotide Precipitation Ethanol Precipitation Crude_Oligo->Precipitation Dissolution Dissolve in Mobile Phase A Precipitation->Dissolution Injection Inject Sample Dissolution->Injection Separation RP-HPLC Separation (Gradient Elution) Injection->Separation Detection Dual Wavelength Detection (260 & 530 nm) Separation->Detection Collection Fraction Collection Detection->Collection Drying Evaporation/ Lyophilization Collection->Drying Storage Store at -20°C Drying->Storage

Caption: Workflow for HPLC Purification of R6G Labeled Oligonucleotides.

Troubleshooting_Logic cluster_peaks Peak Issues cluster_yield Yield/Purity Issues Start HPLC Problem Observed Multiple_Peaks Multiple Peaks? Start->Multiple_Peaks Broad_Peak Broad/Shoulder Peak? Start->Broad_Peak Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Check_Wavelengths Action: Check Dual Wavelengths (260/530nm) Multiple_Peaks->Check_Wavelengths Check_Temp Action: Increase Temp to 60°C Broad_Peak->Check_Temp Reduce_Load Action: Reduce Sample Load Broad_Peak->Reduce_Load Optimize_Gradient Action: Optimize Elution Gradient Low_Yield->Optimize_Gradient Check_Fractions Action: Verify Fraction Collection Low_Yield->Check_Fractions Optimize_Purity Action: Optimize Gradient / Use High-Res Column Low_Purity->Optimize_Purity

Caption: Troubleshooting Logic for Common HPLC Purification Issues.

References

R6G Fluorescence Quenching by BHQ1 Quencher: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the fluorescence quenching of Rhodamine 6G (R6G) by Black Hole Quencher™ 1 (BHQ1).

Introduction to R6G and BHQ1

Rhodamine 6G (R6G) is a highly fluorescent dye widely used in various biochemical assays. Its fluorescence can be efficiently quenched by BHQ1, a non-fluorescent "dark" quencher. This quenching phenomenon, primarily based on Förster Resonance Energy Transfer (FRET), is distance-dependent and forms the basis for numerous applications, including nucleic acid hybridization assays, protease activity studies, and molecular beacons. The efficiency of quenching is critically dependent on the spectral overlap between the emission of R6G and the absorbance of BHQ1, as well as the distance and orientation between the two molecules.[1][2][3][4][5]

Key Spectral Properties:

Fluorophore/QuencherExcitation Max (nm)Emission Max (nm)BHQ1 Absorption Range (nm)
Rhodamine 6G (R6G)~525 - 530~550 - 560480 - 580
BHQ1N/AN/A480 - 580

FAQs: Frequently Asked Questions

Q1: What is the primary mechanism of R6G fluorescence quenching by BHQ1?

A1: The primary mechanism is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process. In FRET, the excited R6G (donor) transfers its energy to the nearby BHQ1 (acceptor) without the emission of a photon. This energy is then dissipated as heat by the BHQ1 quencher.[1][3] Additionally, static quenching, where a non-fluorescent ground-state complex is formed between R6G and BHQ1, can also contribute to the overall quenching efficiency.[4][6]

Q2: What is the optimal distance between R6G and BHQ1 for efficient quenching?

A2: FRET efficiency is highly dependent on the distance between the donor and acceptor, following an inverse sixth power relationship. The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a critical parameter. For many dye-quencher pairs, this is typically in the range of 2 to 10 nanometers. For optimal quenching, R6G and BHQ1 should be in close proximity, ideally within this range.

Q3: Can I use a different BHQ quencher with R6G?

A3: While BHQ1 is an excellent quencher for R6G due to its substantial spectral overlap, other BHQ quenchers might be less effective. BHQ2, for instance, has an absorption range of 559 to 690 nm, which has less overlap with R6G's emission spectrum.[3] Therefore, for R6G, BHQ1 is the recommended quencher.

Q4: How does pH affect R6G fluorescence and its quenching by BHQ1?

A4: The fluorescence of Rhodamine 6G can be influenced by pH. While generally stable over a range of pH values, extreme pH conditions can alter its chemical structure and, consequently, its fluorescence properties. The interaction between R6G and a quencher can also be pH-dependent, especially if the molecules or the matrix they are in have ionizable groups.[7] It is advisable to maintain a stable and optimal pH for your specific assay, typically within the physiological range (pH 7.0-8.0) for biological experiments.

Q5: What solvents are compatible with R6G and BHQ1 experiments?

A5: R6G is soluble in various polar solvents like water, ethanol, and methanol. The choice of solvent can influence the fluorescence quantum yield and lifetime of R6G.[8] For biological assays, aqueous buffers are commonly used. When working with oligonucleotides or other biomolecules, ensure the solvent composition does not adversely affect their structure and function.

Troubleshooting Guides

Problem 1: Low or No Quenching Efficiency
Possible Causes Troubleshooting Steps
Incorrect Spectral Overlap Ensure you are using the correct fluorophore-quencher pair. For R6G, BHQ1 is the ideal choice due to its absorption spectrum (480-580 nm) overlapping well with R6G's emission spectrum (~550-560 nm).[2][3]
Distance Between R6G and BHQ1 is Too Large The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. Verify the design of your probe or conjugate to ensure R6G and BHQ1 are in close proximity (typically <10 nm).
Incorrect Buffer Conditions The pH, ionic strength, and composition of the buffer can affect the conformation of your biomolecule, potentially increasing the distance between R6G and BHQ1. Optimize buffer conditions to ensure the intended molecular conformation.[9][10][11][12][13]
Degradation of BHQ1 Quencher Improper storage or handling can lead to the degradation of the BHQ1 quencher. Store BHQ1 derivatives as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[14]
R6G Photobleaching Excessive exposure to excitation light can lead to photobleaching of R6G, which can be misinterpreted as quenching. Use the lowest possible excitation power and exposure times. Consider using an anti-fade mounting medium for fixed samples.[1][15][16][17]
Problem 2: High Background Fluorescence
Possible Causes Troubleshooting Steps
Unquenched R6G Incomplete quenching can result from the issues mentioned in "Low or No Quenching Efficiency." Re-evaluate your probe design and experimental conditions.
Impure Reagents The R6G or BHQ1 reagents may contain fluorescent impurities. Use high-purity, quality-controlled reagents from a reputable supplier.[18]
Autofluorescence from Sample or Media Biological samples and culture media can exhibit autofluorescence. Include an unstained or "quencher-only" control to determine the level of background fluorescence and subtract it from your measurements.[19]
Non-specific Binding of the Probe The fluorescent probe may bind non-specifically to other components in the assay, leading to a high background signal. Include blocking agents (e.g., BSA) and optimize washing steps to reduce non-specific binding.[18][20][21]
Excessive Probe Concentration Using too high a concentration of the R6G-labeled probe can lead to increased background fluorescence. Titrate the probe concentration to find the optimal balance between signal and background.[19][22]

Quantitative Data

Table 1: Factors Influencing R6G Quenching Efficiency
FactorEffect on Quenching EfficiencyRecommendations
Distance Decreases with the 6th power of the distance between R6G and BHQ1.Design probes to maintain a close proximity (<10 nm).
Spectral Overlap Higher overlap between R6G emission and BHQ1 absorption leads to higher efficiency.Use BHQ1 as the quencher for R6G.
pH Can alter the conformation of biomolecules, affecting the distance and quenching.Maintain a stable and optimal pH for the assay.
Solvent Can affect the fluorescence lifetime and quantum yield of R6G.Use a consistent and appropriate solvent system.
Concentration High concentrations of R6G can lead to self-quenching.[23][24]Optimize the concentration of the R6G-labeled molecule.
Table 2: R6G Fluorescence Lifetime in the Presence of a Quencher
ConditionTypical Fluorescence Lifetime (ns)
R6G alone (in water/ethanol)~3.8 - 4.1[8]
R6G in close proximity to a quencherSignificantly reduced (can be sub-nanosecond)[15]

Note: The exact fluorescence lifetime will depend on the specific molecular construct and experimental conditions.

Experimental Protocols

General Protocol for Measuring R6G Fluorescence Quenching by BHQ1 in Solution

This protocol provides a general framework for a solution-based FRET assay.

1. Reagent Preparation:

  • R6G-labeled molecule (Donor): Prepare a stock solution of your R6G-labeled oligonucleotide, peptide, or other molecule in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5). Determine the concentration spectrophotometrically.
  • BHQ1-labeled molecule (Acceptor): Prepare a stock solution of the BHQ1-labeled molecule in the same buffer.
  • Buffer: Prepare a sufficient quantity of the assay buffer.

2. Experimental Setup:

  • Use a fluorescence spectrophotometer or plate reader capable of exciting R6G (e.g., at 525 nm) and measuring its emission (e.g., at 555 nm).
  • Use appropriate cuvettes or microplates with low autofluorescence.

3. Measurement Procedure:

  • Donor-only control: In a cuvette or well, add the R6G-labeled molecule to the desired final concentration in the assay buffer. Measure the fluorescence intensity (F_donor).
  • Quenching measurement: In a separate cuvette or well, add both the R6G-labeled molecule and the BHQ1-labeled molecule at the desired concentrations. Allow for any necessary incubation time for binding or hybridization to occur. Measure the fluorescence intensity (F_FRET).
  • Background control: Measure the fluorescence of the buffer alone to determine any background signal.

4. Data Analysis:

  • Background Subtraction: Subtract the background fluorescence from both F_donor and F_FRET measurements.
  • Calculate Quenching Efficiency (E): Use the following formula: E = 1 - (F_FRET / F_donor)

Visualizations

FRET_Mechanism R6G_ground R6G (S0) R6G_excited R6G (S1) R6G_ground->R6G_excited Excitation (Light Absorption) R6G_excited->R6G_ground Fluorescence BHQ1_excited BHQ1 (S1) R6G_excited->BHQ1_excited FRET (Non-radiative) BHQ1_ground BHQ1 (S0) BHQ1_excited->BHQ1_ground Heat Dissipation Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_conditions Experimental Conditions cluster_solution Resolution Start Low Quenching Efficiency Observed CheckPair Verify R6G-BHQ1 Pair & Spectral Overlap Start->CheckPair CheckDistance Confirm Probe/Conjugate Design (Distance) CheckPair->CheckDistance CheckConcentration Optimize R6G & BHQ1 Concentrations CheckDistance->CheckConcentration CheckBuffer Optimize Buffer (pH, Ionic Strength) CheckConcentration->CheckBuffer CheckReagents Check Reagent Purity & Integrity CheckBuffer->CheckReagents CheckPhotobleaching Minimize Photobleaching CheckReagents->CheckPhotobleaching Solution Quenching Efficiency Improved CheckPhotobleaching->Solution

References

Rhodamine 6G Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine 6G (R6G) usage. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent R6G degradation, with a focus on the role of aqueous ammonia (B1221849) and AMA (Aqueous Methylamine) in stabilizing R6G solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Rhodamine 6G (R6G) degradation in aqueous solutions?

A1: R6G degradation in aqueous solutions can be attributed to several factors:

  • Photobleaching: Irreversible photochemical destruction of the R6G molecule upon exposure to excitation light. This process is often mediated by reactions with molecular oxygen and the formation of radical ions, leading to a loss of fluorescence.[1]

  • Aggregation: In aqueous solutions, R6G molecules have a tendency to form non-fluorescent or weakly fluorescent dimers and higher-order aggregates.[2] This aggregation is a primary cause of fluorescence quenching, especially at higher concentrations.

  • pH-Dependent Effects: The fluorescence and stability of R6G are highly dependent on the pH of the solution. Both acidic and strongly alkaline conditions can lead to a decrease in fluorescence intensity. At very high pH values (pH > 10), the absorption cross-section, quantum efficiency, and excited-state lifetime of R6G have been shown to decrease.[3]

  • Photocatalytic Degradation: In the presence of certain semiconductor materials (like TiO₂) and light, R6G can undergo photocatalytic degradation.[4] The degradation pathway can involve N-demethylation and cleavage of the xanthene ring structure.[5][6]

Q2: How do aqueous ammonia and Aqueous Methylamine (AMA) help in preventing R6G degradation?

A2: While direct protocols for using aqueous ammonia or AMA as standard stabilizers for R6G are not extensively documented in scientific literature, their role is primarily understood through pH control. These weak bases can help maintain a neutral to slightly alkaline environment (pH 7-9). This pH range is often optimal for R6G stability and fluorescence in aqueous solutions by:

  • Minimizing Acid-Induced Quenching: Preventing the protonation of R6G that can occur in acidic conditions, which may lead to the formation of a less fluorescent spirolactam form.

  • Avoiding Strongly Alkaline-Induced Quenching: Preventing the solution from becoming too alkaline (pH > 10), which can lead to deprotonation and a subsequent decrease in fluorescence quantum yield and lifetime.[3]

By buffering the solution in an optimal pH range, aqueous ammonia and AMA can help mitigate some of the chemical degradation pathways that are accelerated at extreme pH values.

Q3: What is the optimal pH range for working with R6G in aqueous solutions?

A3: The optimal pH for R6G in aqueous solutions is generally in the neutral to slightly alkaline range. Studies on photocatalytic degradation have shown enhanced degradation in acidic conditions (pH 3-5) and more stable or intermediate degradation rates at neutral (pH 7) to slightly alkaline (pH 8-9) conditions.[7] However, it is crucial to avoid highly alkaline conditions (pH > 10), as this can lead to a significant decrease in fluorescence.[3] Therefore, a pH range of 7.0 to 9.0 is generally recommended for maintaining optimal fluorescence and stability.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid loss of fluorescence signal Photobleaching - Reduce the intensity of the excitation light source. - Minimize the exposure time of the sample to the light source. - Work in an oxygen-depleted environment or use an oxygen scavenger in your solution.[1] - Consider using an anti-fade reagent in your mounting medium for microscopy applications.
Low fluorescence intensity even at high concentrations Aggregation-induced quenching - Lower the concentration of the R6G solution. Aggregation is highly concentration-dependent. - Prepare fresh solutions before use, as aggregation can occur over time. - Ensure the pH of the solution is within the optimal range (7.0-9.0) to potentially reduce aggregation. While not a direct solution, pH can influence intermolecular forces.
Inconsistent fluorescence between experiments pH variability of the solution - Prepare a buffered R6G solution using a suitable buffer system to maintain a stable pH. - Use a weak base like a dilute solution of aqueous ammonia to adjust the pH to the optimal range (7.0-9.0). Start with a very low concentration and monitor the pH carefully. - Always measure and record the pH of your R6G solution for each experiment to ensure consistency.
Complete loss of color and fluorescence Chemical degradation - Check the compatibility of R6G with other chemicals in your solution. Strong oxidizing or reducing agents can degrade the dye. - Store R6G solutions in the dark and at a cool temperature to slow down chemical degradation. - Ensure the pH is not in a highly acidic or highly alkaline range, which can accelerate chemical breakdown.

Experimental Protocols

Protocol: Preparation of a pH-Adjusted Rhodamine 6G Aqueous Solution

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of Rhodamine 6G (e.g., 1 mM) in a high-purity solvent like ethanol (B145695) or methanol (B129727), where it is more stable and less prone to aggregation. R6G is highly soluble in methanol (400 g/L).[8]

    • Store the stock solution in a dark, airtight container at 4°C.

  • Working Solution Preparation:

    • Dilute the stock solution to the desired final concentration in high-purity water (e.g., deionized or distilled). A common issue is using too high a concentration, which promotes aggregation; for applications like fluorescence correlation spectroscopy, concentrations in the nanomolar range are recommended.

    • Gently mix the solution. Avoid vigorous shaking, which can introduce dissolved oxygen and promote photobleaching.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the aqueous R6G solution using a calibrated pH meter.

    • If the pH is acidic, add a very dilute solution of aqueous ammonia (e.g., 0.1 M) dropwise while gently stirring and monitoring the pH.

    • Adjust the pH to be within the 7.0 to 9.0 range.

    • Be cautious not to overshoot the target pH, as highly alkaline conditions can be detrimental.

  • Final Preparation and Use:

    • Use the freshly prepared and pH-adjusted solution for your experiment as soon as possible.

    • If the solution needs to be stored for a short period, keep it in the dark and refrigerated.

Data Presentation

Table 1: Effect of pH on R6G Degradation and Fluorescence Properties

pH Range Effect on R6G Reference
Acidic (pH < 7) Increased photocatalytic degradation. Potential for protonation and formation of less fluorescent species.[7]
Neutral (pH ≈ 7) Generally stable with high fluorescence. Optimal for some applications, but can also be the point of most significant quenching by certain materials like graphene oxide.[7][9]
Slightly Alkaline (pH 8-9) Intermediate to low photocatalytic degradation. Generally good stability and fluorescence.[7]
Strongly Alkaline (pH > 10) Decreased absorption cross-section, quantum efficiency, and excited-state lifetime. Increased rate of photocatalytic degradation in some systems.[3][10]

Visualizations

R6G_Degradation_Pathways cluster_concentration Concentration-Dependent cluster_light Light-Induced cluster_pH pH-Dependent R6G Rhodamine 6G (Fluorescent Monomer) Aggregates Dimers/Trimers (Non-fluorescent) R6G->Aggregates High Concentration Photobleached Degradation Products (Non-fluorescent) R6G->Photobleached Excitation Light + O2 Protonated Protonated R6G (Reduced Fluorescence) R6G->Protonated Low pH (Acidic) Deprotonated Deprotonated R6G (Reduced Fluorescence) R6G->Deprotonated High pH (Alkaline)

Overview of Rhodamine 6G degradation pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_stabilization Stabilization (pH Adjustment) cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare R6G Stock (e.g., in Ethanol) Working Dilute to Working Conc. in Aqueous Buffer Stock->Working MeasurepH Measure pH Working->MeasurepH AdjustpH Adjust pH to 7.0-9.0 (e.g., with dilute aq. Ammonia) MeasurepH->AdjustpH Experiment Perform Experiment (e.g., Fluorescence Measurement) AdjustpH->Experiment Analysis Analyze Results Experiment->Analysis

References

Side product formation during R6G phosphoramidite chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 6G (R6G) phosphoramidite (B1245037) in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of R6G-labeled oligonucleotides.

Issue 1: Low Coupling Efficiency of R6G Phosphoramidite

Low coupling efficiency is often indicated by a weak trityl signal after the coupling step and can be confirmed by HPLC and Mass Spectrometry analysis of the final product, which will show a high proportion of truncated sequences (n-1, n-2, etc.).[1][2]

Potential Cause Recommended Action
Presence of Moisture Water is a primary inhibitor of the coupling reaction, as it hydrolyzes the activated phosphoramidite.[2] Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous (<30 ppm water).[2] Consider drying dissolved phosphoramidite solutions with 3Å molecular sieves overnight before use.[2]
Degraded R6G Phosphoramidite R6G phosphoramidite is sensitive to heat, light, and moisture.[3] Store the solid phosphoramidite at -20°C in the dark and under an inert atmosphere.[3] For solutions, store at -20°C and use within a few weeks for optimal performance.[4] Allow the reagent to warm to room temperature before opening to prevent condensation.[4]
Suboptimal Activator The choice and concentration of the activator are crucial. While standard activators like Tetrazole can be used, more reactive activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may improve efficiency for sterically hindered phosphoramidites like R6G.[5] However, overly acidic activators can cause premature detritylation.[6]
Insufficient Coupling Time Dye phosphoramidites are bulkier than standard nucleoside phosphoramidites and may require longer coupling times.[7] A standard coupling time for R6G phosphoramidite is 10 minutes.[3] If low efficiency persists, consider extending the coupling time or performing a double coupling.[2]
Instrument Fluidics Issues Blockages or leaks in the synthesizer can lead to improper reagent delivery. Perform regular maintenance and check for consistent flow rates.

Issue 2: Unexpected Peaks in HPLC/MS after Deprotection

The appearance of unexpected peaks in the analytical results of the purified oligonucleotide can indicate the formation of side products.

Observation Potential Cause Recommended Action
Peak corresponding to a colorless, non-fluorescent product Formation of a spirolactam derivative of R6G. This is a known side product when using amine-based deprotection reagents like aqueous ammonia (B1221849) or AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine).[8]AVOID the use of aqueous ammonia and AMA for deprotection of R6G-labeled oligonucleotides, as they can cause complete and irreversible degradation of the dye.[3] Use the recommended deprotection method: a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C.[3]
Multiple peaks close to the main product Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone.Ensure the deprotection time and temperature are adequate for the nucleobase protecting groups used in the synthesis. For the recommended tert-Butylamine/water deprotection, an overnight incubation at 55°C is advised.[3]
Broad peaks or a smear Degradation of the R6G dye during synthesis or deprotection.Protect the phosphoramidite and the synthesis column from prolonged exposure to light.[3] Ensure the correct, milder deprotection conditions are used.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for R6G phosphoramidite?

A1: R6G phosphoramidite should be stored at -20°C in a desiccated, dark environment under an inert atmosphere (e.g., argon).[3] For transportation, it can be kept at room temperature for up to two weeks.[3] Once in solution with anhydrous acetonitrile, it is best to use it promptly, although storage at -20°C for a short period is possible.[4]

Q2: Why can't I use standard ammonium hydroxide for deprotection of my R6G-labeled oligonucleotide?

A2: Rhodamine dyes, including R6G, are unstable in the presence of primary amines like ammonia and methylamine (B109427) at elevated temperatures.[9][10] These conditions lead to the formation of a non-fluorescent spirolactam, which is an irreversible side reaction that quenches the dye's fluorescence.[8][]

Q3: What is the recommended deprotection procedure for R6G-labeled oligonucleotides?

A3: The recommended deprotection method is to use a solution of tert-Butylamine in water (1:3 v/v) and incubate overnight at 55°C.[3] This method is milder and avoids the degradation of the R6G dye.

Q4: My R6G-labeled oligonucleotide has a lower than expected fluorescence intensity. What could be the cause?

A4: This could be due to several factors:

  • Degradation during deprotection: As mentioned, using ammonia-based reagents will destroy the fluorophore.

  • Oxidation: The phosphite (B83602) triester formed during coupling is susceptible to oxidation, and the dye itself can also be oxidized. Ensure that the oxidation step in your synthesis cycle is efficient and that you are using fresh oxidizing agent.

  • Purification issues: Inefficient purification can leave quenching impurities in the final product. HPLC purification is recommended for fluorescently labeled oligonucleotides.[8][12]

Q5: Can I incorporate R6G phosphoramidite internally in an oligonucleotide sequence?

A5: Yes, R6G phosphoramidite can be incorporated at the 5'-terminus or internally within an oligonucleotide sequence. The bulky nature of the dye may slightly perturb the duplex stability, which should be considered in your experimental design.

Quantitative Data

While specific quantitative data for R6G phosphoramidite is not always available in peer-reviewed literature, the following tables provide illustrative data based on general knowledge of dye phosphoramidite chemistry and published information on analogous compounds.

Table 1: Illustrative Coupling Efficiencies with Different Activators

ActivatorTypical ConcentrationpKaExpected Coupling Efficiency for Dye PhosphoramiditesNotes
1H-Tetrazole0.45 M4.9>98%Standard, widely used activator. May require longer coupling times for bulky phosphoramidites.[6]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M4.3>99%More acidic and provides faster coupling kinetics than Tetrazole.[6]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2>99%Less acidic than Tetrazole but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[13]

Table 2: Qualitative Comparison of Deprotection Methods on R6G-Oligonucleotide Purity

Deprotection ReagentConditionsResultReference
Aqueous AmmoniaRoom Temperature, overnightPartial formation of non-fluorescent spirolactam side product.[8]
AMA (Ammonia/Methylamine)Room Temperature, 2 hoursComplete conversion to non-fluorescent spirolactam side product.[8]
0.2 M NaOH in aq. MethanolNot specifiedClean deprotection with no major side products.[8]
t-Butylamine/Methanol/Water (1:1:2 v/v/v)55°C, overnightClean deprotection with no major side products.[8]
t-Butylamine/Water (1:3 v/v)55°C, overnightRecommended for complete and safe deprotection of R6G.[3][3]

Experimental Protocols

Protocol 1: Coupling of R6G Phosphoramidite

This protocol assumes a standard automated solid-phase oligonucleotide synthesis cycle.

  • Preparation:

    • Dissolve R6G phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • To ensure anhydrous conditions, consider adding a layer of activated 3Å molecular sieves to the bottom of the vial and letting it stand overnight before placing it on the synthesizer.[2]

  • Synthesis Cycle Modification:

    • For the cycle where R6G is to be incorporated, modify the standard protocol to extend the coupling time.

    • Coupling Step: Deliver the activated R6G phosphoramidite solution (using an appropriate activator such as 0.25 M ETT) to the synthesis column. Allow the coupling reaction to proceed for 10 minutes .[3]

    • For particularly long oligonucleotides or if coupling efficiency is a known issue, a "double coupling" step can be implemented, where the coupling step is repeated before proceeding to capping and oxidation.[2]

  • Post-Coupling:

    • Proceed with the standard capping and oxidation steps of the synthesis cycle.

Protocol 2: Deprotection and Cleavage of R6G-Labeled Oligonucleotides

  • Reagent Preparation:

    • Prepare the deprotection solution by mixing one part tert-Butylamine with three parts water (1:3 v/v).

  • Cleavage and Deprotection:

    • After completion of the synthesis, dry the solid support (CPG) thoroughly.

    • Transfer the CPG to a screw-cap vial.

    • Add the tert-Butylamine/water solution to the vial, ensuring the CPG is fully submerged.

    • Seal the vial tightly and place it in a heating block or oven at 55°C overnight (approximately 16 hours).[3]

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Wash the CPG with a small amount of water and combine the wash with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

  • Purification:

    • Resuspend the dried oligonucleotide in a suitable buffer for purification.

    • Purify the R6G-labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) to remove failure sequences and any remaining small molecule impurities.[8][12]

Visualizations

R6G_Side_Product_Formation R6G_Oligo R6G-Labeled Oligonucleotide (on support, protected) Deprotection Deprotection Step R6G_Oligo->Deprotection Desired_Product Desired Fluorescent R6G-Oligonucleotide Deprotection->Desired_Product t-Butylamine/Water (Recommended) Side_Product Non-Fluorescent Spirolactam Side Product Deprotection->Side_Product Aqueous Ammonia or AMA (Not Recommended)

Caption: Deprotection pathways for R6G-labeled oligonucleotides.

Troubleshooting_Workflow Start Low Yield or Purity of R6G-Oligo Check_Coupling Analyze Coupling Efficiency (Trityl/HPLC/MS) Start->Check_Coupling Low_Coupling Low Coupling Check_Coupling->Low_Coupling Yes Good_Coupling Good Coupling Check_Coupling->Good_Coupling No Check_Moisture Check Reagent Anhydrousness Low_Coupling->Check_Moisture Check_Deprotection Review Deprotection Protocol Good_Coupling->Check_Deprotection Check_Amidite Check Phosphoramidite Age/Storage Check_Moisture->Check_Amidite Dry Optimize_Coupling Optimize Coupling Time/ Activator Check_Amidite->Optimize_Coupling Fresh Solution Improved Yield/Purity Optimize_Coupling->Solution Incorrect_Deprotection Incorrect Reagents/ Conditions Check_Deprotection->Incorrect_Deprotection Incorrect Check_Deprotection->Solution Correct Correct_Deprotection Use t-Butylamine/Water 55°C Overnight Incorrect_Deprotection->Correct_Deprotection Correct_Deprotection->Solution

Caption: Troubleshooting workflow for R6G oligonucleotide synthesis.

References

Impact of R6G labeling on oligonucleotide melting temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 6G (R6G)-labeled oligonucleotides. The focus is on the impact of R6G labeling on oligonucleotide melting temperature (Tm) and related experimental considerations.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and experimental use of R6G-labeled oligonucleotides.

Issue 1: Unexpected Melting Temperature (Tm)

Symptom Possible Cause Suggested Solution
Observed Tm is significantly different from the calculated Tm for the unlabeled oligonucleotide. R6G, like other fluorescent dyes, can alter the thermal stability of the DNA duplex. The effect can be stabilizing or destabilizing depending on the dye's structure, its point of attachment, the linker chemistry, and the local sequence context.[1]- Empirically determine the Tm of the R6G-labeled oligonucleotide using UV-Vis spectrophotometry or fluorescence melting curve analysis. - When designing experiments, consider that the calculated Tm of the unlabeled oligo is only an estimate. - If possible, run a control experiment with the unlabeled version of the oligonucleotide to directly measure the ∆Tm.
Melting transition is broad or shows multiple transitions. - The sample may contain impurities, such as shorter, truncated oligonucleotide sequences or residual salts from synthesis and purification. - The presence of multiple conformations of the R6G-DNA complex.[2] - Inappropriate buffer conditions (e.g., low salt concentration) can lead to a less cooperative melting transition.[3]- Ensure high purity of the labeled oligonucleotide using an appropriate purification method like HPLC.[4][5] - Optimize buffer conditions, ensuring an adequate salt concentration (e.g., 100-150 mM NaCl) to facilitate clear duplex formation. - Perform denaturation and slow annealing of the sample before the melting experiment to favor the most stable conformation.

Issue 2: Low or Unstable Fluorescence Signal

Symptom Possible Cause Suggested Solution
Fluorescence intensity is lower than expected. - Quenching by DNA: R6G fluorescence is known to be quenched upon interaction with DNA, particularly with guanine (B1146940) residues.[6] - Aggregation: At high concentrations, R6G can form non-fluorescent dimers and other aggregates.[7][8] - Incorrect buffer pH: The fluorescence of many dyes is pH-sensitive.- If possible, design sequences to avoid placing guanines in close proximity to the R6G label. - Work at lower oligonucleotide concentrations to minimize aggregation. - Ensure the experimental buffer pH is within the optimal range for R6G fluorescence (typically around neutral pH).
Fluorescence signal is unstable or photobleaches quickly. - Photobleaching: R6G, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light. - Reaction with contaminants: Residual chemicals from synthesis or purification might react with and degrade the dye.- Minimize the exposure of the sample to the excitation light source. - Use an anti-photobleaching agent in the buffer if compatible with the experiment. - Ensure the final oligonucleotide preparation is free from any reactive contaminants.

Issue 3: Inefficient Labeling or Purification

Symptom Possible Cause Suggested Solution
Low yield of labeled oligonucleotide after conjugation reaction. - Hydrolysis of NHS-ester: The N-hydroxysuccinimide (NHS) ester of R6G is moisture-sensitive and can hydrolyze, rendering it unreactive towards the amino-modified oligonucleotide.[9] - Incorrect reaction buffer: The pH of the labeling buffer is critical for the reaction between the NHS-ester and the primary amine. A pH that is too low will result in a protonated, unreactive amine. - Presence of primary amines in buffers: Buffers containing primary amines (e.g., Tris) will compete with the amino-modified oligonucleotide for the NHS-ester.[9]- Store the R6G-NHS ester under dry conditions and allow it to come to room temperature before opening to prevent condensation.[9] - Use a labeling buffer with a pH between 8.0 and 9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate). - Ensure all buffers used in the labeling reaction are free of primary amines.
Difficulty in separating labeled from unlabeled oligonucleotide. - The hydrophobicity of the labeled and unlabeled oligonucleotides may not be sufficiently different for effective separation by reverse-phase HPLC.- Optimize the HPLC gradient to achieve better separation. - Consider using a different purification method, such as ion-exchange HPLC, which separates based on charge, or polyacrylamide gel electrophoresis (PAGE) for high-purity applications.[4][5]

Frequently Asked Questions (FAQs)

Q1: How does R6G labeling affect the melting temperature (Tm) of my oligonucleotide?

A1: The addition of a fluorescent dye like R6G to an oligonucleotide can alter its melting temperature. The magnitude and direction of this change (increase or decrease in Tm) are not easily predicted as they depend on several factors, including the specific dye, the point of attachment, the linker used, and the oligonucleotide sequence. In some cases, the dye can intercalate between base pairs or interact with the grooves of the duplex, which can lead to stabilization (increase in Tm). In other cases, the bulky dye can disrupt base stacking, leading to destabilization (decrease in Tm).[1] It is always recommended to experimentally determine the Tm of a dye-labeled oligonucleotide rather than relying on the calculated Tm of the unlabeled sequence.

Q2: Why is the fluorescence of my R6G-labeled probe quenched when it binds to its target?

A2: R6G fluorescence can be quenched through a process known as photoinduced electron transfer (PET) when it is in close proximity to certain nucleobases, particularly guanine.[6] When the R6G-labeled probe hybridizes to a target strand containing guanines near the dye, the electron-rich guanine can interact with the excited state of the R6G molecule, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. This property is sometimes exploited in the design of hybridization probes where a change in fluorescence upon binding is the desired signal.

Q3: What is the best way to purify my R6G-labeled oligonucleotide?

A3: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying dye-labeled oligonucleotides.[5][10] Reverse-phase HPLC (RP-HPLC) is often used and separates molecules based on their hydrophobicity. The addition of the relatively hydrophobic R6G dye increases the retention time of the labeled oligonucleotide compared to the unlabeled failure sequences, allowing for good separation.[5] For sequences that are difficult to purify by RP-HPLC, anion-exchange HPLC (AEX-HPLC), which separates based on the number of phosphate (B84403) groups, can be a valuable alternative.[4]

Q4: Can I use a standard spectrophotometer to determine the Tm of my R6G-labeled oligonucleotide?

A4: Yes, a UV-Vis spectrophotometer equipped with a temperature controller is a standard method for determining the Tm of both labeled and unlabeled oligonucleotides.[11][12] The melting process is monitored by measuring the change in absorbance at 260 nm as the temperature is increased. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.[11]

Q5: What is fluorescence melting curve analysis and how does it work for R6G-labeled probes?

A5: Fluorescence melting curve analysis is a technique used to determine the Tm of a nucleic acid duplex by monitoring the change in fluorescence of a dye as the temperature is increased.[13] For an R6G-labeled probe that experiences quenching upon hybridization, the fluorescence will be low at temperatures where the probe is bound to its target. As the temperature increases and the duplex melts, the R6G is released from the quenching environment of the target strand, resulting in an increase in fluorescence. The Tm is determined from the inflection point of this fluorescence transition. This method is often performed in a real-time PCR instrument.[14][15]

Quantitative Data

While the precise impact of R6G labeling on oligonucleotide Tm is sequence-dependent and not extensively tabulated in the literature, the following table summarizes the general effects that fluorescent dyes can have on duplex stability.

Type of Effect Change in Tm (ΔTm) Potential Mechanism Reference
Stabilizing Increase of up to several °CIntercalation of the dye between base pairs, or binding in the major or minor groove, leading to enhanced stacking interactions.[1]
Destabilizing Decrease of up to several °CSteric hindrance from the bulky dye disrupting base stacking and helix geometry.[1]
Neutral Minimal changeThe dye is positioned in a way that it does not significantly interact with the duplex, for example, via a long, flexible linker.[1]

Note: The actual ΔTm for an R6G-labeled oligonucleotide should be determined empirically.

Experimental Protocols

1. Determination of Melting Temperature (Tm) by UV-Vis Spectrophotometry

This protocol describes the determination of the Tm of a double-stranded DNA duplex, one strand of which is labeled with R6G.

Materials:

  • R6G-labeled oligonucleotide

  • Complementary unlabeled oligonucleotide

  • Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized R6G-labeled and unlabeled oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Determine the precise concentration of each stock solution by measuring the absorbance at 260 nm.

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equal molar amounts of the R6G-labeled and unlabeled oligonucleotides in Melting Buffer to a final duplex concentration of 1-5 µM.

    • Heat the solution to 95 °C for 5 minutes.

    • Allow the solution to slowly cool to room temperature over several hours to ensure proper annealing.

  • UV-Vis Measurement:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Blank the instrument with the Melting Buffer.

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled holder.

    • Set up a temperature ramp from a starting temperature well below the expected Tm (e.g., 25 °C) to a temperature well above the Tm (e.g., 95 °C). A typical ramp rate is 1 °C/minute.[16]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5 or 1 °C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

    • The Tm is the temperature at the midpoint of the transition. This can be determined by finding the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.

    • Alternatively, the Tm can be determined as the peak of the first derivative of the melting curve.[12]

2. Determination of Melting Temperature (Tm) by Fluorescence Melting Curve Analysis

This protocol is suitable for R6G-labeled probes that exhibit a change in fluorescence upon hybridization and can be performed in a real-time PCR instrument.

Materials:

  • R6G-labeled oligonucleotide probe

  • Complementary target oligonucleotide

  • Melting Buffer (as above)

  • Real-time PCR instrument with melting curve analysis capability

  • Appropriate optical plates or tubes for the instrument

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the R6G-labeled probe and its complementary target in Melting Buffer. Typical concentrations are in the nanomolar to low micromolar range.

    • Include a no-target control (probe only) to assess the background fluorescence.

    • Aliquot the reaction mixture into the wells of the optical plate or tubes.

  • Instrument Protocol:

    • Set up a melting curve protocol on the real-time PCR instrument.

    • The protocol should include an initial denaturation step (e.g., 95 °C for 1-2 minutes) to ensure all strands are dissociated.

    • Follow this with an annealing step at a temperature well below the expected Tm (e.g., 40 °C for 5-10 minutes) to allow for duplex formation.

    • Finally, program a gradual temperature ramp from the annealing temperature to a temperature above the Tm (e.g., 40 °C to 95 °C), with continuous fluorescence monitoring. The ramp rate should be slow (e.g., 0.1-0.5 °C/second) to ensure thermal equilibrium at each step.[17]

  • Data Analysis:

    • The instrument software will generate a melting curve by plotting fluorescence versus temperature.

    • The software will also typically calculate the first derivative of the melting curve (-d(Fluorescence)/dT).

    • The Tm is the temperature at which the rate of change in fluorescence is maximal, which corresponds to the peak of the negative first derivative plot.[17]

Visualizations

Experimental_Workflow_UV_Vis_Tm cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_oligo Prepare Oligo Stocks (R6G-labeled & Unlabeled) anneal Anneal Duplex (Heat & Slow Cool) prep_oligo->anneal Equal Molar Ratio setup_spectro Setup Spectrophotometer (Absorbance at 260 nm) anneal->setup_spectro Transfer to Cuvette run_melt Run Temperature Ramp (e.g., 25-95°C) setup_spectro->run_melt plot_curve Plot Absorbance vs. Temp run_melt->plot_curve Generate Data calc_tm Determine Tm (Midpoint or 1st Derivative) plot_curve->calc_tm

Caption: Workflow for Tm determination using UV-Vis spectrophotometry.

Troubleshooting_Tm_Issues cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Tm Observed cause1 Inherent Dye Effect start->cause1 cause2 Sample Impurity start->cause2 cause3 Suboptimal Buffer start->cause3 sol1 Empirically Determine Tm (UV-Vis or Fluorescence) cause1->sol1 sol2 Purify Oligo (e.g., HPLC) cause2->sol2 sol3 Optimize Buffer (e.g., Salt Conc.) cause3->sol3

Caption: Troubleshooting logic for unexpected melting temperatures.

References

Technical Support Center: Stability of R6G Labeled Probes to Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Rhodamine 6G (R6G) labeled probes in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photobleaching and ensure the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for R6G-labeled probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Rhodamine 6G, upon exposure to excitation light.[1] This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of experimental data, particularly in applications requiring prolonged imaging or high-intensity illumination.[1][2] For R6G, this degradation can occur through reactions with molecular oxygen and the formation of radical ions.[1][3][4]

Q2: What are the primary factors that influence the photostability of R6G?

A2: The rate of R6G photobleaching is influenced by several key factors:

  • Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.[1][5]

  • Exposure Time: Longer exposure to excitation light increases the probability of photobleaching.[1]

  • Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that degrade the R6G molecule.[1][5]

  • Local Chemical Environment: The solvent, pH, and the presence of oxidizing or reducing agents can significantly impact photostability.[1][6]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions that contribute to photobleaching.[1][6]

Q3: How does the photostability of R6G compare to other common fluorophores?

A3: R6G is known for its remarkably high photostability compared to some other common dyes like fluorescein.[7] It exhibits a high fluorescence quantum yield, often cited as around 0.95 in ethanol, which contributes to its bright signal and overall performance.[8][9][10] However, like all fluorophores, it is still susceptible to photobleaching under intense or prolonged illumination.[2][11]

Q4: What are antifade reagents and how do they protect R6G-labeled probes?

A4: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching.[1][5][12][13] They work by scavenging for reactive oxygen species (ROS) or quenching triplet state fluorophores, which are highly reactive and prone to degradation.[14] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[12][15] Using a mounting medium containing an antifade reagent can significantly prolong the fluorescent signal of R6G probes during imaging.[13][16][17]

Q5: Can the choice of mounting medium affect the fluorescence of R6G?

A5: Yes, the mounting medium plays a crucial role. In addition to containing antifade reagents, the pH, viscosity, and ionic strength of the mounting medium can influence the fluorescence emission of R6G.[12] Many commercial mounting media are formulated with an alkaline pH to enhance fluorescence.[12] It is important to choose a mounting medium that is compatible with your specific experimental conditions and imaging modality.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with R6G-labeled probes.

Problem Possible Cause(s) Suggested Solution(s)
Rapid signal loss during imaging High excitation light intensity.Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[1][5][11] Use neutral density filters to attenuate the light source.[1][11]
Prolonged exposure time.Use the shortest possible exposure time for image acquisition.[1][11]
High oxygen concentration in the sample.Use a mounting medium containing an oxygen scavenger system.[1]
Absence of antifade reagent.Use a commercial or homemade antifade mounting medium.[1][13][16][17]
Weak initial fluorescence signal Low probe concentration.Optimize the staining protocol to ensure adequate labeling.
Inefficient labeling.Verify the conjugation of R6G to the probe and ensure complete removal of unbound dye through thorough washing steps.[1]
Mismatched excitation/emission filters.Ensure that the microscope's filter set is appropriate for the excitation and emission spectra of R6G (Excitation max ~524 nm, Emission max ~550 nm).[7][9]
High background fluorescence Autofluorescence from the sample or substrate.Image an unstained control sample to assess the level of autofluorescence. If significant, consider spectral unmixing techniques.[1]
Incomplete removal of unbound R6G probes.Ensure thorough washing of the sample after staining.[1]
Inconsistent fluorescence intensity across the sample or between experiments Uneven illumination.Check the alignment of the microscope's light path.
Different rates of photobleaching.Standardize imaging parameters (light intensity, exposure time, acquisition rate) for all samples and across all experiments.[18]

Quantitative Data Summary

The following tables summarize key photophysical properties of Rhodamine 6G.

Table 1: Photophysical Properties of Rhodamine 6G

PropertyValueSolventReference
Molar Extinction Coefficient 116,000 cm⁻¹M⁻¹Ethanol[8]
Fluorescence Quantum Yield (Φf) ~0.95Ethanol[8][9][10]
Absorption Maximum (λabs) ~524 nmEthanol[7]
Emission Maximum (λem) ~550 nmEthanol[9]
Photobleaching Survival Time Constant (τ) 85.6 ± 10.0 sIn POPC GUVs[3][14]

Experimental Protocols

Protocol 1: Basic Photobleaching Assessment of R6G-Labeled Probes

This protocol provides a general workflow for assessing the photostability of your R6G-labeled probes under your specific experimental conditions.

  • Sample Preparation: Prepare your sample stained with the R6G-labeled probe according to your standard protocol. Mount the sample in a suitable mounting medium, preferably one containing an antifade reagent.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for R6G (e.g., FITC/GFP filter set).

    • Set the excitation intensity and camera exposure time to levels that you would typically use for your experiments.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Acquire a time-lapse series of images of the same ROI with continuous illumination. The time interval between images will depend on the rate of photobleaching.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.

    • From this plot, you can determine the photobleaching rate and the half-life of the fluorescence signal (the time it takes for the intensity to decrease to 50% of its initial value).

Visualizations

Experimental_Workflow_Photobleaching_Assessment Experimental Workflow for Photobleaching Assessment cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis stain Stain sample with R6G-labeled probe mount Mount sample in antifade medium stain->mount setup Set up microscope (filters, intensity, exposure) mount->setup acquire Acquire time-lapse image series of ROI setup->acquire measure Measure fluorescence intensity in ROI acquire->measure plot Plot normalized intensity vs. time measure->plot determine Determine photobleaching rate and half-life plot->determine

Caption: Workflow for assessing R6G photostability.

Troubleshooting_Logic_Rapid_Signal_Loss Troubleshooting Rapid Signal Loss cluster_causes Potential Causes cluster_solutions Solutions start Problem: Rapid Signal Loss cause1 High Excitation Intensity? start->cause1 cause2 Long Exposure Time? start->cause2 cause3 No Antifade Reagent? start->cause3 solution1 Reduce Light Intensity (e.g., ND filters) cause1->solution1 Yes solution2 Decrease Exposure Time cause2->solution2 Yes solution3 Use Antifade Mounting Medium cause3->solution3 Yes

Caption: Troubleshooting logic for rapid signal decay.

References

Validation & Comparative

A Comparative Guide to R6G, HEX, and JOE Dyes for qPCR Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the precision of quantitative real-time PCR (qPCR), the selection of appropriate fluorescent dyes for probes is a critical determinant of experimental success. This guide provides an objective comparison of three commonly used fluorescent dyes—Rhodamine 6G (R6G), HEX (hexachlorofluorescein), and JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein)—for use in qPCR probes. We will delve into their spectral properties, performance characteristics, and provide a general experimental framework for their application.

Spectral Properties

The spectral characteristics of a fluorophore are fundamental to its suitability for a specific qPCR instrument and for multiplexing applications. The excitation and emission maxima of R6G, HEX, and JOE fall within a similar range of the visible spectrum, making them potential alternatives for one another in certain applications.

DyeExcitation Max (nm)Emission Max (nm)Recommended Quencher(s)
Rhodamine 6G (R6G) ~525 - 530~548 - 565BHQ-1
HEX ~533 - 535~549 - 559BHQ-1
JOE ~520 - 525~545 - 550BHQ-1

Performance Comparison

While spectral properties are a key consideration, the ultimate performance of a dye in a qPCR assay is the most critical factor. Direct, side-by-side comparisons in the peer-reviewed literature are not abundant, but some studies and technical documents provide insights into their relative performance.

A notable study involving a direct comparison of qPCR traces for probes labeled with R6G, HEX, and JOE revealed differences in their fluorescence background and signal intensity. The R6G-labeled probes were observed to have the lowest fluorescence background, which can contribute to a higher signal-to-noise ratio. In contrast, probes labeled with HEX were reported to exhibit a higher background fluorescence[1]. A higher relative increase in fluorescence, as was noted for R6G, can lead to more reliable detection of low-copy number targets and potentially earlier threshold cycles (Ct)[1].

It is important to note that the performance of these dyes can also be influenced by the specific oligonucleotide sequence of the probe and the choice of quencher[2][3][4]. For instance, the flexibility of the linker arm attaching the JOE dye to an oligonucleotide has been shown to affect its fluorescence quantum yield[2][3][4].

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of how these dyes function in a qPCR assay, the following diagrams illustrate the mechanism of a typical hydrolysis probe and a general experimental workflow.

qPCR_Probe_Mechanism qPCR Hydrolysis Probe Mechanism cluster_pre_pcr Initial State (No Fluorescence) cluster_pcr_cycle During PCR Amplification cluster_post_pcr Fluorescence Generation Probe Intact Probe (Reporter + Quencher) Reporter Reporter Dye (e.g., R6G, HEX, JOE) Quencher Quencher Annealing Probe Anneals to Target DNA Probe->Annealing Extension Taq Polymerase Extends Primer Annealing->Extension Cleavage 5'->3' Exonuclease Activity of Taq Polymerase Cleaves Probe Extension->Cleavage Separation Reporter and Quencher are Separated Cleavage->Separation Fluorescence Reporter Dye Fluoresces Separation->Fluorescence

Caption: Mechanism of a qPCR hydrolysis probe.

qPCR_Workflow General qPCR Experimental Workflow Start Experiment Design RNA_Isolation RNA Isolation and Quantification Start->RNA_Isolation cDNA_Synthesis (Optional) Reverse Transcription (for RNA targets) RNA_Isolation->cDNA_Synthesis Reaction_Setup qPCR Reaction Setup (Master Mix, Primers, Probe, Template) cDNA_Synthesis->Reaction_Setup qPCR_Run Perform qPCR on Real-Time PCR Instrument Reaction_Setup->qPCR_Run Data_Analysis Data Analysis (Cq values, Melt Curve, etc.) qPCR_Run->Data_Analysis End Results Interpretation Data_Analysis->End

Caption: A typical experimental workflow for qPCR.

Experimental Protocol: Gene Expression Analysis using TaqMan® Probes

This protocol provides a general framework for gene expression analysis using hydrolysis probes, such as those labeled with R6G, HEX, or JOE.

1. RNA Isolation and Quantification:

  • Isolate total RNA from cells or tissues using a validated method.

  • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • A typical reaction might include:

    • 1 µg of total RNA

    • 1 µL of reverse transcriptase

    • 4 µL of 5X reaction buffer

    • 2 µL of dNTP mix (10 mM)

    • 1 µL of random primers or oligo(dT) primers

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate according to the manufacturer's instructions (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

3. qPCR Reaction Setup:

  • Prepare a master mix for the number of reactions plus an overage to account for pipetting errors.

  • A typical 20 µL reaction may consist of:

    • 10 µL of 2X qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 1 µL of probe (5 µM)

    • 2 µL of cDNA template

    • 5 µL of nuclease-free water.

  • Aliquot the master mix into qPCR plate wells and then add the cDNA template.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

4. qPCR Cycling Conditions:

  • Program the real-time PCR instrument with the appropriate cycling conditions. A typical protocol might be:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (data collection step).

5. Data Analysis:

  • Analyze the amplification data to determine the quantification cycle (Cq) for each sample.

  • Perform relative quantification using the ΔΔCq method or generate a standard curve for absolute quantification.

Conclusion

The choice between R6G, HEX, and JOE for qPCR probes will depend on several factors, including the specific qPCR instrument and its available filter sets, the potential for multiplexing with other dyes, and the desired performance characteristics. While all three dyes are viable options, available data suggests that R6G may offer advantages in terms of lower background fluorescence, potentially leading to improved sensitivity in some assays. HEX and JOE remain widely used and effective reporter dyes. It is recommended that researchers perform initial validation experiments to determine the optimal dye for their specific assay and experimental conditions.

References

A Comparative Performance Analysis of R6G Labeled Probes Against Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Rhodamine 6G (R6G) is a widely used xanthene dye known for its high fluorescence quantum yield and photostability.[1][2][3] This guide provides an objective comparison of the performance of R6G labeled probes against other commonly used fluorescent dyes—Fluorescein (B123965), Cy3, and Cy5—supported by key photophysical data and detailed experimental protocols.

Quantitative Performance Comparison

The suitability of a fluorescent dye for a specific application is determined by its photophysical properties. The following table summarizes key performance metrics for R6G and other popular fluorophores.

PropertyRhodamine 6G (R6G)FluoresceinCy3Cy5
Excitation Maximum (λex) ~528 nm~488 nm[4]~550 nm~649 nm[5][6]
Emission Maximum (λem) ~566 nm[3]~525 nm[7]~570 nm~667 nm[6]
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~116,000~70,000[4]~150,000~250,000[4][5][6]
Fluorescence Quantum Yield (Φf) ~0.95 (in ethanol)[1][2]~0.93[4]~0.15~0.27[6]
Relative Photostability High[1][3]Low[4]Moderate to High[8]High[4]

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to biomolecules.[5]

Key Performance Insights

Rhodamine 6G (R6G) stands out for its exceptionally high fluorescence quantum yield, approaching 0.95 in ethanol, making it one of the brightest and most efficient fluorescent dyes available.[1][2] It exhibits remarkable photostability, which is a significant advantage for experiments requiring long exposure times, such as fluorescence microscopy and single-molecule studies.[1][3][9]

Fluorescein is a widely used green fluorescent dye, primarily due to its high quantum yield and water solubility.[2][4] However, its major drawback is its low photostability, making it susceptible to rapid photobleaching under prolonged illumination.[4] Its fluorescence is also known to be pH-sensitive.

Cy3 is a cyanine (B1664457) dye that provides bright, orange fluorescence and is a popular choice for labeling nucleic acids and proteins.[10] It offers a good balance of brightness and photostability, often outperforming fluorescein in long-term imaging experiments.[8]

Cy5 is a far-red fluorescent dye, which is particularly advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[5] It possesses a very high molar extinction coefficient, meaning it absorbs light very efficiently, and exhibits high photostability.[4][5] However, its quantum yield is considerably lower than that of R6G and fluorescein.[4][5]

Experimental Protocols

Accurate and reproducible assessment of fluorescent probe performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize the photophysical properties of fluorescent probes.

Measurement of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

  • Preparation of Stock Solution: Prepare a stock solution of the fluorescent dye of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations typically ranging from 1 µM to 10 µM.

  • Spectrophotometry: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the line (slope = ε × path length).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The comparative method is most commonly used.

  • Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the test probe (e.g., quinine (B1679958) sulfate (B86663) or Rhodamine 6G).[2][11]

  • Solution Preparation: Prepare dilute solutions of both the standard and the test probe in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to prevent inner filter effects.[5]

  • Spectrofluorometry: Using a spectrofluorometer, measure the fluorescence emission spectra of both the standard and the test probe. It is crucial to use the same excitation wavelength and instrument settings for both measurements.[11]

  • Calculation: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the test probe. The quantum yield of the test probe (Φ_sample) is calculated using the following equation[11]:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability refers to a fluorophore's ability to resist photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light.

  • Sample Preparation: Prepare samples of the different fluorophores, for example, by labeling cells or immobilizing the dyes on a glass slide.

  • Microscopy Setup: Use a fluorescence microscope with the appropriate laser lines and emission filters for each dye. The illumination power should be kept constant across all experiments.[4]

  • Time-Lapse Imaging: Acquire a time-lapse series of images by continuously illuminating the sample.

  • Data Analysis: Select a region of interest (ROI) and measure the mean fluorescence intensity within that ROI for each time point. Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined by fitting the decay curve to an exponential function. A longer half-life indicates greater photostability.[4]

Visualizing Key Processes

To better understand the underlying principles and workflows, the following diagrams are provided.

Jablonski_Diagram cluster_0 Singlet Electronic States cluster_1 Triplet Electronic State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->T1 Photobleaching Pathway

Caption: A simplified Jablonski diagram illustrating the electronic state transitions involved in fluorescence and competing processes like photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_calc Data Calculation & Comparison prep Prepare Dye Solutions (R6G, Fluorescein, Cy3, Cy5) labeling Label Biomolecule or Prepare Slides prep->labeling abs Measure Absorbance (UV-Vis Spectrophotometer) labeling->abs em Measure Emission (Spectrofluorometer) labeling->em photo Time-Lapse Imaging (Fluorescence Microscope) labeling->photo calc_e Calculate Molar Extinction Coefficient (ε) abs->calc_e calc_q Calculate Quantum Yield (Φ) em->calc_q calc_p Determine Photostability (Half-life t½) photo->calc_p compare Comparative Data Table calc_e->compare calc_q->compare calc_p->compare

Caption: General experimental workflow for the comparative analysis of fluorescent dye performance.

References

A Comparative Guide to R6G and TAMRA as FRET Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rhodamine 6G (R6G) and Carboxytetramethylrhodamine (TAMRA) for use as Förster Resonance Energy Transfer (FRET) acceptors. The selection of an appropriate FRET acceptor is critical for the sensitivity and accuracy of various biological assays, including molecular interaction studies, immunoassays, and nucleic acid hybridization analysis. This document summarizes key performance characteristics, presents supporting data in a comparative format, and provides standardized experimental protocols to aid in the selection of the optimal fluorophore for your research needs.

I. Core Photophysical Properties

The efficiency of a FRET acceptor is largely determined by its photophysical properties, including its absorption spectrum, molar extinction coefficient, and quantum yield. The ideal acceptor will have a high molar extinction coefficient in the emission range of the donor fluorophore and a high fluorescence quantum yield.

PropertyRhodamine 6G (R6G)Carboxytetramethylrhodamine (TAMRA)Key Considerations for FRET
Typical Donor Fluorescein (B123965) (FAM, FITC)[1][2][3]Fluorescein (FAM, FITC)[4][5]The donor's emission spectrum must overlap with the acceptor's absorption spectrum.
Absorption Max (λ_abs) ~525 - 530 nm (in ethanol)[6][7]~555 - 565 nm[5][8]Determines the optimal wavelength for excitation of the acceptor.
Emission Max (λ_em) ~550 - 555 nm (in ethanol)[1]~580 nm[5][8]The emission wavelength of the acceptor, which is detected as the FRET signal.
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹ at 530 nm (in ethanol)[6][7]~91,000 cm⁻¹M⁻¹[9]A higher value indicates more efficient light absorption, which is desirable for a FRET acceptor.
Quantum Yield (Φ) ~0.95 (in ethanol)[6][7][10][11][12]Varies with conjugation and environment[13]A higher quantum yield results in a brighter acceptor emission upon energy transfer.

II. FRET Performance Comparison

The performance of a FRET pair is quantified by the Förster distance (R₀), which is the distance at which FRET efficiency is 50%. A larger R₀ allows for the detection of interactions over a greater distance.

FRET ParameterR6G as AcceptorTAMRA as AcceptorSignificance in FRET Experiments
Common FRET Pair Fluorescein - R6G6-FAM - TAMRA[5]The specific donor-acceptor pairing is crucial for optimal FRET.
Förster Distance (R₀) ~6.1 - 6.4 nm (with FITC as donor)[14]~5.5 nm (with Fluorescein as donor)[4]A larger R₀ indicates that FRET can occur over a longer distance, providing a wider dynamic range for measuring molecular proximity.
Spectral Overlap (J(λ)) High with Fluorescein emission[2]Good with 6-FAM emission[5]The degree of spectral overlap between the donor's emission and the acceptor's absorption directly influences the R₀ value.

III. Experimental Protocols

A. Protocol for Determining FRET Efficiency by Steady-State Fluorescence Spectroscopy

This protocol outlines a generalized method for measuring the FRET efficiency between a donor-acceptor pair, such as Fluorescein and R6G or TAMRA.

1. Sample Preparation:

  • Prepare a solution of the donor-labeled molecule (e.g., protein, DNA) at a known concentration in a suitable buffer.

  • Prepare a solution of the donor-acceptor labeled molecule at the same concentration and in the same buffer.

  • Prepare a solution of the acceptor-labeled molecule alone for control measurements.

2. Spectroscopic Measurements:

  • Using a spectrofluorometer, measure the fluorescence emission spectrum of the donor-only sample by exciting at the donor's absorption maximum (e.g., ~490 nm for Fluorescein).

  • Measure the fluorescence emission spectrum of the donor-acceptor sample using the same excitation wavelength.

  • Measure the fluorescence emission spectrum of the acceptor-only sample by exciting at the donor's excitation wavelength to assess direct excitation of the acceptor.

3. Data Analysis:

  • Correct all spectra for buffer fluorescence and any direct acceptor excitation.

  • The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor using the following equation:

    • E = 1 - (F_DA / F_D)

    • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

B. Protocol for Labeling Biomolecules with Amine-Reactive Dyes (NHS Esters)

This protocol provides a general procedure for conjugating R6G or TAMRA NHS esters to primary amines on proteins or amino-modified oligonucleotides.

1. Reagent Preparation:

  • Dissolve the biomolecule to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Immediately before use, dissolve the R6G or TAMRA NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

2. Conjugation Reaction:

  • Add the dissolved NHS ester to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for the specific application.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification:

  • Separate the labeled biomolecule from the unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

4. Characterization:

  • Determine the degree of labeling by measuring the absorbance of the labeled biomolecule at the absorption maximum of the dye and the biomolecule itself.

IV. Visualizations

FRET_Process cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Donor_GS Donor (Ground State) Donor_ES Donor (Excited State) Donor_GS->Donor_ES Excitation (Light Absorption) Donor_ES->Donor_GS Fluorescence Acceptor_ES Acceptor (Excited State) Donor_ES->Acceptor_ES FRET (Non-radiative) Acceptor_GS Acceptor (Ground State) Acceptor_ES->Acceptor_GS Acceptor Fluorescence

Caption: The Förster Resonance Energy Transfer (FRET) process.

FRET_Workflow A Sample Preparation (Donor-only, Acceptor-only, Donor-Acceptor) B Spectrofluorometer Setup (Set Excitation Wavelength) A->B C Measure Donor Emission (Donor-only sample) B->C D Measure FRET Signal (Donor-Acceptor sample) B->D E Control Measurement (Direct Acceptor Excitation) B->E F Data Analysis (Background Correction, FRET Efficiency Calculation) C->F D->F E->F

Caption: A typical experimental workflow for FRET analysis.

R6G_vs_TAMRA cluster_R6G R6G as FRET Acceptor cluster_TAMRA TAMRA as FRET Acceptor R6G_abs Absorption Max: ~525-530 nm R6G_ext High Extinction Coefficient: ~116,000 M⁻¹cm⁻¹ R6G_qy High Quantum Yield: ~0.95 R6G_r0 Longer Förster Distance: ~6.1-6.4 nm TAMRA_abs Absorption Max: ~555-565 nm TAMRA_ext Good Extinction Coefficient: ~91,000 M⁻¹cm⁻¹ TAMRA_qy Environment-Dependent Quantum Yield TAMRA_r0 Shorter Förster Distance: ~5.5 nm

References

A Researcher's Guide to R6G Labeled Probes for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of Rhodamine 6G (R6G) labeled probes against other commonly used fluorophores in gene expression analysis. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent dye is critical for the sensitivity and accuracy of gene expression analysis. This section compares the key photophysical properties of R6G with other popular dyes: FAM, HEX, and Cy5. The brightness of a fluorophore, a crucial factor for signal strength, is determined by the product of its molar extinction coefficient and quantum yield.

PropertyR6GFAMHEXCy5
Excitation Max (nm) ~525-530~495~535~649
Emission Max (nm) ~550-555~520~556~667
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~116,000~83,000~95,000~250,000
Quantum Yield (Φ) ~0.95~0.93~0.70~0.27
Calculated Brightness (ε x Φ) ~110,200~77,190~66,500~67,500
Photostability HighModerateModerateHigh
Signal-to-Noise Ratio HighHighModerateHigh

Note: The performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.

Experimental Protocols

Accurate and reproducible results in gene expression analysis are highly dependent on meticulously executed experimental protocols. Below are representative protocols for sample preparation and quantitative Polymerase Chain Reaction (qPCR) for gene expression analysis using fluorescently labeled probes.

RNA Extraction and cDNA Synthesis
  • RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers. The resulting cDNA will serve as the template for qPCR.

Quantitative Polymerase Chain Reaction (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction. For each reaction, combine the following components on ice:

    • 10 µL of 2x qPCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 1 µL of 5 µM fluorescently labeled probe (e.g., R6G, FAM, HEX, or Cy5)

    • 2 µL of cDNA template (diluted as appropriate)

    • 5 µL of nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)

  • Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Determine the cycle threshold (Ct) values for each sample and use the ΔΔCt method to calculate the relative gene expression levels, normalized to a reference gene.

Mandatory Visualizations

Experimental Workflow for Gene Expression Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr Quantitative PCR cluster_analysis Data Analysis RNA_Extraction RNA Extraction RNA_QC RNA Quantification & QC RNA_Extraction->RNA_QC Assess Purity & Integrity cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis Synthesize cDNA qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Prepare Reaction Mix Thermal_Cycling Thermal Cycling & Data Acquisition qPCR_Setup->Thermal_Cycling Amplify & Detect Data_Analysis Relative Gene Expression Analysis (ΔΔCt) Thermal_Cycling->Data_Analysis Calculate Relative Expression egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates vegf_signaling_pathway cluster_membrane_vegf Cell Membrane cluster_cytoplasm_vegf Cytoplasm cluster_nucleus_vegf Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Releases Gene_Expression_Angio Gene Expression (Angiogenesis, Permeability) PKC->Gene_Expression_Angio Regulates Ca2->Gene_Expression_Angio Regulates

A Comparative Guide to the Isomeric Purity Analysis of R6G Phosphoramidite (6-Isomer)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of oligonucleotide reagents is paramount. This guide provides a comparative analysis of the methods used to assess the isomeric purity of Rhodamine 6G (R6G) phosphoramidite (B1245037), specifically the 6-isomer. Ensuring a high percentage of the correct isomer is crucial for the reliable performance of fluorescently labeled oligonucleotides in applications such as quantitative PCR (qPCR), DNA sequencing, and fragment analysis.

This guide details the common analytical techniques, presents comparative data for R6G and its alternatives, and provides standardized experimental protocols.

Data Presentation

The isomeric purity of a dye phosphoramidite directly impacts the quality and performance of the resulting labeled oligonucleotides. A high isomeric purity ensures batch-to-batch consistency and reliable fluorescent properties.

Table 1: Isomeric Purity and Analytical Methods for R6G Phosphoramidite (6-Isomer)

ParameterR6G Phosphoramidite (6-Isomer)Analytical Method
Reported Isomeric Purity > 97%[1]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Overall Purity > 95%[1]¹H and ³¹P Nuclear Magnetic Resonance (NMR), HPLC-Mass Spectrometry (HPLC-MS)[1]

Table 2: Comparison of R6G Phosphoramidite (6-Isomer) with Alternative Fluorophore Phosphoramidites

FeatureR6G (6-Isomer)HEX (6-Isomer)JOE (6-Isomer)TAMRA (6-Isomer)
Excitation Max (λex) 518 nm[1]535 nm520 nm555 nm
Emission Max (λem) 542 nm[1]556 nm548 nm580 nm
Quantum Yield (Φ) 0.95[1]~0.8~0.8~0.3
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[1]80,000 cm⁻¹M⁻¹75,000 cm⁻¹M⁻¹91,000 cm⁻¹M⁻¹
Primary Applications qPCR probes, FRET, DNA sequencing[2]qPCR, fragment analysisMultiplex qPCR, DNA sequencing[3]FRET quencher, qPCR[4]

Experimental Protocols

Accurate determination of isomeric purity relies on robust and well-defined analytical methods. Below are detailed protocols for the key experiments used in the analysis of dye phosphoramidites.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomeric Purity

RP-HPLC is the most common method for assessing the purity and isomeric composition of dye phosphoramidites. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Experimental Workflow:

hplc_workflow prep Sample Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detection UV-Vis Detector column->detection Elution analysis Data Analysis detection->analysis Chromatogram

Caption: Workflow for RP-HPLC analysis of R6G phosphoramidite.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from 50% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at the λmax of the dye (e.g., 518 nm for R6G).

  • Sample Preparation: Dissolve the phosphoramidite sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: The isomeric purity is calculated from the relative peak areas of the 6-isomer and any contaminating 5-isomer in the chromatogram.

³¹P Nuclear Magnetic Resonance (³¹P NMR) for Purity and Diastereomer Assessment

³¹P NMR is a powerful technique for assessing the overall purity of phosphoramidites and for identifying the presence of diastereomers arising from the chiral phosphorus center.

Logical Relationship:

nmr_logic sample Phosphoramidite Sample nmr 31P NMR Spectrometer sample->nmr spectrum 31P NMR Spectrum nmr->spectrum peaks Chemical Shift Peaks spectrum->peaks diastereomers Diastereomeric Ratio peaks->diastereomers impurities P(V) Impurities peaks->impurities

Caption: Logical flow of ³¹P NMR analysis for phosphoramidites.

Protocol:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired.

  • Analysis: The phosphoramidite should appear as a pair of signals around 140-150 ppm, corresponding to the two diastereomers. The presence of signals in other regions, particularly between 0 and 20 ppm, can indicate the presence of oxidized P(V) impurities. The ratio of the diastereomers can be determined by integrating the respective peaks.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution separation alternative for charged species. While less common for routine phosphoramidite analysis, it can be a powerful tool for separating closely related isomers.

Experimental Workflow:

ce_workflow sample_prep Sample Preparation ce_system CE Instrument sample_prep->ce_system Injection capillary Fused Silica (B1680970) Capillary ce_system->capillary Voltage Application detector UV or LIF Detector capillary->detector Migration data_analysis Electropherogram Analysis detector->data_analysis

Caption: General workflow for capillary electrophoresis analysis.

Protocol:

  • Instrumentation: A capillary electrophoresis system, preferably with a laser-induced fluorescence (LIF) detector for higher sensitivity with fluorescent dyes.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Buffer: A buffered electrolyte solution, which may include additives like cyclodextrins to enhance the separation of isomers.

  • Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.

  • Detection: On-column detection using UV absorbance or LIF.

  • Analysis: The isomeric purity is determined by the relative migration times and peak areas of the separated isomers in the electropherogram.

Conclusion

The isomeric purity of R6G phosphoramidite (6-isomer) is a critical quality attribute that directly influences the performance of resulting oligonucleotides in sensitive molecular biology applications. While manufacturers typically provide a certificate of analysis with a stated isomeric purity, independent verification using robust analytical methods is recommended for rigorous quality control.

Reversed-phase HPLC is the industry standard for routine analysis, providing reliable separation of 5- and 6-isomers. ³¹P NMR serves as an excellent orthogonal method to confirm the overall purity and assess the diastereomeric ratio. Capillary electrophoresis, though less commonly employed, offers a high-resolution alternative for challenging separations.

When selecting a fluorescent dye phosphoramidite, researchers should consider not only the isomeric purity but also the photophysical properties and the specific requirements of their application. The data and protocols presented in this guide provide a framework for making informed decisions and for implementing effective quality control of these essential reagents.

References

A Researcher's Guide to Benchmarking R6G Phosphoramidite from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality of oligonucleotide synthesis reagents is paramount. Rhodamine 6G (R6G) phosphoramidite (B1245037) is a key reagent for introducing a fluorescent label into oligonucleotides, widely used in applications such as quantitative PCR (qPCR) probes, DNA sequencing, and fluorescence microscopy.[1][2] The performance of R6G-labeled oligonucleotides is directly dependent on the quality of the phosphoramidite used. This guide provides a framework for benchmarking R6G phosphoramidite from various suppliers, offering objective comparison points and supporting experimental protocols.

Supplier-Provided Specifications

ParameterSupplier A (Antibodies.com)[1]Supplier B (Lumiprobe)[2]Supplier C (Primetech)[3][4]
Purity > 95% (by ¹H and ³¹P NMR, and HPLC-MS)> 95% (by NMR ¹H and ³¹P, HPLC-MS)Not specified
Isomeric Purity > 97% (6-isomer)> 97% (6-isomer)Not specified (offers 6-R6G)
Absorption Max (λmax) 518 nm518 nmNot specified
Emission Max (λem) 542 nm542 nmNot specified
Molar Extinction Coeff. 116,000 M⁻¹cm⁻¹116,000 L·mol⁻¹·cm⁻¹Not specified
Fluorescence Quantum Yield 0.950.95Not specified
Molecular Weight 949.93 g/mol 949.9 g/mol 947.9 g/mol
Recommended Coupling Time 10 minutes10 minutesNot specified
Recommended Deprotection tert-Butylamine in water (1:3 v/v) at 55°C overnighttert-Butylamine in water (1:3 v/v) at 55°C overnightNot specified

Experimental Protocols for Benchmarking

To obtain an objective assessment of R6G phosphoramidite performance, in-house validation is crucial. The following are detailed protocols for key experiments to benchmark different lots or suppliers.

Purity and Integrity Analysis by HPLC and Mass Spectrometry

This protocol assesses the purity of the R6G phosphoramidite as received and the integrity of the synthesized labeled oligonucleotide.

Methodology:

  • Phosphoramidite Purity (HPLC):

    • Prepare a fresh solution of the R6G phosphoramidite in anhydrous acetonitrile (B52724).

    • Analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Employ a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

    • Monitor the elution profile at a wavelength corresponding to the DMT group (around 260 nm) and the R6G dye (around 518 nm).

    • The purity is calculated based on the area of the main peak relative to the total peak area.

  • Oligonucleotide Synthesis and Quality Control (HPLC & MS):

    • Synthesize a standard oligonucleotide (e.g., a 20-mer) with a 5'-R6G label using the phosphoramidite from each supplier according to the synthesizer manufacturer's protocols and the supplier's recommended coupling time.

    • Cleave and deprotect the oligonucleotide using the recommended conditions (e.g., tert-butylamine/water).[1][2]

    • Analyze the crude product by RP-HPLC. The percentage of the full-length product is a measure of the coupling efficiency.

    • Confirm the identity of the full-length product by mass spectrometry (e.g., ESI-MS) to ensure the correct mass of the R6G-labeled oligonucleotide.

Coupling Efficiency Evaluation

This experiment provides a quantitative measure of the efficiency with which the R6G phosphoramidite couples to the growing oligonucleotide chain.

Methodology:

  • Trityl Cation Assay:

    • Perform a standard oligonucleotide synthesis, including the coupling step with the R6G phosphoramidite.

    • After the coupling step, collect the trityl cation released during the subsequent deblocking step.

    • Measure the absorbance of the collected solution at approximately 495 nm.

    • Compare this absorbance to the average absorbance from the standard DNA phosphoramidite couplings in the same synthesis. A significantly lower absorbance for the R6G coupling step may indicate lower coupling efficiency.

  • HPLC Analysis of Full-Length Product:

    • As described in the previous protocol, the percentage of the full-length product in the crude sample after synthesis, as determined by HPLC, is a direct indicator of the overall synthesis efficiency, to which the R6G coupling step is a major contributor. A higher percentage of full-length product suggests better performance.[5]

Photophysical Characterization of Labeled Oligonucleotides

This protocol evaluates the key fluorescence properties of the final R6G-labeled oligonucleotide, which are critical for its performance in downstream applications.

Methodology:

  • Purification of Labeled Oligonucleotide:

    • Purify the R6G-labeled oligonucleotide using HPLC to ensure that the sample is free of unlabeled oligonucleotides and other impurities.

  • Spectroscopic Analysis:

    • Dissolve the purified oligonucleotide in a suitable buffer (e.g., 1x TE buffer).

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λmax) and the concentration of the oligonucleotide and the dye.

    • Measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum of the R6G dye. Determine the emission maximum (λem).

    • Calculate the fluorescence quantum yield relative to a standard (e.g., Rhodamine 6G dye in ethanol).

Visualizing the Benchmarking Process

To aid in the systematic evaluation of R6G phosphoramidite, the following diagrams illustrate the overall workflow and a key experimental process.

Benchmarking_Workflow cluster_procurement Procurement & Initial QC cluster_synthesis Oligonucleotide Synthesis cluster_analysis Performance Analysis cluster_decision Decision receive Receive R6G Phosphoramidite (from Suppliers A, B, C) hplc_amidite HPLC Analysis of Phosphoramidite Purity receive->hplc_amidite ms_amidite Mass Spec Analysis of Phosphoramidite Identity receive->ms_amidite oligo_synth Synthesize Test Oligonucleotide (e.g., 5'-R6G-20mer) hplc_amidite->oligo_synth ms_amidite->oligo_synth hplc_oligo HPLC Analysis of Crude Oligo (Coupling Efficiency) oligo_synth->hplc_oligo ms_oligo Mass Spec of Purified Oligo (Identity Confirmation) hplc_oligo->ms_oligo photo_char Photophysical Characterization (Absorption, Emission, Quantum Yield) ms_oligo->photo_char compare Compare Data photo_char->compare select Select Optimal Supplier compare->select

A flowchart for the systematic benchmarking of R6G phosphoramidite.

Oligo_Synthesis_QC_Workflow cluster_synthesis Synthesis & Deprotection cluster_qc Quality Control cluster_final Final Product start_synth Start Oligonucleotide Synthesis couple_r6g Couple R6G Phosphoramidite start_synth->couple_r6g cleave_deprotect Cleavage and Deprotection couple_r6g->cleave_deprotect crude_analysis Analyze Crude Product cleave_deprotect->crude_analysis hplc_analysis RP-HPLC crude_analysis->hplc_analysis ms_analysis Mass Spectrometry crude_analysis->ms_analysis purification Purify Full-Length Product hplc_analysis->purification final_product Purified R6G-Labeled Oligonucleotide purification->final_product

Workflow for synthesis and quality control of R6G-labeled oligonucleotides.

By implementing a systematic and rigorous evaluation process, researchers can confidently select an R6G phosphoramidite supplier that consistently meets the high-quality standards required for their specific applications, ensuring the reliability and reproducibility of their experimental results.

References

Navigating the Crowded Spectrum: A Guide to Spectral Overlap with Rhodamine 6G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise selection and application of fluorophores are paramount for generating accurate and reproducible experimental data. Rhodamine 6G (R6G), a bright and photostable dye, is a workhorse in many fluorescence-based applications. However, its broad excitation and emission spectra can lead to significant spectral overlap with other commonly used fluorophores, a phenomenon that can compromise data integrity if not properly addressed. This guide provides a comprehensive comparison of R6G's spectral properties with other popular fluorophores and details a protocol for quantifying spectral overlap to ensure the clarity of your results.

When multiple fluorophores are used simultaneously in an experiment, such as in multicolor flow cytometry or fluorescence microscopy, the emission signal from one fluorophore can "bleed through" into the detection channel of another. This spectral overlap can lead to false positives, inaccurate quantification, and misinterpretation of cellular events. Understanding the spectral characteristics of each dye in your panel is the first step toward mitigating these issues.

Spectral Characteristics of Rhodamine 6G and Other Common Fluorophores

The following table summarizes the key spectral properties of Rhodamine 6G and a selection of other frequently used fluorophores. The degree of potential overlap can be initially assessed by comparing the excitation and emission maxima. Fluorophores with emission maxima close to R6G's excitation maximum are potential FRET (Förster Resonance Energy Transfer) donors, while those with excitation maxima near R6G's emission are potential FRET acceptors. Dyes with significant overlap in their emission spectra will require spectral unmixing or compensation.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Potential Overlap with R6G
Rhodamine 6G (R6G) ~525 - 530 [1][2]~548 - 552 [1][2]~116,000 [2]~0.95 [2]-
Fluorescein Isothiocyanate (FITC)~495~519~73,000~0.5High (R6G excitation overlaps with FITC emission)
Green Fluorescent Protein (GFP)~488~509~56,000-High (R6G excitation overlaps with GFP emission)
Phycoerythrin (PE)~496, ~565~578~1,960,000~0.98Moderate (R6G emission overlaps with PE emission)
Tetramethylrhodamine (TRITC)~550~572~95,000~0.24High (Significant overlap in both excitation and emission)
Alexa Fluor 488~495~519~71,000~0.92High (R6G excitation overlaps with Alexa Fluor 488 emission)
Alexa Fluor 532~532~554~81,000~0.61Very High (Spectrally very similar to R6G)
Cyanine 3 (Cy3)~550~570~150,000~0.15High (Significant overlap in both excitation and emission)

Visualizing Spectral Overlap

The concept of spectral overlap is best understood visually. The following diagram illustrates how the emission spectrum of a donor fluorophore can overlap with the excitation spectrum of an acceptor fluorophore, a prerequisite for FRET.

Spectral_Overlap cluster_Donor Donor Fluorophore (e.g., FITC) cluster_Acceptor Acceptor Fluorophore (e.g., R6G) Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (FRET) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift

Caption: Diagram of spectral overlap between a donor and acceptor fluorophore.

Experimental Protocol for Quantifying Spectral Overlap (Spillover) in Flow Cytometry

Quantifying the degree of spectral overlap, often referred to as spillover or bleed-through, is crucial for accurate multicolor flow cytometry analysis. This is achieved by preparing single-color compensation controls.

Objective: To determine the percentage of a fluorophore's emission that is detected in a secondary detector (spillover value).

Materials:

  • Flow cytometer with appropriate lasers and filters for the fluorophores being tested.

  • Cells or compensation beads.

  • Antibodies or dyes conjugated to the single fluorophores of interest (e.g., FITC-conjugated antibody and R6G-conjugated antibody).

  • Unstained cells or beads (negative control).

  • Appropriate buffers (e.g., PBS, FACS buffer).

Methodology:

  • Preparation of Single-Stain Controls:

    • For each fluorophore in your multicolor panel, prepare a separate tube containing either cells or compensation beads stained with only that single fluorophore.

    • It is critical that the single-stain controls are at least as bright as or brighter than the signal expected in the experimental samples.

    • Also, prepare a tube of unstained cells or beads to serve as a negative control.

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up according to the manufacturer's instructions.

    • Set up the appropriate laser and detector configuration for your panel of fluorophores.

    • Create a new experiment in the acquisition software with plots to visualize the parameters of interest (e.g., a dot plot of FSC vs. SSC to gate on the cell population and dot plots for each pair of fluorescent channels).

  • Data Acquisition:

    • Run the unstained control sample to set the baseline fluorescence and to adjust the forward and side scatter voltages to place the cell population of interest on scale.

    • Run each single-stain control. For each control, ensure that the positive signal is on scale and easily distinguishable from the negative population. Collect a sufficient number of events for statistically robust analysis (typically 10,000-50,000 events).

  • Data Analysis and Spillover Calculation:

    • Gate on the cell or bead population of interest using the FSC vs. SSC plot.

    • For each single-stain control, create a plot of the primary fluorescence channel versus each of the other fluorescence channels.

    • Using the software's compensation or spectral unmixing tools, the instrument will calculate the spillover. The software determines the median fluorescence intensity (MFI) of the positively stained population in its primary detector and in any secondary detectors where a signal is detected.

    • The spillover percentage is calculated as the ratio of the MFI in the secondary channel to the MFI in the primary channel for a single-stained population. Most modern flow cytometry software automates this calculation to generate a compensation matrix.

References

R6G vs. FAM Labeled Primers in Multiplex PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, multiplex Polymerase Chain Reaction (PCR) stands as a pivotal technique for the simultaneous amplification of multiple target sequences in a single reaction. The choice of fluorescent dyes for labeling primers is critical to the success of multiplex assays, directly impacting sensitivity, specificity, and the number of targets that can be reliably analyzed. This guide provides an objective comparison between two commonly used fluorescent dyes, Rhodamine 6G (R6G) and 6-Carboxyfluorescein (FAM), for labeling primers in multiplex PCR applications.

Quantitative Data Summary

The selection of a fluorescent dye is often governed by its photophysical properties. Below is a summary of the key characteristics of R6G and FAM.

PropertyRhodamine 6G (R6G)6-Carboxyfluorescein (6-FAM)Source(s)
Excitation Maximum (λex) ~525-530 nm~495 nm[1][2][3]
Emission Maximum (λem) ~548-555 nm~517-520 nm[1][2][3][4]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹ at 529.8 nm~83,000 cm⁻¹M⁻¹[1][4]
Quantum Yield (Φ) ~0.95 (in ethanol)Not explicitly found for 6-FAM, but fluorescein (B123965) is ~0.925 in 0.1 N NaOH[1][5][6]
Photostability Generally high, but can be susceptible to photobleaching under intense or prolonged light exposure.[6][7][8][9][10]Moderate, susceptible to photobleaching.
Common Applications Laser dye, fluorescence microscopy, flow cytometry, tracer dye.[6][10]Nucleic acid sequencing, nucleotide labeling, qPCR probes.[3]

Detailed Experimental Protocols

General Multiplex PCR Protocol with Fluorescently Labeled Primers

This protocol provides a template that can be optimized for specific targets and primer sets.

1. Primer Design and Selection:

  • Specificity: Design primers that are highly specific to the target sequences to avoid non-specific amplification.[11]

  • Melting Temperature (Tm): Ensure that all primers in the multiplex reaction have similar melting temperatures (within 5°C) to allow for efficient amplification of all targets under the same thermal cycling conditions.[11][12]

  • Amplicon Size: Design primers to generate amplicons of different, distinguishable sizes if analysis is to be performed by gel electrophoresis. For real-time PCR, amplicon sizes should ideally be between 50 and 150 base pairs for optimal efficiency.[11]

  • Primer Interactions: Use software tools to check for potential primer-dimer formation and other non-specific interactions between primers in the multiplex panel.[12]

  • Fluorophore Labeling: One primer of each pair (forward or reverse) is labeled with a fluorescent dye (e.g., R6G or FAM) at the 5' end.

2. Reaction Setup:

ComponentFinal ConcentrationVolume (for a 25 µL reaction)
2x Multiplex PCR Master Mix1x12.5 µL
Forward Primer (labeled)200-400 nMVariable
Reverse Primer (unlabeled)200-400 nMVariable
(Repeat for each primer set)
Template DNA1-100 ngVariable
Nuclease-free waterTo 25 µL

Note: The optimal primer concentration may need to be determined empirically. For targets with high abundance, limiting the primer concentration for that target may be necessary to prevent it from outcompeting the amplification of less abundant targets.[11][13]

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C10-15 minutes1
Denaturation95°C30 seconds30-40
Annealing55-65°C*90 seconds
Extension72°C60 seconds
Final Extension72°C10 minutes1
Hold4°CIndefinite

*The annealing temperature should be optimized based on the Tm of the primers.

4. Data Acquisition and Analysis:

  • For real-time PCR, fluorescence data is collected at the end of each annealing/extension step.

  • Ensure the real-time PCR instrument is calibrated for the specific dyes being used (e.g., FAM and R6G).

  • For endpoint analysis, the PCR products can be separated by gel electrophoresis and visualized using a fluorescence imaging system.

Visualizations

Multiplex PCR Workflow

Multiplex_PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_detection Detection & Analysis Template Template DNA Initial_Denaturation Initial Denaturation (95°C) Template->Initial_Denaturation Primers Multiple Primer Pairs (R6G & FAM Labeled) Primers->Initial_Denaturation MasterMix PCR Master Mix MasterMix->Initial_Denaturation Cycling Denaturation (95°C) Annealing (55-65°C) Extension (72°C) Initial_Denaturation->Cycling Cycling->Cycling Final_Extension Final Extension (72°C) Cycling->Final_Extension RealTime Real-Time Detection (Fluorescence Measurement) Final_Extension->RealTime EndPoint Endpoint Analysis (Gel Electrophoresis) Final_Extension->EndPoint Data_Analysis Data Analysis RealTime->Data_Analysis EndPoint->Data_Analysis

Caption: A generalized workflow for multiplex PCR using fluorescently labeled primers.

Principle of Fluorescent Primer Detection

Fluorescent_Detection_Principle cluster_unincorporated Unincorporated Primer cluster_incorporated Incorporated Primer Uninc_Primer Labeled Primer (Low Fluorescence) Inc_Primer Labeled Primer in dsDNA (High Fluorescence) Uninc_Primer->Inc_Primer PCR Amplification Fluorescence Fluorescence Signal Inc_Primer->Fluorescence Excitation

Caption: Principle of signal generation from fluorescently labeled primers in PCR.

Performance Comparison: R6G vs. FAM

Spectral Characteristics and Overlap: FAM has its excitation and emission maxima at shorter wavelengths (blue-green region) compared to R6G (green-yellow region).[1][2][3][4] This spectral separation is a key consideration in multiplex PCR. When designing a multiplex panel, it is crucial to select dyes with minimal spectral overlap to prevent signal bleed-through between detection channels.[12][14][15] For a two-plex reaction, FAM and R6G could potentially be used together, provided the detection instrument has appropriate filters to distinguish their emission spectra. However, FAM is more commonly paired with dyes like HEX or VIC in multiplex assays.[13][16][17]

Fluorescence Intensity and Quantum Yield: Both R6G and fluorescein (the parent compound of FAM) exhibit high quantum yields, indicating that they are efficient at converting absorbed light into fluorescent signal.[1][5][6] R6G has a higher molar extinction coefficient than FAM, suggesting it can absorb more light at its peak excitation wavelength.[1][4] This could translate to brighter signals, which is advantageous for detecting low-abundance targets.

Photostability: Photobleaching, the irreversible loss of fluorescence upon exposure to light, can be a concern in fluorescence-based assays.[7][9] R6G is known for its high photostability, which is why it is a popular laser dye.[6][10] While strategies exist to enhance the photostability of R6G, it can still be susceptible to bleaching under prolonged or intense illumination.[7][8][9] FAM is also prone to photobleaching. The stability of the fluorophore is an important factor, especially in real-time PCR where the sample is repeatedly exposed to excitation light.

Cost and Availability: FAM is one of the most common and cost-effective fluorescent dyes used for labeling oligonucleotides and is widely available from various suppliers. R6G is also readily available, though its use in commercially available pre-labeled primers for PCR might be less common compared to FAM.

Conclusion

Both R6G and FAM are high-performance fluorescent dyes with properties suitable for labeling PCR primers. The choice between them for multiplex PCR will depend on several factors:

  • Instrumentation: The primary consideration is the compatibility of the dye's spectral properties with the excitation sources and emission filters of the available real-time PCR instrument or fluorescence imager.

  • Multiplex Panel: The selection of other dyes in the multiplex panel is crucial. Dyes with minimal spectral overlap must be chosen to ensure accurate data deconvolution.

  • Target Abundance: For detecting low-abundance targets, a dye with a higher molar extinction coefficient and quantum yield, such as R6G, might offer a slight advantage in signal brightness.

  • Cost and Workflow Integration: FAM is a well-established, cost-effective, and commonly used dye in many molecular biology workflows, which may make it a more straightforward choice for many laboratories.

Ultimately, empirical testing and optimization are essential to determine the best dye or combination of dyes for a specific multiplex PCR assay. Researchers should validate their chosen dye-labeled primers to ensure optimal performance in their experimental context.

References

A Quantitative Comparison of Signal-to-Noise Ratio with Rhodamine 6G Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence microscopy and cellular imaging, the signal-to-noise ratio (SNR) is a critical determinant of image quality and data reliability. A high SNR allows for the clear distinction of the fluorescent signal from background noise, enabling the detection of subtle biological events and the accurate quantification of molecular processes. Rhodamine 6G (R6G), a xanthene dye, has long been a workhorse in fluorescence applications due to its high quantum yield and photostability. However, with the advent of modern fluorescent probes, a quantitative comparison is essential for researchers to make informed decisions about the most suitable dye for their specific experimental needs. This guide provides an objective comparison of R6G's performance with other common fluorescent probes, supported by their photophysical properties and a detailed experimental protocol for SNR determination.

Quantitative Data Summary

The signal-to-noise ratio of a fluorescent probe is not an intrinsic property but is highly dependent on the experimental conditions, including the excitation source, detector sensitivity, and the local environment of the probe. However, a comparison of key photophysical properties, such as the molar extinction coefficient (a measure of light absorption) and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), can provide a strong indication of a probe's potential for achieving a high SNR. The table below summarizes these properties for Rhodamine 6G and a selection of other commonly used fluorescent dyes.

Probe FamilySpecific ProbeMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Fluorescence Quantum Yield (Φf)Excitation Max (nm)Emission Max (nm)Relative Photostability
Rhodamine Rhodamine 6G ~116,000~0.95528551High
Rhodamine B~106,000~0.31 (in water)554570Moderate
Fluorescein Fluorescein (FITC)~70,000~0.93494518Low
Cyanine Cy3~150,000~0.15550570Moderate
Cy5~250,000~0.20649670High
Alexa Fluor Alexa Fluor 488~71,000~0.92495519High
Alexa Fluor 555~150,000~0.10555565High
Alexa Fluor 647~239,000~0.33650668High

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to biomolecules. The values presented here are representative and may vary under different experimental conditions.

Experimental Protocols

Accurate and reproducible measurement of the signal-to-noise ratio is crucial for the objective comparison of fluorescent probes. Below is a detailed methodology for determining the SNR of fluorescently labeled samples in microscopy.

Protocol for Measuring Signal-to-Noise Ratio in Fluorescence Microscopy

1. Sample Preparation:

  • Prepare solutions of the fluorescent probes to be compared at the same concentration in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • For imaging cellular structures, prepare fixed and permeabilized cells on glass-bottom dishes.

  • Incubate the cells with the fluorescently labeled antibodies or probes according to a standardized protocol. Ensure consistent labeling concentrations and incubation times for all probes being compared.

  • Wash the samples thoroughly to remove any unbound fluorophores and reduce background fluorescence.

  • Mount the coverslips using an appropriate mounting medium.

2. Imaging Setup and Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines or filter sets for the excitation and emission wavelengths of the probes being tested.

  • Use the same objective lens (e.g., 60x or 100x oil immersion) and detector for all measurements to ensure consistency.

  • Optimize the illumination power and detector gain for the brightest probe to avoid saturation, and then use these same settings for all other probes.

  • Acquire a series of images (e.g., 10-20 frames) of both the fluorescently labeled sample (signal region) and a region of the slide with no cells or specific staining (background region).

3. Data Analysis:

  • Open the acquired images in an image analysis software such as ImageJ/Fiji.

  • For the signal region, define a region of interest (ROI) that encompasses the specifically stained structure.

  • Measure the mean fluorescence intensity (Isignal) and the standard deviation of the fluorescence intensity (σsignal) within the ROI over the series of images.

  • For the background region, define an ROI of the same size as the signal ROI.

  • Measure the mean fluorescence intensity (Ibackground) and the standard deviation of the fluorescence intensity (σbackground) within the background ROI over the series of images.

  • Calculate the Signal-to-Noise Ratio (SNR) using the following formula: SNR = (Isignal - Ibackground) / σbackground

This method defines the signal as the net fluorescence intensity above the background and the noise as the standard deviation of the background.[1]

Visualizations

Experimental Workflow for SNR Measurement

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_probe Prepare Probe Solutions stain Incubate with Probes prep_probe->stain prep_cells Culture & Fix Cells prep_cells->stain wash Wash to Remove Unbound Probes stain->wash mount Mount Samples wash->mount setup Microscope Setup (Consistent Settings) mount->setup acq_signal Acquire Signal Images setup->acq_signal acq_bg Acquire Background Images setup->acq_bg roi Define Regions of Interest (ROIs) acq_signal->roi acq_bg->roi measure Measure Intensity & Standard Deviation roi->measure calculate Calculate SNR measure->calculate snr_factors cluster_signal Signal Strength cluster_noise Noise Sources SNR Signal-to-Noise Ratio (SNR) Brightness Probe Brightness (ε * Φf) Brightness->SNR Increases Concentration Probe Concentration Concentration->SNR Increases (to a point) Illumination Excitation Intensity Illumination->SNR Increases (with photobleaching risk) Background Background Fluorescence (Autofluorescence, Unbound Probe) Background->SNR Decreases Detector Detector Noise (Read Noise, Dark Current) Detector->SNR Decreases Shot Photon Shot Noise Shot->SNR Decreases

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of R6G Phosphoramidite, 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the safe handling and disposal of R6G phosphoramidite (B1245037), 6-isomer, ensuring the safety of laboratory personnel and environmental protection.

Researchers and professionals in drug development who handle specialized chemical compounds like R6G phosphoramidite, 6-isomer, must adhere to stringent safety and disposal protocols. This guide provides essential, step-by-step logistical information for the proper management of this fluorescent labeling reagent, from operational handling to final disposal.

Key Chemical and Safety Data

Rhodamine 6G (R6G) and its derivatives are classified as highly toxic and biohazardous.[1] Direct contact can lead to severe eye damage and skin irritation, and ingestion or inhalation may cause nausea, headaches, and shortness of breath.[1] Furthermore, these compounds are particularly toxic to aquatic life, posing long-term environmental risks.[1][2] Therefore, proper disposal is not just a matter of laboratory safety but also of environmental responsibility.

The phosphoramidite form of R6G is soluble in common organic solvents like acetonitrile (B52724) and dichloromethane (B109758) (DCM).[3][4] It is sensitive to light and should be stored at -20°C in the dark and desiccated.[3][5] A critical handling note is its incompatibility with aqueous ammonia (B1221849) and AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine), which cause complete and irreversible degradation of the R6G moiety.[4][5]

PropertyValue/InformationSource
Chemical Name This compound[3][4][5]
CAS Number 1355330-47-0[3][4]
Molecular Formula C46H54F6N5O8P[3][4]
Appearance Yellowish foam[4]
Solubility Good in acetonitrile and dichloromethane (DCM)[3][4]
Storage Conditions -20°C in the dark, desiccated[3][5]
Known Hazards Highly toxic, biohazard, causes serious eye damage and skin irritation, harmful if swallowed or inhaled, toxic to aquatic life[1]
Incompatibilities Aqueous ammonia and AMA cause complete degradation[4][5]

Experimental Protocol for Disposal

The following protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to minimize exposure and ensure that the waste is handled in accordance with general safety guidelines for hazardous chemical waste.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.

  • Chemical fume hood.

  • Designated, labeled, and sealed waste container for hazardous chemical waste.

  • Inert absorbent material (e.g., vermiculite (B1170534) or sand).

  • A licensed professional disposal service.

Procedure:

  • Personnel Protection: Before handling the material, ensure all required personal protective equipment (PPE) is worn correctly. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[2] All handling of the dry phosphoramidite or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound in its solid form should be disposed of in its original container, if possible. If the original container is compromised, transfer the solid to a new, clearly labeled, and sealable container. This container should be designated for "Toxic Organic Solid Waste." Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a separate, sealed, and clearly labeled waste bag or container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a glass container for chlorinated solvents). Do not mix with incompatible waste streams.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material or absorb the liquid with an inert material like vermiculite.

    • Place the cleanup materials into a designated, sealed hazardous waste container.

    • Thoroughly decontaminate the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

  • Final Disposal:

    • Crucially, this compound, and any materials contaminated with it must not be disposed of in regular trash or down the drain. [1]

    • The collected and properly labeled hazardous waste must be disposed of through an approved and licensed professional waste disposal service.[1] Your institution's EHS office will have established procedures and contracts for this service.

    • Follow all local, regional, and national regulations for the disposal of toxic and hazardous chemical waste.[2]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_disposal Final Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Work in a certified chemical fume hood A->B C Identify waste type B->C D Solid Waste (unused product, contaminated labware) C->D Solid E Liquid Waste (solutions in organic solvents) C->E Liquid F Collect in a designated, labeled, and sealed hazardous waste container D->F G Collect in a designated, labeled, and sealed hazardous waste container E->G H Store waste in a designated secondary containment area F->H G->H I Arrange for pickup by a licensed professional waste disposal service H->I J DO NOT dispose in regular trash or drain

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for R6G Phosphoramidite, 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with R6G phosphoramidite (B1245037), 6-isomer. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the product.

I. Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

PropertyValueReference
CAS Number1355330-47-0[6][7]
Molecular FormulaC46H54F6N5O8P[7]
Molecular Weight949.93 g/mol [7]
AppearanceYellowish foam[7]
SolubilityGood in DCM and acetonitrile (B52724)[7][8]
Storage Temperature-20°C, in the dark, desiccated[6][8]
Excitation Maximum (λmax)518 nm[6][7][8]
Emission Maximum (λem)542 nm[6][7][8]
Molar Extinction Coefficient116,000 M⁻¹cm⁻¹[7][8]
Fluorescence Quantum Yield0.95[7][8]

Recommended Personal Protective Equipment (PPE)

CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[9]
Face ShieldRecommended when there is a splash hazard.[9][10]
Skin Protection Chemical-Impermeable GlovesHandle with nitrile gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[5][9]
Laboratory CoatA laboratory coat must be worn.[9]
Respiratory Protection NIOSH-approved RespiratorUse if ventilation is inadequate or dust is generated.[9][11]

II. Operational Plan: Step-by-Step Handling Procedure

This section outlines the workflow for the safe handling of R6G phosphoramidite, 6-isomer, from preparation to use in oligonucleotide synthesis.

A. Preparation

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Gather Materials: Assemble all necessary equipment, including PPE, anhydrous acetonitrile for dilution, and any other reagents for the synthesis process.[8]

  • Personal Protective Equipment (PPE) Check: Don the recommended PPE as detailed in the table above.

B. Handling and Use

  • Equilibration: Before opening, allow the vial of R6G phosphoramidite to warm to room temperature to prevent moisture condensation.

  • Reconstitution: Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration.[8] Keep the container tightly sealed when not in use.[5]

  • Oligonucleotide Synthesis:

    • Coupling: A typical coupling time is 10 minutes.[6][7]

    • Deprotection: Use a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C.[6][7] Crucially, do not use aqueous ammonia (B1221849) or AMA (ammonium hydroxide/methylamine), as this will cause complete and irreversible degradation of the R6G dye. [6][7]

  • Post-Handling:

    • Wash hands thoroughly after handling the compound.[5]

    • Decontaminate all work surfaces.

III. Disposal Plan

Proper disposal of this compound, and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

A. Waste Segregation and Collection

  • Solid Waste: Collect unused R6G phosphoramidite powder, contaminated gloves, weigh boats, and other disposable materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing R6G phosphoramidite in a separate, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Decontaminate non-disposable labware according to standard laboratory procedures for hazardous chemicals.

B. Labeling and Storage of Waste

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

C. Final Disposal

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations.[4]

  • Professional Disposal Service: Utilize a certified hazardous waste disposal company for the final removal and treatment of the chemical waste.

IV. Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key procedural workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_disposal Disposal prep1 Review SDS for Related Compounds prep2 Work in Fume Hood prep1->prep2 prep3 Gather Materials (Anhydrous Solvents) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Equilibrate Vial to Room Temp prep4->handle1 Proceed to Handling handle2 Reconstitute in Anhydrous Acetonitrile handle1->handle2 handle3 Perform Oligo Synthesis handle2->handle3 handle4 Deprotect with tert-Butylamine/Water handle3->handle4 disp1 Segregate Solid & Liquid Waste handle4->disp1 Generate Waste disp2 Label as Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Dispose via Certified Vendor disp3->disp4

Caption: Workflow for Handling this compound.

cluster_hazards Potential Hazards cluster_ppe Required PPE R6G R6G Phosphoramidite (6-Isomer) H302 Harmful if Swallowed R6G->H302 H317 May Cause Allergic Skin Reaction R6G->H317 H319 Causes Serious Eye Irritation R6G->H319 Moisture Moisture Sensitive R6G->Moisture Goggles Safety Goggles/ Face Shield H302->Goggles Respirator Respirator (if needed) H302->Respirator Gloves Nitrile Gloves H317->Gloves Coat Lab Coat H317->Coat H319->Goggles Moisture->Gloves

Caption: Hazard and PPE Relationship for R6G Phosphoramidite.

References

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。